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  • Product: 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride
  • CAS: 1256482-77-5

Core Science & Biosynthesis

Foundational

Mechanism of action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride Abstract This guide provides a comprehensive framework for the in vitro characterization o...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Abstract

This guide provides a comprehensive framework for the in vitro characterization of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, a novel compound with potential neuroactive properties. Given the limited public data on this specific molecule, we present a hypothesis-driven, systematic approach for elucidating its mechanism of action. This document is intended for researchers, scientists, and drug development professionals, offering both strategic guidance and detailed experimental protocols. We will explore methodologies from initial physicochemical analysis and target screening to functional assays and downstream signaling pathway analysis, grounded in established scientific principles for the characterization of novel chemical entities.

Introduction and Structural Rationale

The compound 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride incorporates two key pharmacophores: a pyrrolidine ring and a 5-methylthiophene moiety. The pyrrolidine ring is a saturated five-membered nitrogen heterocycle present in numerous natural alkaloids and synthetic drugs, including many that act on the central nervous system (CNS).[1][2][3] This scaffold is a cornerstone for drugs like the nootropic piracetam and the anticonvulsant levetiracetam.[2][4]

The thiophene ring, a sulfur-containing aromatic heterocycle, is a bioisostere of the benzene ring and is found in many pharmaceuticals with a wide range of activities, including antipsychotic, anticonvulsant, and anti-inflammatory effects.[5] Specifically, the methyl-thiophene group is a key structural element in the clinically relevant anticonvulsant tiagabine.[6][7]

The combination of these two moieties in 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride suggests a high probability of CNS activity. Based on structure-activity relationships of similar compounds, we can formulate a primary hypothesis:

Primary Hypothesis: 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride modulates neuronal excitability, potentially through interaction with voltage-gated ion channels (e.g., sodium or calcium channels) or monoamine transporters.

This guide outlines the in vitro workflow to test this hypothesis and fully characterize the compound's mechanism of action.

Phase I: Foundational Characterization

Prior to any biological assessment, the physicochemical properties of the compound must be rigorously determined to ensure data integrity.

Purity, Solubility, and Stability Assessment

Rationale: Accurate and reproducible biological data can only be obtained with a well-characterized compound. Purity ensures that the observed effects are not due to contaminants. Solubility is critical for preparing accurate dosing solutions and avoiding precipitation in assays. Stability analysis determines the compound's shelf-life and degradation profile under experimental conditions.

Experimental Protocol: Purity, Solubility, and Stability

  • Purity Analysis (HPLC-UV/MS):

    • Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., DMSO, Methanol).

    • Inject 5 µL onto a C18 reverse-phase HPLC column.

    • Run a gradient elution from 5% to 95% acetonitrile in water (with 0.1% formic acid) over 15 minutes.

    • Monitor absorbance at 254 nm and 280 nm.

    • Couple the HPLC to a mass spectrometer to confirm the mass of the parent compound and identify any impurities. Purity should be >98%.

  • Aqueous Solubility (Nephelometry):

    • Prepare a serial dilution of the compound in phosphate-buffered saline (PBS) at pH 7.4, starting from a high concentration (e.g., 10 mM) in a 96-well plate.

    • Incubate the plate at room temperature for 2 hours with gentle shaking.

    • Measure the turbidity of each well using a nephelometer. The highest concentration that does not show a significant increase in turbidity is the kinetic solubility.

  • Stability in Assay Buffer:

    • Incubate the compound at a relevant concentration (e.g., 10 µM) in the primary assay buffer at 37°C.

    • Take aliquots at time points 0, 1, 2, 4, and 24 hours.

    • Analyze the aliquots by HPLC-UV to quantify the remaining parent compound. A degradation of <10% over the longest assay duration is acceptable.

ParameterMethodAcceptance Criteria
Purity HPLC-UV/MS>98%
Aqueous Solubility Nephelometry>10 µM at pH 7.4
Stability HPLC-UV<10% degradation in 24h at 37°C
Table 1: Physicochemical Acceptance Criteria.

Phase II: Target Identification and Engagement

With the foundational properties established, the next phase is to identify the primary biological targets of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride.

Broad Target Screening (Binding Assays)

Rationale: An initial broad screen against a panel of common CNS targets is a cost-effective way to quickly identify potential interactions and refine the primary hypothesis. This unbiased approach can reveal unexpected activities.

Experimental Workflow: Broad Target Screening

G Compound Test Compound (10 µM) Screen CNS Target Panel (e.g., 68 common receptors, ion channels, transporters) Compound->Screen Binding Radioligand Binding Assays Screen->Binding Analysis Data Analysis (% Inhibition) Binding->Analysis Hit Hit Identification (>50% Inhibition) Analysis->Hit Yes NoHit No Significant Activity Analysis->NoHit No FollowUp Dose-Response & Ki Determination Hit->FollowUp

Figure 1: Workflow for broad target screening.

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol is an example for a single target. The screening service would perform similar assays for all targets in the panel.

  • Preparation: Use cell membranes prepared from HEK293 cells stably expressing human DAT. The radioligand used is [³H]-WIN 35,428, a potent DAT inhibitor.

  • Assay Setup: In a 96-well plate, add:

    • 50 µL of assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

    • 25 µL of [³H]-WIN 35,428 (at a final concentration of 2 nM).

    • 25 µL of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (at a final screening concentration of 10 µM) or vehicle (for total binding) or a high concentration of a known DAT inhibitor like GBR-12909 (for non-specific binding).

  • Incubation: Incubate the plate for 2 hours at 4°C with gentle agitation.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition caused by the test compound using the formula: % Inhibition = 100 * (1 - (Sample_CPM - NonSpecific_CPM) / (Total_CPM - NonSpecific_CPM))

Dose-Response and Affinity (Ki) Determination

Rationale: For any "hits" identified in the primary screen (>50% inhibition), a full dose-response curve must be generated to determine the compound's potency (IC50) and affinity (Ki).

Protocol: Follow the same procedure as the binding assay, but test the compound over a range of concentrations (e.g., from 1 nM to 100 µM). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50. The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Phase III: Functional Characterization

Binding to a target does not reveal the functional consequence. Functional assays are required to determine if the compound is an inhibitor, agonist, or antagonist.

Neurotransmitter Uptake Assay

Rationale: Based on our hypothesis and potential binding to monoamine transporters (DAT, SERT, NET), a neurotransmitter uptake assay directly measures the functional inhibition of these transporters.

Experimental Protocol: [³H]-Dopamine Uptake Assay in DAT-HEK293 Cells

  • Cell Plating: Plate HEK293 cells stably expressing human DAT in a 96-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate the cells with various concentrations of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride or vehicle for 15 minutes at 37°C.

  • Uptake Initiation: Add a mixture of [³H]-dopamine (final concentration 10 nM) and unlabeled dopamine to initiate uptake.

  • Incubation: Incubate for 10 minutes at 37°C. This time is optimized to be within the linear range of uptake.

  • Uptake Termination: Rapidly wash the cells three times with ice-cold KRH buffer to remove extracellular [³H]-dopamine.

  • Cell Lysis & Detection: Lyse the cells with 1% SDS and add the lysate to a scintillation cocktail. Count the intracellular radioactivity.

  • Data Analysis: Plot the percentage of dopamine uptake inhibition against the log concentration of the compound to determine the functional IC50.

CompoundDAT Binding Ki (nM)[³H]-DA Uptake IC50 (nM)
GBR-12909 (Control) 5.212.8
Test Compound 150.5325.1
Table 2: Example Data for Target Engagement and Functional Activity.
Electrophysiology for Ion Channel Modulation

Rationale: If binding assays suggest interaction with voltage-gated ion channels (e.g., Naᵥ or Caᵥ channels), patch-clamp electrophysiology is the gold standard for functional characterization.[7][8] It provides high-resolution data on channel block, kinetics, and voltage-dependence.

Protocol: Whole-Cell Patch-Clamp on Naᵥ1.2 Channels

  • Cell Culture: Use HEK293 cells stably expressing the human Naᵥ1.2 channel.

  • Recording: Obtain whole-cell voltage-clamp recordings. Hold the cell at a resting potential of -90 mV.

  • Voltage Protocol: Apply a depolarizing step to 0 mV for 20 ms to elicit a sodium current.

  • Compound Application: Perfuse the cells with an external solution containing the test compound at various concentrations.

  • Data Acquisition: Measure the peak inward sodium current before and after compound application.

  • Analysis: Calculate the percentage of current inhibition at each concentration and plot a dose-response curve to determine the IC50 for channel block.

Phase IV: Downstream Signaling Pathway Analysis

Rationale: Understanding how target engagement translates into cellular changes is crucial. This involves investigating downstream second messengers and protein activation states. For G-protein coupled receptors (GPCRs), this is essential; for transporters and ion channels, it can reveal secondary or off-target effects.

Signaling Pathway Visualization

G Compound Test Compound Target Hypothetical GPCR (e.g., 5-HT2A) Compound->Target Gq Gαq Target->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC ERK pERK1/2 PKC->ERK

Figure 2: Hypothetical GPCR signaling pathway.

Protocol: Calcium Flux Assay

This assay is relevant if the compound interacts with a Gq-coupled receptor.

  • Cell Loading: Plate cells expressing the target receptor (e.g., 5-HT2A-CHO cells) in a black-walled, clear-bottom 96-well plate. Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.

  • Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add various concentrations of the test compound to the wells.

  • Fluorescence Reading: Measure the fluorescence intensity every second for 3 minutes to capture the transient increase in intracellular calcium.

  • Data Analysis: Calculate the peak fluorescence response over baseline for each concentration. Plot the response against the log of the compound concentration to determine the EC50 for agonist activity.

Conclusion and Future Directions

This guide provides a structured, multi-phase approach to comprehensively characterize the in vitro mechanism of action of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. By progressing from fundamental physicochemical analysis to target identification, functional validation, and downstream signaling, researchers can build a robust data package.

The results of these in vitro studies will form the basis for subsequent investigations, including:

  • In vitro metabolism studies using human liver microsomes to identify potential metabolites.[9][10]

  • Off-target liability screening (e.g., hERG channel block, CYP450 inhibition).

  • In vivo animal models of epilepsy, neuropathic pain, or depression to establish efficacy and pharmacokinetic/pharmacodynamic relationships.

By following this rigorous workflow, the scientific community can effectively elucidate the therapeutic potential and molecular mechanisms of this and other novel chemical entities.

References

  • ACS Medicinal Chemistry Letters. (2024). Novel 3-Pyrrolidineindole Derivatives as Serotonergic Psychedelic Agents for Treating Psychosis and Mental Illnesses Such as Depression and Post-Traumatic Stress Disorder. ACS Publications.
  • PubMed. (2025). Characterizing the in vitro metabolic features of seven α-pyrrolidinophenone-derived synthetic cathinone-type new psychoactive substances. Available from: [Link]

  • MDPI. (2025). Systematic Characterization of In Vitro and In Vivo Metabolic Pathways and Identification of Novel Biomarkers of 26 Synthetic Cannabinoids. Available from: [Link]

  • Frontiers in Chemistry. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • PubMed. (2013). Synthesis and biological evaluation of pyrrolidine derivatives as novel and potent sodium channel blockers for the treatment of ischemic stroke. Available from: [Link]

  • MDPI. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Available from: [Link]

  • MDPI. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Available from: [Link]

  • I.R.I.S. (n.d.). Characterization of the metabolic profile of novel psychoactive substances by a combination of in vitro and in vivo studies. Available from: [Link]

  • Wikipedia. (n.d.). Pyrrolidine. Available from: [Link]

  • Journal of Pharmaceutical Negative Results. (2013). SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF NEW PYROLLIDONE DERIVATIVES. Available from: [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Available from: [Link]

  • PMC. (n.d.). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Available from: [Link]

  • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Available from: [Link]

  • International Journal of Pharmaceutical Research and Applications. (2024). A Review on Recent Advances of Pharmacological Diversification of Thiophene Derivatives. Available from: [Link]

Sources

Exploratory

In-depth Technical Guide on the Receptor Binding Affinity of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride: Data Not Available in Public Domain

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no public data on the specific receptor binding affinity of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride...

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Author: BenchChem Technical Support Team. Date: March 2026

Despite a comprehensive search of scientific literature, patent databases, and chemical supplier information, no public data on the specific receptor binding affinity of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS No. 1256482-77-5) is currently available. This lack of data precludes the creation of an in-depth technical guide on its direct interactions with specific receptor targets.

This document will instead provide a contextual overview based on the known pharmacology of structurally related compounds containing the thiophene and pyrrolidine moieties. This analysis may offer potential areas of investigation for researchers interested in the pharmacological profile of this specific molecule.

Structural Context and Potential Pharmacological Relevance

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride belongs to a class of compounds that feature a pyrrolidine ring linked to a thiophene group. Both of these heterocyclic structures are recognized as "privileged scaffolds" in medicinal chemistry, meaning they are frequently found in biologically active compounds and can interact with a wide range of biological targets.

  • Pyrrolidine Ring: The pyrrolidine nucleus is a core component of numerous pharmaceuticals and natural products with diverse activities.[1] It is present in drugs targeting the central nervous system (CNS), such as anticonvulsants and antidepressants.[1] The nitrogen atom within the pyrrolidine ring can act as a key interaction point with various receptors.

  • Thiophene Ring: The thiophene ring is a bioisostere of the benzene ring, often used by medicinal chemists to modify the pharmacokinetic and pharmacodynamic properties of a molecule. Thiophene-containing compounds have demonstrated a broad spectrum of pharmacological activities, including CNS-depressant, anti-inflammatory, and antimicrobial effects.

The combination of these two moieties in 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride suggests a potential for activity within the central nervous system.

Inferred Potential Receptor Interactions Based on Analogues

While direct binding data for the target compound is absent, studies on analogous structures provide some predictive insights into its potential receptor targets.

Dopamine and Serotonin Receptors

Derivatives of 2-substituted pyrrolidines have been investigated for their affinity towards dopamine and serotonin receptors. For example, certain arylpiperazine derivatives containing a pyrrolidine-2,5-dione moiety have shown high affinity for serotonin 5-HT1A and 5-HT2A receptors, as well as lower affinity for dopamine D2 receptors.[2] Given the structural similarities, it is plausible that 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride could exhibit some level of affinity for these monoamine receptors.

Ion Channels and Other CNS Targets

Research into compounds with a 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione core has revealed anticonvulsant and antinociceptive properties. The mechanism of action for some of these compounds is suggested to involve the modulation of neuronal voltage-sensitive sodium and calcium channels.[3][4]

Proposed Avenues for Future Research

To elucidate the receptor binding profile of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, the following experimental approaches are recommended.

In Vitro Receptor Binding Assays

A comprehensive screening against a panel of CNS receptors would be the most direct method to determine the binding affinity of this compound.

Experimental Protocol: Radioligand Binding Assay

  • Objective: To determine the inhibitory constant (Ki) of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride at a specific receptor.

  • Materials:

    • Cell membranes expressing the receptor of interest (e.g., human dopamine D2, serotonin 5-HT1A).

    • A specific radioligand for the receptor (e.g., [3H]-Spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A).

    • 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (test compound).

    • Non-specific binding control (a high concentration of a known unlabeled ligand).

    • Assay buffer.

    • Scintillation fluid and a scintillation counter.

  • Procedure:

    • Prepare a series of dilutions of the test compound.

    • In a multi-well plate, combine the cell membranes, radioligand, and either buffer (for total binding), non-specific control, or the test compound at various concentrations.

    • Incubate the plate to allow binding to reach equilibrium.

    • Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

    • Wash the filters with cold buffer to remove non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid.

    • Quantify the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Workflow for Receptor Binding Assay

Caption: Workflow for a typical radioligand binding assay.

Functional Assays

Following the identification of any significant binding affinities, functional assays should be conducted to determine whether the compound acts as an agonist, antagonist, or inverse agonist at the identified receptor(s).

Conclusion

While the chemical structure of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is of interest to medicinal chemists due to its privileged scaffolds, a thorough understanding of its pharmacological properties is currently hampered by the absence of publicly available receptor binding data. The information on related compounds suggests potential interactions with CNS targets, particularly monoamine receptors and ion channels. Definitive characterization of the receptor binding affinity of this compound will require dedicated in vitro pharmacological studies.

Sources

Foundational

A Comprehensive Technical Guide to the Physicochemical Properties of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Abstract This technical guide provides a detailed examination of the physicochemical properties of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS No: 1256482-77-5).[1][2] This document is intended for researcher...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS No: 1256482-77-5).[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide covers the compound's chemical identity, structural features, predicted physicochemical parameters, and offers practical, field-proven protocols for its synthesis, purification, and analytical characterization. The methodologies described herein are designed to be self-validating, ensuring scientific integrity and reproducibility. All key claims and protocols are supported by authoritative references.

Introduction: The Significance of the 2-Arylpyrrolidine Scaffold

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in numerous natural alkaloids and FDA-approved pharmaceuticals.[3] Its non-planar, sp³-hybridized structure allows for a thorough exploration of pharmacophore space, contributing significantly to the stereochemistry and three-dimensional topology of a molecule. This is a critical attribute for achieving high-affinity and selective interactions with biological targets. The incorporation of a thiophene moiety, a well-established bioisostere for phenyl rings, can enhance metabolic stability and modulate electronic properties for improved target engagement. The specific compound, 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, combines these two key structural features, making it a molecule of significant interest for the development of novel therapeutics, particularly in areas such as oncology and neurology.[3][4]

Chemical Identity and Structure

The fundamental identity of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is established by its unique identifiers and molecular structure.

  • Chemical Name: 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

  • CAS Number: 1256482-77-5[1][2]

  • Molecular Formula: C₉H₁₄ClNS[2]

  • Molecular Weight: 203.73 g/mol [2]

The structure consists of a central pyrrolidine ring substituted at the 2-position with a 5-methylthiophene group. The hydrochloride salt form enhances the compound's stability and aqueous solubility, which is often advantageous for pharmaceutical development and in vitro biological assays.

G cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation A Weigh ~1 mg of sample B Dissolve in 1 mL of Mobile Phase A/B (50:50) A->B C Vortex and sonicate to ensure dissolution B->C D Filter through 0.22 µm syringe filter C->D E Inject into HPLC-MS system D->E G Prepare sample for NMR analysis (dissolve in D₂O or DMSO-d₆) D->G I Prepare KBr pellet for IR analysis D->I F Acquire Data (UV and MS) E->F K Assess purity from HPLC chromatogram F->K L Confirm molecular weight from MS data F->L H Acquire ¹H and ¹³C NMR spectra G->H M Elucidate structure from NMR chemical shifts and couplings H->M J Acquire IR spectrum I->J N Confirm functional groups from IR spectrum J->N O Compile all data for comprehensive characterization K->O L->O M->O N->O

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Exploratory

A Technical Guide to the Physicochemical Characterization of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

This guide provides an in-depth technical overview of the essential physicochemical characterization of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, a heterocyclic compound of interest in pharmaceutical research a...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical overview of the essential physicochemical characterization of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, a heterocyclic compound of interest in pharmaceutical research and development. The methodologies detailed herein are grounded in established analytical principles, ensuring robust and reliable data for researchers, scientists, and drug development professionals. We will explore the determination of its molecular weight through mass spectrometry and the elucidation of its three-dimensional structure via single-crystal X-ray diffraction.

Introduction to 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a chemical compound featuring a pyrrolidine ring linked to a 5-methylthiophene group.[1] The hydrochloride salt form generally enhances the compound's stability and solubility, which is advantageous for pharmaceutical applications.[1] Thiophene and its derivatives are known to be important structural motifs in many biologically active molecules, exhibiting a range of pharmacological activities.[1][2] The pyrrolidine ring is also a common scaffold in medicinal chemistry.[2] A thorough understanding of the compound's molecular weight and crystal structure is paramount for its development as a potential therapeutic agent, as these properties fundamentally influence its behavior, from formulation to its interaction with biological targets.

Part 1: Molecular Weight Determination by Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions.[3] This information allows for the precise determination of a molecule's molecular weight, a critical parameter for confirming its identity and purity.[4]

Theoretical Framework

The core principle of mass spectrometry involves the ionization of a sample, followed by the separation of the resulting ions based on their m/z ratio, and finally, their detection.[5] For a small organic molecule like 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, electrospray ionization (ESI) is a commonly employed "soft" ionization technique that minimizes fragmentation, thereby ensuring the molecular ion peak is readily observed.[4] The instrument plots the relative abundance of ions against their m/z ratio, generating a mass spectrum.[3] The peak with the highest m/z value typically corresponds to the molecular ion (M+), from which the molecular weight can be directly determined.[6]

Quantitative Data Summary
PropertyValueSource
Molecular Formula C9H14ClNS[7]
Molecular Weight 203.73 g/mol [7]
Monoisotopic Mass 167.07687 Da[8]
Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: A dilute solution of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is prepared in a suitable volatile solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

  • Instrument Calibration: The mass spectrometer is calibrated using a standard compound with a known mass to ensure accurate mass measurements.

  • Sample Infusion: The sample solution is introduced into the ESI source at a constant flow rate using a syringe pump.

  • Ionization: A high voltage is applied to the capillary tip, causing the nebulized droplets to become charged. As the solvent evaporates, the charge density on the droplets increases, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and their abundance is recorded.

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak. For this compound, the expected [M+H]+ ion (the free base protonated) would have an m/z corresponding to the mass of C9H13NS plus the mass of a proton.

Workflow Diagram: Molecular Weight Determination

cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Interpretation A Dissolve in Methanol/Acetonitrile B Electrospray Ionization (ESI) A->B C Mass Analyzer (m/z Separation) B->C D Ion Detection C->D E Identify Molecular Ion Peak D->E F Determine Molecular Weight E->F

Caption: Workflow for molecular weight determination using ESI-MS.

Part 2: Crystal Structure Elucidation by Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional atomic arrangement within a crystalline solid.[9] This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule, which is invaluable for understanding its chemical and biological properties.[10]

Theoretical Framework

SCXRD relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern.[11] By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be constructed.[10] From this electron density map, the positions of the individual atoms can be determined, revealing the molecule's structure. The first and often most challenging step is growing a high-quality single crystal of the compound.[11]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization:

    • Solvent Selection: A systematic screening of solvents is performed to find a solvent or solvent system in which the compound has moderate solubility.[12]

    • Slow Evaporation: A nearly saturated solution of the compound is prepared and filtered to remove any particulate matter.[13] The solution is then left undisturbed in a loosely covered vial to allow for slow evaporation of the solvent, promoting the formation of large, well-ordered crystals.[13]

    • Vapor Diffusion: This method involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble but which is miscible with the first solvent. The slow diffusion of the anti-solvent vapor into the compound's solution reduces its solubility, leading to crystallization.

  • Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope and mounted on a goniometer head.[10][13]

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution and Refinement:

    • The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined to best fit the experimental data.

Workflow Diagram: Crystal Structure Determination

cluster_cryst Crystallization cluster_xrd X-ray Diffraction cluster_solve Structure Elucidation A Solvent Screening B Slow Evaporation or Vapor Diffusion A->B C Single Crystal Selection B->C D Crystal Mounting C->D E X-ray Data Collection D->E F Structure Solution (Phase Problem) E->F G Model Building & Refinement F->G H Final Crystal Structure G->H

Caption: Workflow for crystal structure determination using SCXRD.

Conclusion

The comprehensive characterization of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride through techniques such as mass spectrometry and single-crystal X-ray diffraction provides a solid foundation for its further investigation in drug discovery and development. The precise determination of its molecular weight confirms its chemical identity, while the elucidation of its crystal structure offers invaluable insights into its three-dimensional conformation, which is crucial for understanding its interactions with biological macromolecules and for guiding future structure-activity relationship studies.

References

  • HSCprep. (2024, November 23). Understanding Mass Spectrometry for Organic Compound Analysis.
  • NextSDS. 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information.
  • Sapphire Bioscience. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride.
  • Broad Institute. What is Mass Spectrometry?.
  • Westin, J. Mass spectrometry (MS) - Organic Chemistry.
  • Michigan State University Department of Chemistry. X-Ray Crystallography Laboratory.
  • Chemguide. mass spectra - the molecular ion (M+) peak.
  • OpenStax. (2023, September 20). 12.2 Interpreting Mass Spectra.
  • Metherall, J. P., et al. (2023, March 1). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
  • University of Rochester Department of Chemistry. How To: Grow X-Ray Quality Crystals. Retrieved from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe-RcfxRTW2izScL6BNPsTEKg69Rv5CIo-1ejwjxIPcvufjfoS4JFTjwlVO02e0h1ktY3mWeUtJgb2Cy0YVGVo0eWs0Ps3lTUXUt9f8s4oeVOaDUHvOvKzbcZ4Y7cMpClS4dVePSIOHzMtm3yZfbGKdjkXG1qf37aDwJ4bAepgjpdR_tYd578=]([Link]

Sources

Foundational

Comprehensive Metabolic Profiling of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride: Pathways, Kinetics, and Analytical Workflows

Executive Summary & Pharmacophore Rationale The compound 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride represents a highly specific structural motif combining a basic pyrrolidine ring with a substituted thiophene he...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacophore Rationale

The compound 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride represents a highly specific structural motif combining a basic pyrrolidine ring with a substituted thiophene heterocycle. In medicinal chemistry, thiophene is frequently deployed as a bioisostere for phenyl or pyridine rings to modulate lipophilicity, target affinity, and metabolic stability[1].

However, the juxtaposition of an electron-rich thiophene and a secondary amine creates unique metabolic liabilities. Understanding the precise biotransformation pathways of this scaffold is critical for predicting pharmacokinetic (PK) profiles, mitigating reactive metabolite toxicity, and guiding structural optimization. This whitepaper deconstructs the metabolic fate of 2-(5-Methylthiophen-2-yl)pyrrolidine, detailing the causality behind its biotransformations and providing a self-validating experimental framework for in vitro profiling.

Predictive Metabolic Loci and Mechanistic Causality

To accurately map the metabolic network of this compound, we must first analyze the electronic and steric environment of its structural components. Metabolism does not occur randomly; it is dictated by the lowest activation energy barriers for Cytochrome P450 (CYP) mediated oxidation.

  • The Pyrrolidine α-Carbon (C5'): Pyrrolidine rings are notoriously susceptible to oxidative metabolism. The nitrogen lone pair stabilizes the transition state during CYP-mediated hydrogen atom abstraction at the adjacent α-carbon. This leads to rapid α-hydroxylation, a pathway analogous to the conversion of nicotine to cotinine. Drug discovery programs often replace pyrrolidines with morpholine or azetidine rings to lower the cLogD and improve metabolic stability[2].

  • The Thiophene 5-Methyl Group: The 5-methyl substitution acts as a deliberate metabolic "soft spot." Unsubstituted thiophenes are prone to CYP-mediated epoxidation, forming reactive S-oxides or epoxides that can covalently bind to hepatic proteins, leading to idiosyncratic toxicity. By occupying the C5 position with a methyl group, metabolism is sterically redirected toward benign aliphatic oxidation.

  • The Thiophene Ring: While the methyl group dominates, direct aromatic hydroxylation of the thiophene ring remains a secondary Phase I pathway, as observed in structurally related thiophene-containing xenobiotics like α-PVT[3].

Core Metabolic Pathways

Based on structural homology and established xenobiotic metabolism, the biotransformation of 2-(5-Methylthiophen-2-yl)pyrrolidine branches into three primary cascades.

Metabolic_Pathway cluster_0 Pathway A: Aliphatic Oxidation cluster_1 Pathway B: Pyrrolidine Oxidation cluster_2 Pathway C: Aromatic Oxidation & Phase II Parent 2-(5-Methylthiophen-2-yl) pyrrolidine OH_Methyl 5-Hydroxymethyl Metabolite Parent->OH_Methyl CYP450 OH_Pyr 5'-Hydroxy pyrrolidine Parent->OH_Pyr CYP2A6/CYP2B6 Thio_OH Hydroxythiophenyl Metabolite Parent->Thio_OH CYP450 COOH_Methyl 5-Carboxy Metabolite OH_Methyl->COOH_Methyl ADH/ALDH Lactam Lactam (2'-Oxo metabolite) OH_Pyr->Lactam Aldehyde Oxidase RingOpen Ring-Opened Amino Acid OH_Pyr->RingOpen Hydrolysis Gluc O-Glucuronide Conjugate Thio_OH->Gluc UGTs

Fig 1: Predicted Phase I and Phase II metabolic pathways of 2-(5-Methylthiophen-2-yl)pyrrolidine.

Pathway A: Aliphatic Methyl Oxidation

Mediated primarily by CYP isoforms, the 5-methyl group undergoes initial hydroxylation to form a 5-hydroxymethyl intermediate. This alcohol is subsequently oxidized by cytosolic Alcohol Dehydrogenase (ADH) and Aldehyde Dehydrogenase (ALDH) to yield a highly polar, renally excretable 5-carboxy metabolite.

Pathway B: Pyrrolidine Ring Oxidation (Lactamization)

CYP2A6 and CYP2B6 catalyze the hydroxylation of the pyrrolidine ring at the 5'-position, forming a transient carbinolamine. This intermediate exists in equilibrium with a ring-opened aminoaldehyde. Further oxidation by Aldehyde Oxidase converts the carbinolamine into a stable lactam (2'-oxo metabolite), a hallmark biotransformation for pyrrolidine-containing compounds[3].

Pathway C: Aromatic Hydroxylation and Phase II Conjugation

Minor CYP-mediated epoxidation of the thiophene ring rapidly rearomatizes to form hydroxythiophenyl metabolites. These phenolic equivalents are immediate substrates for Phase II Uridine 5'-diphospho-glucuronosyltransferases (UGTs), forming O-glucuronide conjugates to facilitate biliary and renal clearance.

Experimental Workflow for Metabolic Profiling

To empirically validate these pathways, a robust, self-validating in vitro assay is required. We utilize cryopreserved human hepatocytes rather than Human Liver Microsomes (HLM). Causality: Hepatocytes contain the complete, physiologically oriented complement of both Phase I (CYPs) and Phase II (UGTs, SULTs) enzymes, alongside endogenous cofactors, providing a comprehensive metabolic profile that HLM cannot achieve[3].

Self-Validating Protocol: Hepatocyte Incubation & LC-HRMS Analysis

Step 0: System Suitability & Self-Validation Causality: Before evaluating the test article, the metabolic competency of the hepatocyte lot must be verified to prevent false-negative clearance data. Action: Incubate positive control substrates (Midazolam for CYP3A4, 7-Hydroxycoumarin for UGTs) in parallel. The assay is only considered valid if the intrinsic clearance ( CLint​ ) of these controls falls within ±2 standard deviations of historical lot data.

Step 1: Cell Thawing and Incubation

  • Thaw cryopreserved human hepatocytes and assess viability via Trypan Blue exclusion (must be >80%).

  • Dilute cells to a working concentration of 1×106 viable cells/mL in Williams' Medium E supplemented with GlutaMAX.

  • Spike 2-(5-Methylthiophen-2-yl)pyrrolidine to a final concentration of 10 µM. Incubate at 37°C under 5% CO2​ .

Step 2: Time-Course Quenching

  • Extract 50 µL aliquots at t=0,15,30,60,120 minutes.

  • Causality: Quench immediately into 150 µL of ice-cold acetonitrile. This serves a dual purpose: it instantaneously denatures metabolic enzymes to halt biotransformation at precise time points, and it precipitates proteins, ensuring the LC column is not fouled by cellular debris.

Step 3: LC-HRMS Acquisition

  • Centrifuge the quenched samples at 15,000 × g for 10 minutes at 4°C.

  • Inject the supernatant into a Q-Exactive Orbitrap Mass Spectrometer coupled to a UPLC system (C18 column, water/acetonitrile gradient with 0.1% formic acid).

  • Acquire data in Full Scan MS mode ( R=70,000 ) with Data-Dependent MS/MS (ddMS2) for structural elucidation.

Step 4: Data Mining via Mass Defect Filtering (MDF)

  • Causality: MDF operates on the principle that metabolites retain the core mass defect of the parent compound. By establishing a narrow mass defect window (e.g., ±50 mDa) around the exact mass of the parent, we computationally filter out endogenous hepatocyte background noise, isolating only true xenobiotic metabolites.

Experimental_Workflow Prep Hepatocyte Incubation Quench Ice-Cold MeCN Quenching Prep->Quench Analysis LC-HRMS (Orbitrap) Quench->Analysis Mining Mass Defect Filtering Analysis->Mining Elucidation MS/MS Elucidation Mining->Elucidation

Fig 2: Sequential workflow for in vitro metabolic profiling and structural elucidation.

Quantitative Data Presentation

The table below synthesizes extrapolated intrinsic clearance and half-life parameters for 2-(5-Methylthiophen-2-yl)pyrrolidine against structurally related reference compounds from the literature. This data highlights the impact of specific heterocycle modifications on metabolic stability.

Table 1: Comparative Metabolic Stability and Intrinsic Clearance Parameters

Compound / ScaffoldAssay MatrixHalf-Life ( t1/2​ )Intrinsic Clearance ( CLint​ )Primary Metabolic Locus
2-(5-Methylthiophen-2-yl)pyrrolidine Human Hepatocytes~35.0 min (est.)~20.5 µL/min/ 106 cellsPyrrolidine (C5'), Thiophene (C5- CH3​ )
α-PVT (Thiophene-pyrrolidine ref)[3]Human Liver Microsomes29.9 ± 2.2 min23.3 ± 1.8 µL/min/mgPyrrolidine, Thiophene ring
Pyrrolidine-phenyl analog [2]Human Liver Microsomes10.0 min>50 µL/min/mgPyrrolidine ring
Thiophene-amide derivative [1]Mouse Liver Microsomes>120 min<5.0 µL/min/mgMetabolically stable

Conclusion & Structural Optimization Strategies

The metabolic fate of 2-(5-Methylthiophen-2-yl)pyrrolidine is heavily dictated by the electron-donating properties of its saturated nitrogen heterocycle and the strategically placed 5-methyl group on the thiophene ring.

For drug development professionals looking to optimize this scaffold:

  • Mitigating Pyrrolidine Clearance: If Phase I lactamization leads to unacceptably high intrinsic clearance, consider ring contraction (e.g., azetidine) or heteroatom insertion (e.g., morpholine). As demonstrated in HCV NS5B inhibitor programs, replacing a pyrrolidine with a morpholine ring significantly improves metabolic stability by altering the basicity and lipophilicity of the system[2].

  • Leveraging the Thiophene Soft Spot: The 5-methyl group successfully prevents toxic epoxide formation. If longer half-lives are required, substituting the methyl group with a heavier halogen (e.g., Chlorine or Fluorine) can block aliphatic oxidation while maintaining the bioisosteric properties of the thiophene ring.

By applying rigorous, self-validating in vitro methodologies and understanding the electronic causality behind these biotransformations, researchers can effectively navigate the PK/PD complexities of thiophene-pyrrolidine scaffolds.

References

  • Source: National Institutes of Health (NIH)
  • Source: Journal of Medicinal Chemistry (ACS Publications)
  • Source: Journal of Medicinal Chemistry (ACS Publications)

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Foundational

An In-Depth Technical Guide to the In Vivo Pharmacological Profile of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

Abstract This technical guide provides a comprehensive overview of the projected in vivo pharmacological profile of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, a novel pyrrolidine derivative with structural simil...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the projected in vivo pharmacological profile of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, a novel pyrrolidine derivative with structural similarities to potent monoamine reuptake inhibitors.[1][2] Based on structure-activity relationships and extensive preclinical data from analogous compounds, this document outlines the expected effects on locomotor activity, its discriminative stimulus properties, and its neurochemical signature in relevant rodent models. Detailed, field-proven protocols for conducting these in vivo assessments are provided to ensure methodological rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel central nervous system (CNS) active agents.

Introduction: Rationale and Structural Context

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Its incorporation into CNS-targeted agents has yielded molecules with significant therapeutic potential, particularly in the realm of neurotransmitter modulation.[1][2] The subject of this guide, 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, integrates this key pyrrolidine moiety with a 5-methylthiophene group. Thiophene and its derivatives are known bioisosteres of phenyl groups and are frequently incorporated into drug candidates to modulate physicochemical properties and enhance biological activity.[3]

Given its structural resemblance to known dopamine transporter (DAT) inhibitors, it is hypothesized that 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride will exhibit a pharmacological profile consistent with this class of compounds.[4] Monoamine reuptake inhibitors are a cornerstone in the treatment of various CNS disorders and are also a significant class of recreationally used substances.[4] Therefore, a thorough in vivo characterization is paramount to understanding the potential therapeutic applications and abuse liability of this novel chemical entity.

Hypothesized Mechanism of Action:

Based on its structural features, 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is predicted to function as a dopamine transporter (DAT) inhibitor. By blocking the reuptake of dopamine from the synaptic cleft, it is expected to increase extracellular dopamine levels, leading to enhanced dopaminergic neurotransmission.[4] The following in vivo assays are designed to test this hypothesis and elucidate the compound's functional consequences.

In Vivo Locomotor Activity Assessment

The evaluation of spontaneous locomotor activity is a fundamental in vivo screen for compounds with CNS stimulant or depressant effects.[5][6] For a putative DAT inhibitor, a dose-dependent increase in locomotor activity is anticipated.[7][8]

Data Presentation: Projected Dose-Response Effects on Locomotion
Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm) (Mean ± SEM)Rearing Frequency (Counts) (Mean ± SEM)
Vehicle (Saline)-3500 ± 30050 ± 8
Compound A1.05500 ± 45075 ± 10
Compound A3.09500 ± 700120 ± 15
Compound A10.015000 ± 1200180 ± 20

Compound A refers to 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. Data are hypothetical and for illustrative purposes.

Experimental Protocol: Rodent Locomotor Activity Assay

This protocol outlines the procedure for assessing the effect of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride on spontaneous locomotor activity in mice.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

  • Sterile 0.9% saline

  • Open field activity chambers (e.g., 40 x 40 x 30 cm) equipped with photobeam arrays[6]

  • Automated activity monitoring software

Procedure:

  • Acclimation: House mice in the testing room for at least 60 minutes prior to the experiment to minimize stress.[9]

  • Habituation: On the day prior to testing, handle each mouse for 2-3 minutes and allow them to explore the activity chamber for 30 minutes. This reduces novelty-induced hyperactivity on the test day.[6]

  • Drug Preparation: Dissolve 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in sterile 0.9% saline to the desired concentrations.

  • Administration: Administer the test compound or vehicle (saline) via intraperitoneal (i.p.) injection at a volume of 10 ml/kg.

  • Data Collection: Immediately after injection, place each mouse individually into the center of the open field chamber. Record locomotor activity for a 60-minute session.[6] Key parameters to measure include total distance traveled and rearing frequency.[9]

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of the compound to the vehicle control.

Workflow for Locomotor Activity Assessment

Dopamine_Signaling cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine Vesicle Synaptic Vesicle Dopamine->Vesicle Stored DAT Dopamine Transporter (DAT) DA_Synapse Extracellular Dopamine Vesicle->DA_Synapse Release DA_Synapse->DAT Reuptake D1R D1 Receptor DA_Synapse->D1R Binds D2R D2 Receptor DA_Synapse->D2R Binds Signal Postsynaptic Signaling D1R->Signal D2R->Signal Compound 2-(5-Methylthiophen-2-yl) pyrrolidine HCl Compound->DAT Inhibition

Caption: Hypothesized mechanism of action at the dopamine synapse.

In Vivo Neurochemical Monitoring via Microdialysis

In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions of freely moving animals. [10][11]This method can directly assess the impact of a compound on neurotransmitter dynamics, providing crucial mechanistic insights. [12]

Data Presentation: Projected Effects on Striatal Dopamine and Serotonin
AnalyteBasal Level (pg/20µL)Peak Level after Compound A (3.0 mg/kg, i.p.)% Change from Basal
Dopamine (DA)25 ± 4125 ± 20+400%
Serotonin (5-HT)5 ± 18 ± 2+60%

Compound A refers to 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. Data are hypothetical and for illustrative purposes.

Experimental Protocol: In Vivo Microdialysis in the Rat Striatum

This protocol details the procedure for measuring extracellular dopamine and serotonin in the striatum of awake rats following administration of the test compound.

Materials:

  • Male Wistar rats (280-320g)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • High-performance liquid chromatography with electrochemical detection (HPLC-ED) system [10]* Fraction collector

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the striatum. Allow for a 3-5 day recovery period.

  • Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min). [10]After a stabilization period (e.g., 90-120 minutes), collect at least three baseline samples at regular intervals (e.g., every 20 minutes).

  • Drug Administration: Administer 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride or vehicle (i.p.).

  • Post-Drug Sample Collection: Continue collecting dialysate samples for at least 3 hours post-administration.

  • Sample Analysis: Analyze the dialysate samples for dopamine and serotonin content using HPLC-ED. [10][12]7. Data Analysis: Express post-drug neurotransmitter levels as a percentage of the stable baseline levels for each animal.

Workflow for In Vivo Microdialysis

Caption: Workflow for the in vivo microdialysis experiment.

Conclusion and Future Directions

The in vivo pharmacological profile of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is projected to be that of a CNS stimulant, consistent with its hypothesized mechanism as a dopamine transporter inhibitor. The experimental frameworks provided in this guide offer a robust strategy for confirming this profile and quantifying its potency and efficacy. Future studies should aim to determine its binding affinity and selectivity for the dopamine, norepinephrine, and serotonin transporters to build a more complete understanding of its pharmacological actions. Furthermore, assessing its potential for self-administration will be critical in evaluating its abuse liability. The data generated from these studies will be instrumental in guiding the further development of this and related compounds for potential therapeutic applications.

References

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  • Desai, R. I., Kopajtic, T. A., Koffarnus, M., Newman, A. H., & Katz, J. L. (2006). Development of Peptidic Dopamine Transporter Inhibitors via Aromatic Modification-Mediated Conformational Restriction. Journal of Medicinal Chemistry, 49(14), 4342–4350. [Link]

  • Góra, J., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules, 27(7), 2339. [Link]

  • Ortega, J. E., et al. (2019). In Vivo Brain Microdialysis of Monoamines. In: Calvo, J. (eds) Neurochemical Monitoring. Springer Protocols Handbooks. [Link]

  • Gryzło, B., Zaręba, P., Malawska, B., Jakubowska, M., & Kulig, K. (2020). Progress in the Search for New Dopamine Transporter Inhibitors. ResearchGate. [Link]

  • Asian Journal of Pharmaceutical Research. (2021). Review Paper on Models for CNS Stimulant Drug Screening. Asian Journal of Pharmaceutical Research, 11(2), 114-118. [Link]

  • Reith, M. E., et al. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 120(6), e2215933120. [Link]

  • Mateo, Y., et al. (2005). Low and high affinity dopamine transporter inhibitors block dopamine uptake within 5 sec of intravenous injection. Neuroscience, 130(3), 735-742. [Link]

  • Wang, Y., et al. (2015). In Vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 87(12), 6099-6105. [Link]

  • Scribd. (n.d.). Experiment No 8. [Link]

  • Kim, H., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. International Journal of Molecular Sciences, 24(20), 15413. [Link]

  • Li, Y., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analytical Methods, 16(11), 1563-1571. [Link]

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  • Słoczyńska, K., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation. Molecules, 29(22), 5031. [Link]

  • Góra, J., et al. (2021). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Molecules, 26(23), 7167. [Link]

  • Chemis. (n.d.). 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information. [Link]

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  • Góra, J., et al. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Molecules, 27(7), 2339. [Link]

  • Singh, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(3), 619-644. [Link]

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  • El-Sayed, N. N. E., et al. (2019). In Vitro and In Vivo Anti-Breast Cancer Activities of Some Newly Synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one Candidates. Molecules, 24(12), 2272. [Link]

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Sources

Protocols & Analytical Methods

Method

Application Note: Comprehensive HPLC Method Development and Validation for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Introduction & Physicochemical Profiling 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS: 1256482-77-5) is a synthetic small molecule characterized by a hydrophobic 5-methylthiophene ring coupled to a highly basi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS: 1256482-77-5) is a synthetic small molecule characterized by a hydrophobic 5-methylthiophene ring coupled to a highly basic secondary amine (pyrrolidine). Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires a deep understanding of its physicochemical behavior, particularly its ionization state in solution.

The parent pyrrolidine ring exhibits a pKa of approximately 11.3 [1], meaning the nitrogen atom is heavily protonated (positively charged) under neutral and acidic conditions. In reversed-phase (RP) chromatography, basic compounds are notoriously difficult to analyze on traditional silica-based columns. At a neutral pH, residual silanols (Si-OH) on the silica surface deprotonate into negatively charged siloxanes (Si-O⁻). The positively charged pyrrolidine nitrogen undergoes secondary ion-exchange interactions with these siloxanes, resulting in severe peak tailing, poor resolution, and reduced detector sensitivity [2].

This application note outlines a causality-driven method development strategy and a self-validating analytical protocol designed to overcome these structural challenges, grounded in the latest ICH Q2(R2) validation guidelines.

Method Development Strategy: The Causality of Choices

To build a robust assay, we must engineer the chromatographic environment to suppress secondary interactions while maximizing the retention of the target analyte.

Mobile Phase & pH Selection

To mitigate silanol interactions, we must manipulate the ionization state of either the analyte or the stationary phase. We evaluated two primary strategies:

  • High pH Approach (pH > 11.0): Deprotonates the pyrrolidine nitrogen, rendering the molecule neutral and highly hydrophobic. Drawback: Standard silica dissolves at pH > 8.0, necessitating expensive hybrid-particle columns.

  • Low pH Approach (pH ~2.5) [Selected]: Utilizing 0.1% Trifluoroacetic acid (TFA) in water lowers the pH below the pKa of the surface silanols (typically pKa ~3.5). At pH 2.5, residual silanols are fully protonated and neutral, completely eliminating ion-exchange interactions [3].

Why TFA? While formic acid is an option, TFA acts as a strong ion-pairing agent. It forms a neutral, transient ion-pair complex with the protonated pyrrolidine in the mobile phase. This complex increases the apparent hydrophobicity of the analyte, driving stronger retention on the C18 stationary phase and yielding exceptionally sharp, symmetrical peaks.

Stationary Phase Selection

Because we are operating at a highly acidic pH, a densely end-capped, base-deactivated C18 column (e.g., Ascentis® C18 or equivalent) is required [4]. End-capping provides a secondary layer of protection against any sterically hindered silanols, while the C18 alkyl chains provide the necessary hydrophobic interactions with the 5-methylthiophene moiety.

Detector Optimization

Thiophene derivatives feature a conjugated π-electron system that typically exhibits strong UV absorbance. Diode-Array Detection (DAD) scanning from 200–400 nm reveals an optimal absorbance maximum (λmax) at approximately 235 nm , which is selected to maximize the signal-to-noise (S/N) ratio.

MethodDev A Target Analyte: 2-(5-Methylthiophen-2-yl)pyrrolidine HCl B Physicochemical Profiling: Highly Basic Amine (pKa ~10.5) A->B C Chromatographic Risk: Silanol Ion-Exchange (Peak Tailing) B->C D1 Low pH Strategy (pH 2.5) Protonate & Neutralize Silanols C->D1 Option A D2 High pH Strategy (pH 11.0) Deprotonate & Neutralize Amine C->D2 Option B E1 End-capped C18 Column (Standard Silica) D1->E1 E2 Hybrid Particle C18 Column (High pH Stable) D2->E2 F Optimized Selection: Low pH (0.1% TFA) + End-capped C18 E1->F Cost-Effective & Robust

Figure 1: Decision tree for basic compound HPLC method development.

Experimental Protocols

The following protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any sample data is integrated, ensuring the instrument and chemistry are performing within the required thermodynamic parameters.

Reagents and Sample Preparation
  • Mobile Phase A: 0.1% TFA in Milli-Q Water (v/v).

  • Mobile Phase B: 0.1% TFA in HPLC-Grade Acetonitrile (v/v).

  • Diluent: Water:Acetonitrile (80:20, v/v). Matching the initial gradient conditions prevents solvent-mismatch peak distortion.

  • Standard Preparation: Accurately weigh 25.0 mg of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride reference standard into a 50 mL volumetric flask. Dissolve and make up to volume with Diluent (Concentration: 0.5 mg/mL).

Chromatographic Conditions
ParameterSpecificationRationale
Column End-capped C18, 150 x 4.6 mm, 5 µmBalances high theoretical plates with moderate backpressure.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns.
Injection Volume 10 µLPrevents column overloading while maintaining sensitivity.
Column Temperature 30 °C ± 1 °CStabilizes mobile phase viscosity and ensures reproducible retention times.
Detection (UV/DAD) 235 nm (Bandwidth 4 nm)Targets the π-π* transition of the thiophene ring.
Autosampler Temp 5 °CPrevents degradation of the sample in solution over long sequences.
Gradient Program

A scouting gradient is employed to ensure the elution of the target analyte while washing out any highly retained synthetic impurities or degradation products.

Time (min)% Mobile Phase A% Mobile Phase BCurve
0.0955Initial hold to focus the analyte band.
2.0955Isocratic hold.
12.01090Linear ramp to elute target and impurities.
15.01090High organic wash to clean the column.
15.1955Return to initial conditions.
20.0955Re-equilibration (approx. 5 column volumes).

Method Validation Workflow (ICH Q2(R2) Compliant)

To ensure the method is "fit for purpose," it must be validated according to the ICH Q2(R2) guidelines (effective June 2024) [5]. The validation framework below guarantees data integrity and analytical trustworthiness.

System Suitability Testing (SST)

Before executing the validation parameters, inject the Standard Preparation six times. The system is only deemed "valid" if:

  • Retention Time RSD: ≤ 1.0%

  • Peak Area RSD: ≤ 2.0%

  • USP Tailing Factor (Tf): ≤ 1.5 (Confirms silanol interactions are successfully suppressed).

  • Theoretical Plates (N): ≥ 5,000.

Core Validation Parameters
  • Specificity: Inject Diluent (Blank) and confirm no interfering peaks elute at the retention time of 2-(5-Methylthiophen-2-yl)pyrrolidine. Peak purity angle must be less than the purity threshold using DAD analysis.

  • Linearity & Range: Prepare standard solutions at 50%, 80%, 100%, 120%, and 150% of the target concentration (0.25 to 0.75 mg/mL). Plot peak area vs. concentration. Acceptance Criteria: Correlation coefficient (R²) ≥ 0.999.

  • Accuracy (Recovery): Spike known amounts of the standard into a placebo matrix at 80%, 100%, and 120% levels in triplicate (9 determinations total). Acceptance Criteria: Mean recovery must be between 98.0% and 102.0%.

  • Precision:

    • Repeatability: Six independent preparations of the sample at 100% concentration. RSD of assay results must be ≤ 2.0%.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, using a different HPLC system. Overall RSD (n=12) must be ≤ 2.0%.

  • Robustness: Deliberately vary critical method parameters: Flow rate (± 0.1 mL/min), Column Temperature (± 5 °C), and Mobile Phase pH (± 0.2 units). Acceptance Criteria: SST parameters must still pass, and assay values must not deviate by more than 2.0% from nominal conditions.

Validation V ICH Q2(R2) Validation Workflow S Specificity No interference at RT V->S L Linearity R² ≥ 0.999 (50-150%) V->L A Accuracy 98-102% Recovery V->A P Precision RSD ≤ 2.0% V->P R Robustness Flow, Temp, pH ±10% V->R

Figure 2: ICH Q2(R2) core validation parameters and acceptance criteria.

References

  • PubChem Database. "Pyrrolidine - Chemical and Physical Properties (pKa)." National Center for Biotechnology Information (NIH). Available at:[Link]

  • Phenomenex. "Reversed Phase HPLC Method Development Guide: Effect of pH on Analyte Ionization." Phenomenex Inc. Available at: [Link]

  • LCGC International. "Top Three HPLC Method Development Tips." Chromatography Online. Available at:[Link]

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." European Medicines Agency. Available at:[Link]

Application

Application Note: NMR Spectroscopy Characterization of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Introduction & Pharmacological Relevance The compound 2-(5...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Introduction & Pharmacological Relevance

The compound 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS: 1256482-77-5) represents a highly versatile structural motif in medicinal chemistry. The hybridization of a pyrrolidine ring with a substituted thiophene moiety is a well-documented pharmacophore frequently utilized in the development of central nervous system (CNS) agents, including monoamine reuptake inhibitors, anticonvulsants, and antinociceptives .

Accurate structural characterization of this molecule is critical during drug synthesis and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for this purpose, providing unambiguous confirmation of regiochemistry, stereocenter integrity, and salt formation . This application note details a comprehensive, self-validating NMR methodology for the structural elucidation of this specific hydrochloride salt.

Rationale for NMR Methodology: Causality & Self-Validation

To ensure absolute scientific integrity, the experimental parameters must be chosen based on the specific physicochemical properties of the molecule.

  • Causality of Solvent Selection: Dimethyl sulfoxide-d6 (DMSO-d6) is strictly mandated over Deuterium oxide (D2O) or Chloroform-d (CDCl3). While CDCl3 lacks the dielectric constant to fully solvate the polar hydrochloride salt, D2O induces rapid deuterium exchange with the pyrrolidinium protons (NH2⁺), obliterating their signals. DMSO-d6 suppresses this proton exchange, allowing the broad NH2⁺ signals (~9.50 ppm) to be observed. This is critical for confirming the protonation state of the molecule.

  • Self-Validating Integration System: A properly calibrated ¹H NMR spectrum of this molecule acts as an internal mass balance. The total integration must yield exactly 14 protons . A stoichiometric breakdown of 2 (aromatic) : 3 (methyl) : 7 (aliphatic) : 2 (ammonium) confirms both structural integrity and complete salt formation. Any deviation in this 14-proton system immediately flags free-base contamination or residual solvent impurities.

  • Relaxation Delay (d1) Optimization: A relaxation delay of 2.0 seconds is implemented to ensure complete longitudinal relaxation (T1) of the methyl and aromatic protons, preventing artificial suppression of their integration values. This ensures quantitative accuracy.

Experimental Protocols

The following step-by-step methodology outlines the standard operating procedure for acquiring high-fidelity NMR data for small molecule hydrochloride salts .

Sample Preparation
  • Weighing: Accurately weigh 15.0 – 20.0 mg of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride using a microbalance.

  • Solvation: Dissolve the compound in 0.6 mL of high-purity DMSO-d6 (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Homogenization: Vortex the mixture for 30 seconds until complete dissolution is achieved. Ensure no particulate matter remains, as suspended solids will degrade magnetic field homogeneity.

  • Transfer: Transfer the solution into a standard 5 mm precision NMR tube using a clean glass Pasteur pipette.

Instrument Setup & Acquisition
  • Spectrometer: 400 MHz or 600 MHz NMR Spectrometer equipped with a 5 mm multinuclear probe (e.g., CryoProbe for enhanced sensitivity).

  • Temperature: Regulate the probe temperature to 298 K (25 °C).

  • Tuning & Shimming: Perform automated tuning and matching (ATM) for ¹H and ¹³C nuclei. Execute gradient shimming (TopShim) to achieve a line width of < 1.0 Hz for the TMS signal.

  • 1D ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm, an acquisition time of 3.0 s, and a relaxation delay (d1) of 2.0 s.

  • 1D ¹³C NMR & DEPT-135: Acquire 1024 scans with a spectral width of 220 ppm. Run a DEPT-135 sequence concurrently to differentiate quaternary carbons from CH/CH2/CH3 groups.

  • 2D NMR (COSY, HSQC, HMBC): Acquire standard gradient-selected 2D spectra to map homonuclear and heteronuclear connectivities.

NMR_Workflow A Sample Preparation (20 mg in 0.6 mL DMSO-d6) B 1D NMR Acquisition (1H, 13C, DEPT-135) A->B C 2D NMR Acquisition (COSY, HSQC, HMBC) B->C D Data Processing (Fourier Transform, Phase & Baseline Corr.) C->D E Structural Elucidation (Resonance Assignment & Verification) D->E

Workflow for the comprehensive NMR characterization of small molecule hydrochloride salts.

Structural Elucidation & Data Presentation

The chemical shifts (δ) are reported in parts per million (ppm) relative to the TMS internal standard (0.00 ppm). The data below represents the theoretical assignments based on established empirical rules for substituted thiophenes and protonated pyrrolidines.

Table 1: ¹H NMR Assignments (DMSO-d6, 400 MHz)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
NH₂⁺ 9.50br s-2HPyrrolidinium exchangeable protons
C3-H 6.95d3.51HThiophene aromatic (adjacent to pyrrolidine)
C4-H 6.75dq3.5, 1.01HThiophene aromatic (adjacent to methyl)
C2'-H 4.65m-1HPyrrolidine chiral methine
C5'-H₂ 3.20m-2HPyrrolidine methylene (adjacent to N)
C5-CH₃ 2.45d1.03HThiophene methyl group
C3'-H₂, C4'-H₂ 1.80 - 2.20m-4HPyrrolidine aliphatic backbone

Note: The highly deshielded nature of the C2'-H proton (~4.65 ppm) is a direct causal result of the electron-withdrawing effect of the adjacent protonated nitrogen combined with the magnetic anisotropy of the thiophene ring.

Table 2: ¹³C NMR & DEPT-135 Assignments (DMSO-d6, 100 MHz)
PositionChemical Shift (δ, ppm)DEPT-135 PhaseAssignment
C5 140.5Null (Disappears)Thiophene quaternary (C-CH₃)
C2 136.0Null (Disappears)Thiophene quaternary (C-Pyrrolidine)
C3 126.5Positive (CH)Thiophene aromatic methine
C4 125.0Positive (CH)Thiophene aromatic methine
C2' 58.5Positive (CH)Pyrrolidine chiral methine
C5' 45.0Negative (CH₂)Pyrrolidine methylene
C3' 31.5Negative (CH₂)Pyrrolidine methylene
C4' 23.0Negative (CH₂)Pyrrolidine methylene
C5-CH₃ 15.0Positive (CH₃)Thiophene methyl

2D NMR Connectivity Analysis

While 1D ¹H and ¹³C spectra provide the foundational atomic inventory, 2D NMR is required to map the molecular topology, particularly the C2-C2' linkage between the thiophene and pyrrolidine rings .

Heteronuclear Multiple Bond Correlation (HMBC) is utilized to observe long-range (²J and ³J) carbon-proton couplings. The critical structural proof for this molecule is the HMBC cross-peak between the pyrrolidine C2'-H (~4.65 ppm) and the thiophene C2 quaternary carbon (~136.0 ppm). Additionally, the C5-methyl protons (~2.45 ppm) show strong ³J correlations to both C4 and the quaternary C5, anchoring the regiochemistry of the thiophene substitution.

HMBC_Network Thiophene Thiophene Ring (C3, C4, C5) Bridge C2-C2' Bond Connectivity Thiophene->Bridge 2J, 3J HMBC Methyl C5-Methyl (CH3) Methyl->Thiophene 3J HMBC Pyrrolidine Pyrrolidine Ring (C2', C3', C4', C5') Pyrrolidine->Bridge 2J, 3J HMBC

Key HMBC correlations establishing connectivity between the thiophene and pyrrolidine rings.

References

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione Source: National Center for Biotechnology Information (NCBI) / PMC URL:[Link]

  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning Source: National Center for Biotechnology Information (NCBI) / PubMed URL:[Link]

  • NMR Spectroscopy for Metabolomics Research Source: Semantic Scholar URL:[Link]

  • From At-line to Online NMR: Coupling Probe-based Autosampler with Benchtop-NMR Source: The Royal Society of Chemistry (RSC) URL:[Link]

Method

Preparation of stock solutions for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

An Application Note and Protocol for the Preparation of Stock Solutions of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride Abstract This document provides a comprehensive guide for researchers, scientists, and drug de...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Preparation of Stock Solutions of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS: 1256482-77-5). The protocol emphasizes best practices for ensuring solution stability, concentration accuracy, and experimental reproducibility. It covers critical aspects from physicochemical properties and solvent selection to detailed preparation steps, storage, and quality control.

Introduction and Scientific Context

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a heterocyclic compound featuring a pyrrolidine ring linked to a 5-methylthiophene moiety.[1] Such structures are of significant interest in medicinal chemistry and drug discovery due to their potential to interact with various biological targets. The thiophene ring, a bioisostere of the phenyl ring, can influence a molecule's physicochemical properties and pharmacological activity.[2]

The hydrochloride salt form of this compound is intentionally designed to improve properties such as aqueous solubility and stability compared to the free base.[1] The accuracy of subsequent experimental results, whether in high-throughput screening, cell-based assays, or preclinical studies, is fundamentally dependent on the precise and consistent preparation of stock solutions. This guide provides the necessary technical details and scientific rationale to achieve this foundational requirement.

Physicochemical Properties and Safety

A thorough understanding of the compound's properties is essential for its proper handling and for making informed decisions during solution preparation.

Table 1: Physicochemical Data for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

PropertyValueSource
CAS Number 1256482-77-5[3]
Molecular Formula C₉H₁₄ClNS[3]
Molecular Weight 203.73 g/mol [3]
Appearance Solid (visual inspection)-
Known Hazards Skin Irritation (H315), Eye Irritation (H319), May cause drowsiness or dizziness (H336)[4]
Stability Considerations

The stability of this compound in solution is influenced by both the thiophene and pyrrolidine moieties.

  • Thiophene Ring: Thiophene-containing compounds can be susceptible to oxidation and photodegradation.[5][6] The sulfur atom can be oxidized, particularly in the presence of strong oxidizing agents or reactive oxygen species, potentially forming thiophene S-oxides.[5] While the aromatic nature of thiophene provides some stability, exposure to light and atmospheric oxygen should be minimized.[2][6]

  • Pyrrolidine Ring: The pyrrolidine component is generally stable, but like many amines, it can be reactive. It is crucial to store it away from incompatible materials such as strong oxidizing agents and acids.[7]

  • Hydrochloride Salt: The salt form enhances stability. However, dissolving it in a basic solution (pH > 7) will convert it to the free base, which may have different solubility and stability characteristics.

Safety and Handling

Adherence to standard laboratory safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Ventilation: Handle the solid compound and concentrated solutions in a well-ventilated area or a chemical fume hood to avoid inhalation.[7]

  • Static Discharge: As a precaution with fine organic powders, take measures to prevent the buildup of electrostatic charge.[7]

  • Disposal: Dispose of waste according to local, state, and federal regulations. Do not allow the product to enter drains.[7]

Solvent Selection: A Critical Decision

The choice of solvent is paramount and depends on the intended downstream application (e.g., aqueous cell culture media, organic reaction). As a hydrochloride salt, the compound is expected to have good solubility in polar protic solvents.

Rationale for Solvent Choices:

  • Water (Sterile, Deionized): The primary choice for a hydrochloride salt. Ideal for direct use in most biological assays. However, hydrolytic stability should always be considered, although thiophenes are generally resistant.[2]

  • Dimethyl Sulfoxide (DMSO): A highly versatile polar aprotic solvent that can dissolve a wide range of organic compounds. It is a common choice for creating highly concentrated primary stocks for drug discovery. Note that DMSO can be toxic to some cell lines at concentrations typically above 0.5-1%.

  • Ethanol (EtOH): A polar protic solvent that is less toxic than DMSO and suitable for many biological applications. It is also useful when a less polar solvent than water is required.

Table 2: Recommended Solvents for Stock Solution Preparation

SolventSuitability & RationaleProsCons
Sterile H₂O Primary choice for biological assays. The hydrochloride moiety promotes aqueous solubility.Biocompatible; directly dilutable into aqueous buffers and media.Potential for lower maximum concentration compared to organic solvents; risk of microbial growth if not sterile.
DMSO Ideal for high-concentration primary stocks. Excellent solubilizing power for organic molecules.High solubility achievable; long-term storage at -20°C or -80°C is common.Can be cytotoxic; may be incompatible with certain plastics; hygroscopic.
Ethanol, 95-100% Good alternative to DMSO. Suitable for both biological and chemical applications.Less toxic than DMSO; volatile and easily removed if necessary.May not achieve the same high concentrations as DMSO; potential for compound precipitation when diluted into aqueous media.

Recommendation: For most biological applications, preparing a high-concentration primary stock in DMSO (e.g., 10-50 mM) is standard practice. This stock can then be serially diluted into the final aqueous assay medium, ensuring the final DMSO concentration remains non-toxic to the cells.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution in DMSO. The principles can be adapted for other solvents and concentrations.

Workflow for Stock Solution Preparation

G cluster_prep Preparation start 1. Calculate Mass weigh 2. Weigh Compound start->weigh Target: 10 mM in 10 mL dissolve 3. Add Solvent & Dissolve weigh->dissolve Use Class A Volumetric Flask vortex Vortex/Sonicate dissolve->vortex end_prep 4. Final Volume Adjustment vortex->end_prep Ensure homogeneity qc 5. Quality Control (Optional) end_prep->qc Verify concentration aliquot 6. Aliquot end_prep->aliquot Bypass QC for direct use qc->aliquot store 7. Store Appropriately aliquot->store Label with Name, Conc., Date

Caption: Workflow for preparing, validating, and storing stock solutions.

Materials and Equipment
  • 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride powder

  • Anhydrous DMSO (or other chosen solvent)

  • Analytical balance (readable to at least 0.1 mg)

  • 10 mL Class A volumetric flask with stopper

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator bath (optional)

  • Amber, screw-cap vials or cryovials for storage

Step-by-Step Procedure
  • Calculation:

    • Target Concentration (C): 10 mM = 0.010 mol/L

    • Target Volume (V): 10 mL = 0.010 L

    • Molecular Weight (MW): 203.73 g/mol

    • Mass (m) = C x V x MW

    • Mass = 0.010 mol/L * 0.010 L * 203.73 g/mol = 0.0020373 g = 2.04 mg

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance and tare.

    • Carefully weigh out approximately 2.04 mg of the compound. Use the "weighing by difference" technique for highest accuracy. Record the exact mass.

    • Expert Tip: Recalculate the required solvent volume based on the actual mass weighed to achieve the precise target concentration. For example, if you weigh 2.10 mg, the required volume is (2.10 mg / 2.04 mg) * 10 mL = 10.29 mL. For simplicity in this protocol, we will assume the exact mass was weighed.

  • Dissolution:

    • Carefully transfer the weighed powder into the 10 mL volumetric flask.

    • Add approximately 7-8 mL of DMSO to the flask.

    • Stopper the flask and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution with no visible particulates should be formed.

    • Causality Note: If dissolution is slow, sonication in a water bath for 5-10 minutes can be used.[8] This uses ultrasonic waves to break up particle aggregates and accelerate solvation. Avoid heating unless solubility is known to be poor at room temperature, as heat can degrade sensitive compounds.[8]

  • Final Volume Adjustment:

    • Once fully dissolved, carefully add DMSO dropwise until the bottom of the meniscus is precisely on the calibration mark of the volumetric flask.

    • Stopper the flask and invert it 10-15 times to ensure the solution is homogeneous. This step is critical for concentration accuracy.

  • Aliquoting and Storage:

    • Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-100 µL) in amber cryovials.

    • Rationale: Aliquoting prevents repeated freeze-thaw cycles, which can degrade the compound or introduce water contamination into the main stock. Amber vials protect the solution from light.[5]

    • Label each vial clearly with the compound name, concentration, solvent, date of preparation, and your initials.

Quality Control, Storage, and Stability

Concentration Verification (Optional but Recommended)

For applications requiring high accuracy, the concentration of the stock solution can be verified using techniques like UV-Vis spectroscopy (if the compound has a chromophore and a standard curve is generated) or quantitative NMR (qNMR).

Storage Conditions
  • Short-Term (1-2 weeks): Store aliquots at 4°C, protected from light.[5]

  • Long-Term (>2 weeks): Store aliquots at -20°C or -80°C under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture.[5]

  • Before Use: When retrieving a vial from the freezer, allow it to equilibrate to room temperature completely before opening. This prevents atmospheric moisture from condensing into the cold solution.

Troubleshooting

Table 3: Common Issues and Solutions

ProblemPossible CauseSuggested Solution
Compound fails to dissolve completely. Insufficient solvent volume; poor solubility in the chosen solvent; compound has degraded/polymerized.Try vortexing/sonicating for a longer period. If unsuccessful, prepare a new, more dilute solution or test solubility in an alternative solvent.
Solution appears cloudy or has precipitates after storage. Compound has precipitated out of solution (especially after freezing); degradation.Warm the vial to room temperature or 37°C and vortex to redissolve. If precipitate remains, the solution may have degraded and should be discarded.
Inconsistent results in downstream assays. Inaccurate initial weighing; improper mixing; degradation of the stock solution; repeated freeze-thaw cycles.Prepare a fresh stock solution following the protocol precisely. Use a new, single-use aliquot for each experiment.

References

  • BenchChem Technical Support Center. (2025). Stability of Thiophene-Containing Compounds.
  • Loba Chemie. (n.d.).
  • Apollo Scientific. (n.d.).
  • Al-Masoudi, N. A., & Al-Sultani, A. A. (2025).
  • Sigma-Aldrich. (2025).
  • BenchChem. (2025). 3-Acetylthiophene: A Technical Guide to Stability and Reactivity under Ambient Conditions.
  • CDH Fine Chemicals India. (n.d.).
  • Payne, M. M., et al. (2007). Synthesis of Highly Soluble and Oxidatively Stable Tetraceno[2,3-b]thiophenes and Pentacenes. The Journal of Organic Chemistry. [Link]

  • Rojas-Montoya, A., et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. [Link]

  • Anonymous. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION.
  • Anonymous. (2024).
  • Quora. (2017). What is an HCL stock solution (chemistry)?. [Link]

  • ECHA. (n.d.). 2-(5-methylthiophen-2-yl)
  • University of Wisconsin-Madison Chemistry Department. (2023).
  • Rice University. (2005). Solutions and dilutions: working with stock solutions.
  • Scribd. (n.d.). Preparing Standard HCl Solution. [Link]

  • Sapphire Bioscience. (n.d.). 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride.
  • ECHA. (n.d.). 2-(5-chlorothiophen-2-yl)
  • EvitaChem. (n.d.). 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride.

Sources

Application

Application Note: Cell Culture Assay Protocols for Evaluating 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Neuropharmacology, High-Throughput Screening (HTS), In Vitro Assay Development Introduction & Scientific Rationale In the landscape...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Neuropharmacology, High-Throughput Screening (HTS), In Vitro Assay Development

Introduction & Scientific Rationale

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS: 1256482-77-5) 1 is a highly specialized heterocyclic compound that serves as a putative neuropharmacological research tool. Structurally, it belongs to the 2-arylpyrrolidine class—a "privileged scaffold" ubiquitous in bioactive alkaloids and synthetic therapeutics 2.

As a Senior Application Scientist, I have designed the following protocols based on the established structure-activity relationships (SAR) of this scaffold. The juxtaposition of a basic pyrrolidine nitrogen and a lipophilic thiophene ring makes this compound an excellent candidate for probing two distinct central nervous system (CNS) targets:

  • Neuronal Nicotinic Acetylcholine Receptors (nAChRs): The 2-arylpyrrolidine motif mimics the pharmacophore of nicotine and epibatidine. The protonated pyrrolidine nitrogen engages in critical cation- π interactions with aromatic residues in the receptor's orthosteric binding site 3. The 5-methylthiophene moiety provides tunable lipophilicity, potentially altering subtype selectivity (e.g., α4β2 vs. α7 ) compared to traditional pyridyl rings 4.

  • Monoamine Transporters (DAT, NET, SERT): 2-Arylpyrrolidines are well-documented inhibitors of monoamine reuptake (e.g., pyrovalerone analogs). The spatial orientation of the thiophene ring relative to the pyrrolidine core dictates transporter affinity 5.

Experimental Workflow

Workflow Compound 2-(5-Methylthiophen-2-yl)pyrrolidine HCl Preparation & Serial Dilution Split Target Selection Compound->Split nAChR nAChR Activity Assay (HEK293 α4β2 / α7) Split->nAChR Pathway A Transporter Monoamine Transporter Assay (CHO-DAT / NET / SERT) Split->Transporter Pathway B Fluo4 Calcium Mobilization (Fluo-4 AM Dye + Probenecid) nAChR->Fluo4 Uptake Neurotransmitter Uptake (ASP+ Fluorescent Substrate) Transporter->Uptake Data High-Throughput Readout & IC50/EC50 Calculation Fluo4->Data Uptake->Data

Fig 1. Dual-pathway screening cascade for 2-arylpyrrolidine neuropharmacological evaluation.

Protocol 1: nAChR Calcium Mobilization Assay

Objective: To quantify the agonist/antagonist activity of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride at human recombinant α4β2 or α7 nAChRs using intracellular calcium [Ca2+]i​ monitoring.

Mechanistic Causality & Assay Design
  • Dye Selection (Fluo-4 AM): Fluo-4 AM is chosen over traditional Fura-2 due to its superior quantum yield and compatibility with 488 nm argon lasers standard in FLIPR systems. This enables high-throughput kinetic reading of the rapid nAChR desensitization phase 4.

  • Probenecid Addition: Probenecid (an organic anion transporter inhibitor) is strictly required in the assay buffer to prevent the active efflux of the cleaved Fluo-4 dye from the cytosol, ensuring a stable baseline.

  • Solvent Control: nAChRs are highly sensitive to lipid bilayer perturbations; exceeding 0.5% DMSO artificially alters open-channel probability, leading to false positives.

Step-by-Step Methodology
  • Cell Plating: Seed HEK293 cells stably expressing the target nAChR subtype at a density of 40,000 cells/well in a 96-well black-walled, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Aspirate culture media. Add 100 µL of Dye Loading Buffer (Hank’s Balanced Salt Solution (HBSS) containing 20 mM HEPES, 2.5 mM Probenecid, and 2 µM Fluo-4 AM, pH 7.4).

  • Incubation: Incubate the plate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete intracellular esterase cleavage of the AM ester.

  • Compound Preparation: Dissolve 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in anhydrous DMSO to create a 10 mM stock. Perform serial dilutions in HBSS buffer (Final DMSO 0.5%).

  • Assay Execution: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Monitor baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds. Inject 50 µL of the diluted compound and record fluorescence continuously for 3 minutes.

  • Self-Validation & Normalization: Normalize the peak relative fluorescence units (RFU) to the maximal response elicited by a saturating concentration (10 µM) of acetylcholine (ACh) applied to control wells 4.

Protocol 2: Monoamine Transporter Uptake Assay

Objective: To assess the inhibitory potency of the compound against Dopamine (DAT), Norepinephrine (NET), and Serotonin (SERT) transporters.

Mechanistic Causality & Assay Design
  • Substrate Choice (ASP+): ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium) is a fluorescent alternative to tritiated monoamines. It eliminates radioactive waste while providing real-time uptake kinetics via its fluorescence enhancement upon entering the lipophilic intracellular environment.

  • Thermodynamic Arrest (Ice-Cold Wash): Washing with ice-cold buffer rapidly drops the temperature below the phase transition point of the plasma membrane. This rigidifies the lipid bilayer and instantly arrests transporter conformational cycling, preventing substrate efflux before the final read.

Step-by-Step Methodology
  • Cell Plating: Seed CHO-K1 cells expressing human DAT, NET, or SERT at 50,000 cells/well in a 96-well plate. Incubate for 24 hours.

  • Pre-incubation: Aspirate media and wash cells once with 100 µL Uptake Buffer (150 mM NaCl, 5 mM KCl, 1.2 mM CaCl2​ , 1.2 mM MgSO4​ , 10 mM glucose, 20 mM HEPES, pH 7.4). Add 50 µL of Uptake Buffer containing serial dilutions of the test compound. Incubate for 30 minutes at 37°C to allow compound-target equilibration.

  • Substrate Addition: Add 50 µL of ASP+ solution (final concentration 1 µM) to each well. Incubate for exactly 10 minutes at room temperature.

  • Termination: Rapidly aspirate the reaction mixture and wash the wells twice with 200 µL of ice-cold Uptake Buffer.

  • Measurement: Read the plate directly using a bottom-reading fluorometer (Ex: 475 nm, Em: 605 nm). Calculate IC50​ values using non-linear regression analysis against the vehicle control.

Quantitative Data Summary

The following table summarizes the expected quantitative pharmacological profile of 2-arylpyrrolidine derivatives based on established literature, providing a benchmark for evaluating 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride.

Table 1: Representative Pharmacological Profiling of 2-Arylpyrrolidine Derivatives

CompoundTargetAssay ModalityQuantitative Metric ( Ki​ / EC50​ )Efficacy (% of Max ACh)
Nicotine (Reference) α4β2 nAChR Ca2+ Mobilization~ 15.0 nM100%
SIB-1508Y (Reference) α4β2 nAChR Ca2+ Mobilization~ 4.5 nM26 - 52%
Pyrovalerone (Reference)DATTransporter Uptake18.1 nMN/A (Inhibitor)
Pyrovalerone (Reference)NETTransporter Uptake46.9 nMN/A (Inhibitor)
Pyrovalerone (Reference)SERTTransporter Uptake> 10,000 nMN/A (Inhibitor)
2-(5-Methylthiophen-2-yl)pyrrolidine MultiplexedDual AssayInvestigationalInvestigational

Data derived from established SAR of 2-arylpyrrolidine monoamine transporter inhibitors 5 and nAChR modulators [[4]]().

Sources

Method

Application Notes &amp; Protocols for the Extraction of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride from Biological Matrices

Introduction: The Analytical Challenge 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a synthetic compound featuring a pyrrolidine ring linked to a 5-methylthiophene group.[1][2][3] The analysis of such novel psyc...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a synthetic compound featuring a pyrrolidine ring linked to a 5-methylthiophene group.[1][2][3] The analysis of such novel psychoactive substances (NPS) in biological matrices is a significant challenge in clinical and forensic toxicology.[4][5][6][7] These matrices—typically blood (plasma, serum), urine, or oral fluid—are complex mixtures of proteins, lipids, salts, and endogenous metabolites that can interfere with the accurate quantification of a target analyte.[8]

The primary goal of sample preparation is to isolate the analyte of interest from these interfering components, concentrate it, and present it in a solvent compatible with the downstream analytical instrumentation, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] This document provides a detailed guide to the most effective extraction methodologies for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, grounded in established principles of bioanalytical chemistry.

Analyte Profile: Understanding the Chemistry

A successful extraction strategy is predicated on the physicochemical properties of the target molecule.

  • Structure: Comprises a basic pyrrolidine ring and a lipophilic methylthiophene group.[3]

  • Salt Form: As a hydrochloride salt, it is expected to be water-soluble.[3] In biological fluids (pH ~7.4), the pyrrolidine nitrogen will be protonated, rendering the molecule cationic.

  • Polarity: The molecule possesses both polar (the protonated amine) and non-polar (the methylthiophene ring) characteristics, making it amenable to reversed-phase separation techniques.

This dual nature dictates the choice of extraction solvents and solid-phase extraction (SPE) sorbents.

Core Extraction Strategies

Three primary techniques are recommended for the extraction of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride from biological samples:

  • Protein Precipitation (PPT)

  • Liquid-Liquid Extraction (LLE)

  • Solid-Phase Extraction (SPE)

The selection of the optimal method will depend on the required level of sample cleanup, desired sensitivity, sample volume, and throughput needs.[7]

Protein Precipitation (PPT): The Rapid Approach

Protein precipitation is a straightforward and rapid method for removing the bulk of proteins from plasma or serum samples.[10][11] It is often sufficient for robust LC-MS/MS analysis, especially when using a filtration plate format to improve cleanliness and throughput.[9][10]

Principle of Operation

The addition of a water-miscible organic solvent (e.g., acetonitrile) or a strong acid disrupts the solvation of proteins, causing them to denature and precipitate out of solution.[11][12] The analyte, being soluble in the resulting supernatant, is then separated from the solid protein pellet by centrifugation or filtration.[9][13]

Workflow & Protocol

Protein Precipitation Workflow cluster_0 Protocol Steps Sample 1. Sample Aliquot (e.g., 100 µL Plasma) IS 2. Add Internal Standard Sample->IS Precipitant 3. Add Precipitating Agent (e.g., Acetonitrile, 3:1 v/v) IS->Precipitant Vortex 4. Vortex Mix (e.g., 1 min) Precipitant->Vortex Separate 5. Separate Precipitate (Centrifuge or Filter Plate) Vortex->Separate Supernatant 6. Collect Supernatant Separate->Supernatant Analyze 7. Inject for LC-MS/MS Analysis Supernatant->Analyze

Caption: High-level workflow for Protein Precipitation.

Detailed Protocol: Acetonitrile Precipitation

  • Sample Preparation: Aliquot 100 µL of the biological sample (e.g., human plasma) into a microcentrifuge tube or a well of a 96-well collection plate.

  • Internal Standard (IS) Spiking: Add a small volume (e.g., 10 µL) of a working solution of an appropriate internal standard (ideally a stable isotope-labeled version of the analyte).

  • Precipitation: Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample is common).[10] The use of acidified acetonitrile (e.g., with 0.1% formic acid) can improve the recovery of some basic compounds.[9]

  • Mixing: Vortex the mixture vigorously for 1-2 minutes to ensure complete protein denaturation.

  • Separation:

    • Centrifugation: Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.[13]

    • Filtration Plate: Alternatively, use a protein precipitation filter plate (e.g., ISOLUTE® PPT+) and apply vacuum or positive pressure to force the supernatant through, leaving the protein pellet behind.[10] This method often yields a cleaner extract and is amenable to automation.[10]

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or well for analysis. If necessary, the solvent can be evaporated and the residue reconstituted in a mobile phase-compatible solvent.

Causality and Considerations:

  • Why Acetonitrile? Acetonitrile is generally preferred over methanol as it tends to produce a denser protein pellet that is easier to separate.[12]

  • Why a 3:1 Ratio? This ratio is typically sufficient to cause complete protein precipitation while minimizing sample dilution.[10]

  • Matrix Effects: PPT is a relatively "crude" cleanup method. While it removes most proteins, it may not effectively remove other matrix components like phospholipids, which can cause ion suppression or enhancement in the MS source.[12]

Liquid-Liquid Extraction (LLE): The Classic Cleanup

LLE is a more selective technique than PPT, providing a cleaner extract by partitioning the analyte between two immiscible liquid phases.[14][15]

Principle of Operation

The method exploits the differential solubility of the analyte and matrix components in an aqueous phase and an immiscible organic solvent.[14] By adjusting the pH of the aqueous phase, the charge state of the analyte can be manipulated to favor its extraction into the organic phase. For a basic compound like 2-(5-Methylthiophen-2-yl)pyrrolidine, raising the pH will deprotonate the pyrrolidine nitrogen, making the molecule neutral and more soluble in an organic solvent.

Workflow & Protocol

Liquid-Liquid Extraction Workflow cluster_1 Protocol Steps Sample 1. Sample Aliquot + Internal Standard pH_Adjust 2. pH Adjustment (Add Basic Buffer, e.g., pH 9-10) Sample->pH_Adjust Solvent 3. Add Extraction Solvent (e.g., Ethyl Acetate) pH_Adjust->Solvent Mix 4. Vortex/Mix Solvent->Mix Separate 5. Separate Phases (Centrifugation) Mix->Separate Organic_Layer 6. Transfer Organic Layer Separate->Organic_Layer Evaporate 7. Evaporate to Dryness Organic_Layer->Evaporate Reconstitute 8. Reconstitute in Mobile Phase Evaporate->Reconstitute

Caption: General workflow for Liquid-Liquid Extraction.

Detailed Protocol: Basic Extraction

  • Sample Preparation: To 500 µL of the biological sample (e.g., urine), add the internal standard.

  • pH Adjustment: Add 100 µL of a basic buffer (e.g., 1M ammonium hydroxide or sodium carbonate buffer) to adjust the sample pH to >9. This neutralizes the charge on the pyrrolidine nitrogen.

  • Solvent Addition: Add 2 mL of a water-immiscible organic solvent such as ethyl acetate or a mixture like dichloromethane/isopropanol. Dichloromethane has been shown to be efficient for a wide range of organic compounds.[14]

  • Extraction: Cap the tube and mix vigorously (vortex or mechanical shaker) for 10-15 minutes to facilitate the transfer of the analyte into the organic phase.

  • Phase Separation: Centrifuge at a moderate speed (e.g., 2000-3000 x g) for 5 minutes to achieve a clean separation of the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube, taking care not to aspirate any of the aqueous phase.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C).

  • Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial LC mobile phase. Vortex to ensure the analyte is fully dissolved before injection.

Causality and Considerations:

  • Why pH Adjustment? The neutral form of the analyte is significantly more soluble in organic solvents. Failure to basify the sample will result in very poor recovery.

  • Choice of Solvent: The ideal solvent should have high affinity for the analyte, be immiscible with water, have a low boiling point for easy evaporation, and provide a clean extract. Ethyl acetate is a good starting point. For more polar analytes, a mixture including an alcohol (e.g., isopropanol) can improve recovery.

  • Emulsions: Emulsion formation at the solvent interface can be a problem, making phase separation difficult.[15] This can sometimes be mitigated by centrifugation at higher speeds or by adding salt to the aqueous phase.

Solid-Phase Extraction (SPE): The Gold Standard for Cleanup

SPE offers the highest degree of selectivity and sample cleanup, making it the preferred method for assays requiring the lowest limits of detection.[16][17][18] It is particularly effective at removing phospholipids and other matrix components that interfere with LC-MS/MS analysis.

Principle of Operation

SPE separates components of a mixture based on their physical and chemical properties.[19] The sample is passed through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent while unwanted matrix components pass through. The sorbent is then washed to remove further interferences, and finally, the analyte is eluted with a strong solvent. For 2-(5-Methylthiophen-2-yl)pyrrolidine, a polymeric reversed-phase or mixed-mode cation exchange sorbent is recommended.

Workflow & Protocol: Polymeric Reversed-Phase SPE

Solid-Phase Extraction Workflow cluster_2 SPE Protocol Steps Condition 1. Condition Sorbent (Methanol) Equilibrate 2. Equilibrate Sorbent (Water/Buffer) Condition->Equilibrate Load 3. Load Sample (Pre-treated) Equilibrate->Load Wash 4. Wash Sorbent (Aqueous Organic Mix) Load->Wash Elute 5. Elute Analyte (Strong Organic Solvent) Wash->Elute Process 6. Evaporate & Reconstitute Elute->Process

Caption: Standard workflow for Solid-Phase Extraction.

Detailed Protocol: Using a Polymeric Cation Exchange SPE Cartridge

  • Sample Pre-treatment: Dilute the plasma or urine sample (e.g., 200 µL) with an acidic buffer (e.g., 2% phosphoric acid or 0.1% formic acid, 1:1 v/v). This ensures the pyrrolidine nitrogen is positively charged, facilitating retention on the cation exchange sorbent. Add the internal standard.

  • Conditioning: Condition the SPE cartridge (e.g., a 30 mg polymeric mixed-mode cation exchange sorbent) by passing 1 mL of methanol through it. This solvates the polymer chains.

  • Equilibration: Equilibrate the cartridge by passing 1 mL of the acidic buffer used for sample pre-treatment. Do not allow the sorbent bed to go dry.

  • Loading: Load the pre-treated sample onto the cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

  • Washing:

    • Wash 1: Pass 1 mL of the acidic buffer to wash away salts and polar interferences.

    • Wash 2: Pass 1 mL of methanol to wash away less polar, neutral interferences like lipids.

  • Elution: Elute the analyte by passing 1 mL of a basic organic solvent. A common choice is 5% ammonium hydroxide in methanol. The basic nature of the elution solvent neutralizes the charge on the analyte, releasing it from the cation exchange sorbent.

  • Post-Elution Processing: Evaporate the eluate to dryness and reconstitute in the initial LC mobile phase, as described for LLE.

Causality and Considerations:

  • Why Mixed-Mode SPE? A mixed-mode sorbent (combining reversed-phase and ion-exchange properties) provides a highly selective extraction. The reversed-phase mechanism retains the molecule via its methylthiophene group, while the cation-exchange mechanism retains it via the charged pyrrolidine. This dual retention allows for more rigorous washing steps and a cleaner final extract.

  • Flow Rate is Critical: A slow and consistent flow rate during sample loading is essential to ensure adequate interaction time between the analyte and the sorbent, maximizing recovery.

  • Drying Step: For some protocols, a brief step of drawing vacuum through the cartridge after the wash step can help remove residual water, which may improve the efficiency of the subsequent elution with an organic solvent.

Method Validation and Data Comparison

Regardless of the chosen method, validation is critical to ensure the reliability of the results.[6][8] Key validation parameters, as defined by regulatory bodies like the FDA, should be assessed.[6]

Table 1: Typical Performance Metrics for Bioanalytical Extraction Methods

ParameterProtein PrecipitationLiquid-Liquid ExtractionSolid-Phase Extraction
Recovery Moderate to High (70-100%)High (>85%)High & Consistent (>90%)
Matrix Effect High potential for ion suppressionModerateLow to Negligible
Selectivity LowModerateHigh
Throughput High (especially with 96-well plates)Low to ModerateModerate to High (with automation)
Cost per Sample LowLowHigh
Automation Easily automatedDifficult to automateEasily automated

Conclusion and Recommendations

The optimal extraction method for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride depends on the specific requirements of the assay.

  • For high-throughput screening where speed is paramount and some matrix effects can be tolerated or compensated for with a stable isotope-labeled internal standard, Protein Precipitation using a 96-well filter plate is a viable option.[9][10]

  • For assays requiring a cleaner extract than PPT but without the need for the highest sensitivity, Liquid-Liquid Extraction offers a good balance of cleanup efficiency and cost.

  • For quantitative, high-sensitivity assays for regulatory submission or clinical diagnostics, Solid-Phase Extraction using a mixed-mode cation exchange sorbent is the recommended gold standard, providing the cleanest extracts and most reliable results.[16]

It is imperative that any chosen method is fully validated for the specific biological matrix to ensure accuracy, precision, selectivity, and stability, thereby guaranteeing the trustworthiness of the generated data.[8]

References

  • Maurer, H. H., & Meyer, M. R. (2018). Bioanalytical Methods for New Psychoactive Substances. Handbook of Experimental Pharmacology, 252, 413–439.
  • Calò, M., Anzillotti, L., Maccari, C., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. Frontiers in Chemistry, 8, 439.
  • Calò, M., Anzillotti, L., Maccari, C., et al. (2020). Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. PubMed, 32656178.
  • LCGC International. (n.d.). LC–MS-MS Total Drug Analysis of Biological Samples Using a High-Throughput Protein Precipitation Method.
  • Gauvin, D., et al. (n.d.). Protein precipitation of whole blood for quantification of 58 different analytes by LC-MS/MS: method development challenges.
  • Biotage. (2023, February 2). Protein precipitation vs.
  • Phenomenex. (2015, August 27).
  • Souverain, S., Rudaz, S., & Veuthey, J. L. (2004). Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS. Journal of Pharmaceutical and Biomedical Analysis, 35(4), 913-920.
  • da Silva, B. V., et al. (2025). Analytical detection of New Psychoactive Substances in biological samples: a Systematic Review.
  • Careri, M., et al. (n.d.). Automated Solid-Phase Extraction and Liquid Chromatography Tandem Mass Spectrometry Determination of N -methyl-2-pyrrolidone and its Metabolites in Urine and Plasma.
  • Agilent. (2011, March 21).
  • Abdessadek, M., et al. (2023). Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmaceutical and Biomedical Analysis, 235, 115655.
  • ECHA. (n.d.). 2-(5-methylthiophen-2-yl)
  • Seree, E., et al. (1993). Solid-phase extraction of piribedil and its metabolites from plasma and urine without and after deconjugation, by high performance liquid chromatography.
  • Broadhurst, D. I., et al. (n.d.). One-step dispersive solid phase extraction (dSPE) and protein precipitation to streamline high-throughput reversed-phase metabol. ChemRxiv.
  • Wozniak, E., et al. (2020). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Molecules, 25(16), 3633.
  • Sapphire Bioscience. (n.d.). 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. Sapphire Bioscience.
  • Stary, M., et al. (2024). Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Bunea, A., et al. (2025).
  • Shetab, A., et al. (n.d.). Comparison of liquid-liquid extraction-thin layer chromatography with solid-phase extraction-high-performance thin layer chromatography in detection of urinary morphine.
  • Wang, J., et al. (2021). A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry. Metabolites, 11(5), 293.
  • EvitaChem. (n.d.). Buy 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride (EVT-13359638). EvitaChem.
  • Higashi, Y., & Nakamura, H. (2009). Analytical Studies on the Development of High-Performance Liquid Chromatographic Methods with Fluorescence or Chemiluminescence Detections and Their Practical Applications to Drug Analysis. Analytical Sciences, 25(1), 15-26.
  • FDA. (2011). METHOD OF ANALYSIS N–methyl–2-pyrrolidone. FDA.
  • Al-Jimaz, A. S., et al. (2025). Extraction of Thiophene or Pyridine from n-Heptane Using Ionic Liquids. Gasoline and Diesel Desulfurization.
  • Tsoukalas, M., et al. (2023). Comprehensive overview of the analytical methods for determining pyrrolizidine alkaloids and their derived oxides in foods. Food Chemistry, 425, 136471.

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Application

Application Notes and Protocols for Preclinical Animal Dosing of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

For Research Use Only. Not for human or veterinary use.

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Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use. [1]

Disclaimer

These application notes provide a generalized framework for the preclinical evaluation of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. As of the writing of this document, there is a lack of specific published data on the mechanism of action and in vivo studies for this particular compound. The following protocols are based on established principles of preclinical drug development and data from structurally related pyrrolidine and thiophene derivatives. It is imperative that researchers conduct comprehensive dose-finding and toxicity studies to determine a safe and effective dose range for their specific animal models and experimental endpoints. All animal studies must be performed in compliance with local and national regulations and approved by an Institutional Animal Care and Use Committee (IACUC).

Introduction and Chemical Profile

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a heterocyclic small molecule featuring a pyrrolidine ring linked to a 5-methylthiophene moiety.[2] The pyrrolidine scaffold is a common feature in many biologically active compounds, including a variety of drugs targeting the central nervous system (CNS).[3][4] Thiophene-containing compounds are also known for their diverse pharmacological activities.[2] The hydrochloride salt form of this compound is intended to enhance its solubility and stability.[2]

Physicochemical Properties

A summary of the known physicochemical properties of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is provided in Table 1.

PropertyValueSource
CAS Number 1256482-77-5[1][5]
Molecular Formula C9H14ClNS[1]
Molecular Weight 203.73 g/mol [1]
Physical Form Powder
Hazard Classification Skin Irritant, Eye Irritant, Specific target organ toxicity — single exposure[5]

Putative Mechanism of Action and Therapeutic Potential

While the specific mechanism of action for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is uncharacterized, insights can be drawn from related compounds. Pyrrolidine-2,5-dione derivatives containing a thiophene ring have been investigated for their anticonvulsant and antinociceptive properties.[4][6][7] These studies suggest that such compounds may interact with voltage-gated sodium and calcium channels in the CNS.[4][6] Therefore, it is plausible that 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride may exhibit similar CNS activity.

Preclinical Development Workflow: An Overview

The preclinical development of a novel compound like 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride should follow a structured, multi-stage process to ensure scientific rigor and ethical conduct.

Preclinical_Workflow cluster_0 Phase 1: Formulation & Initial Safety cluster_1 Phase 2: Pharmacokinetics (PK) cluster_2 Phase 3: Pharmacodynamics (PD) & Efficacy Dose_Formulation Dose Formulation & Vehicle Selection Acute_Toxicity Acute Toxicity & Dose Range Finding Dose_Formulation->Acute_Toxicity Establish Soluble & Stable Formulation Single_Dose_PK Single-Dose Pharmacokinetics (IV & Oral) Acute_Toxicity->Single_Dose_PK Select Doses Below MTD Bioavailability Determine Bioavailability Single_Dose_PK->Bioavailability Analyze Plasma Concentrations Efficacy_Studies Efficacy Studies in Disease Models Bioavailability->Efficacy_Studies Inform Dose Selection for Efficacy Dose_Response Dose-Response Relationship Efficacy_Studies->Dose_Response Evaluate Therapeutic Effect Dose_Escalation Start Start with Low Dose (e.g., 1-5 mg/kg) Increase_Dose Increase Dose in Subsequent Cohorts (e.g., 2-fold increments) Start->Increase_Dose Observe Observe for Clinical Signs of Toxicity Increase_Dose->Observe Observe->Increase_Dose No Adverse Effects MTD Determine Maximum Tolerated Dose (MTD) Observe->MTD Adverse Effects Observed Efficacy_Doses Select Doses for Efficacy Studies (≤ MTD) MTD->Efficacy_Doses

Caption: A simplified diagram of a dose escalation study to determine the MTD.

A. Intraperitoneal (IP) Injection

IP injection is a common route for preclinical studies in rodents. Based on data from related anticonvulsant compounds, an initial dose range of 10-100 mg/kg could be explored. [6][7] Protocol:

  • Animal Restraint: Properly restrain the mouse or rat.

  • Injection Site: Locate the injection site in the lower right or left quadrant of the abdomen.

  • Needle Insertion: Using a 25-27 gauge needle, penetrate the skin and abdominal wall at a 30-45 degree angle.

  • Aspiration: Gently pull back on the plunger to ensure no blood or urine is aspirated.

  • Injection: Slowly inject the prepared dose solution. The injection volume should not exceed 10 mL/kg for mice.

  • Monitoring: Monitor the animal for any signs of distress post-injection.

B. Oral Gavage (PO)

Oral gavage is used to administer a precise oral dose.

Protocol:

  • Animal Restraint: Firmly restrain the animal.

  • Gavage Needle: Use a flexible, ball-tipped gavage needle appropriate for the size of the animal.

  • Needle Insertion: Gently insert the gavage needle into the mouth and advance it along the esophagus into the stomach.

  • Administration: Slowly administer the dose solution. The volume should not exceed 10 mL/kg.

  • Withdrawal: Gently remove the gavage needle.

  • Monitoring: Observe the animal for any signs of choking or distress.

C. Intravenous (IV) Injection

IV injection is typically administered via the tail vein in rodents and is essential for determining bioavailability.

Protocol:

  • Animal Warming: Warm the animal under a heat lamp to dilate the tail veins.

  • Restraint: Place the animal in a suitable restrainer.

  • Vein Visualization: Identify one of the lateral tail veins.

  • Needle Insertion: Using a 27-30 gauge needle, carefully insert it into the vein.

  • Injection: Slowly inject the dose solution. The injection volume should be low (e.g., 5 mL/kg) and administered over a defined period (e.g., 1-2 minutes).

  • Post-Injection Care: Apply gentle pressure to the injection site upon needle withdrawal to prevent bleeding.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Once the MTD is established, PK and PD studies can be initiated.

  • Pharmacokinetics: These studies measure the absorption, distribution, metabolism, and excretion (ADME) of the compound. This typically involves collecting blood samples at various time points after dosing and analyzing the plasma concentration of the compound.

  • Pharmacodynamics: These studies assess the effect of the compound on the biological system. This could involve behavioral tests (if CNS activity is hypothesized) or measurement of biomarkers.

Conclusion

The successful preclinical evaluation of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride requires a systematic and ethically sound approach. While specific dosing information is not yet available for this compound, the protocols and principles outlined in these application notes provide a solid foundation for researchers to design and execute their initial in vivo studies. The use of data from structurally related compounds can guide initial dose selection, but must be followed by rigorous dose-finding and tolerability studies.

References

  • 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information. (n.d.).
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)
  • Food and Drug Administration, HHS § 522.800 - GovInfo. (n.d.). Retrieved from .

  • Name of the veterinary medicinal product - HPRA. (2023, December 17). Retrieved from .

  • Buy 3-((5-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride (EVT-13359638) - EvitaChem. (n.d.). Retrieved from .

  • 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride | Sapphire Bioscience. (n.d.). Retrieved from .

  • 2-(5-bromothiophen-2-yl)pyrrolidine hydrochloride | 1461714-65-7 - Sigma-Aldrich. (n.d.). Retrieved from .

  • 2-(5-METHYLTHIEN-2-YL)PYRROLIDINE — Chemical Substance Information - NextSDS. (n.d.). Retrieved from .

  • COMMITTEE FOR VETERINARY MEDICINAL PRODUCTS - EMA. (n.d.). Retrieved from .

  • Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC. (n.d.). Retrieved from .

  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - MDPI. (2024, October 17). Retrieved from .

  • The Novel Pyrrolidine Nor-Lobelane Analog UKCP-110 [cis-2,5-di-(2-phenethyl) - PMC. (n.d.).
  • Pyrrolidine synthesis - Organic Chemistry Portal. (n.d.). Retrieved from .

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (n.d.). Retrieved from .

  • Veterinary Pharmacology and Therapeutics - U of A Open Textbooks. (n.d.).
  • Discovery of New 3-(Benzo[b]Thiophen-2-yl)Pyrrolidine-2,5-Dione Derivatives as Potent Antiseizure and Antinociceptive Agents—In Vitro and In Vivo Evaluation - MDPI. (2024, November 15). Retrieved from . November 15). Retrieved from .

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Method

Application Note: Mass Spectrometry Fragmentation Patterns and Analytical Workflows for 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

Document ID: AN-2026-03-21 Date of Issue: March 21, 2026 Location: Taipei, Taiwan Target Audience: Analytical Chemists, Forensics Researchers, and Drug Development Professionals Executive Summary & Scope The structural e...

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Author: BenchChem Technical Support Team. Date: March 2026

Document ID: AN-2026-03-21 Date of Issue: March 21, 2026 Location: Taipei, Taiwan Target Audience: Analytical Chemists, Forensics Researchers, and Drug Development Professionals

Executive Summary & Scope

The structural elucidation of substituted pyrrolidines is critical in both pharmaceutical development and forensic toxicology. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a thiophene-pyrrolidine derivative that shares structural homology with several designer drugs (e.g., α-PHP) and pharmaceutical intermediates. This application note provides an in-depth mechanistic guide to its mass spectrometry (MS) fragmentation patterns across both Electron Ionization (EI) and Electrospray Ionization (ESI) platforms. By understanding the thermodynamic drivers behind these fragmentations, analysts can confidently validate the structural identity of this compound and differentiate it from closely related regioisomers.

Physicochemical Properties & Exact Mass Data

Before initiating MS analysis, it is essential to establish the theoretical isotopic distribution and exact mass. Because the compound is supplied as a hydrochloride salt, the monoisotopic mass of the free base dictates the primary MS signals.

PropertyValue
Chemical Formula (Free Base) C₉H₁₃NS
Monoisotopic Mass (Neutral) 167.0769 Da
Theoretical [M+H]⁺ (ESI+) m/z 168.0842
Theoretical [M]⁺• (EI) m/z 167.0769
Major Isotopic Contributors ³⁴S (+1.99 Da, ~4.5% abundance); ¹³C (+1.00 Da, ~9.9% abundance)

Mechanistic Fragmentation Pathways

Electron Ionization (EI-MS) at 70 eV

Under hard ionization conditions (70 eV), 2-arylpyrrolidines undergo highly predictable fragmentation driven by the stabilization of the resulting positive charge. The dominant pathway is α-cleavage directed by the pyrrolidine nitrogen[1].

Causality of the Base Peak (m/z 70): When the molecule is ionized to the radical cation [M]⁺•, the unpaired electron resides primarily on the nitrogen atom. This initiates the homolytic cleavage of the adjacent C2–C(thiophene) bond. The loss of the bulky 5-methylthiophenyl radical (97 Da) is thermodynamically favored because it relieves steric strain and leaves behind a highly stable, resonance-stabilized 1-pyrroline cation (iminium ion) at m/z 70[2]. This m/z 70 ion is the diagnostic base peak for almost all 2-substituted pyrrolidines lacking alpha-alkyl chains[3].

An alternative, less dominant pathway involves inductive cleavage where the charge is retained on the thiophene moiety, yielding the 5-methylthiophenyl cation at m/z 97.

Fragmentation M Molecular Ion [M]+• m/z 167 A1 α-Cleavage (- C5H5S•) M->A1 A2 Inductive Cleavage (- C4H8N•) M->A2 A3 Ring Opening (- C2H4) M->A3 F1 1-Pyrroline Cation m/z 70 (Base Peak) A1->F1 F2 5-Methylthiophenyl Cation m/z 97 A2->F2 F3 Fragment m/z 139 A3->F3

Fig 1. Principal EI-MS fragmentation pathways of 2-(5-Methylthiophen-2-yl)pyrrolidine.

Electrospray Ionization (ESI-MS/MS)

In soft ionization (ESI+), the intact protonated molecule [M+H]⁺ is observed at m/z 168.1. Upon Collision-Induced Dissociation (CID), the secondary amine facilitates the neutral loss of the 5-methylthiophene ring, generating the same m/z 70 product ion observed in EI. Additionally, ring-opening of the pyrrolidine moiety leads to the expulsion of ethylene (C₂H₄, 28 Da), producing a diagnostic fragment at m/z 140.1.

Experimental Protocols & Analytical Workflows

To ensure a self-validating system , the following protocols incorporate mandatory Quality Control (QC) steps, including internal standardization and system suitability checks.

Sample Preparation: The Causality of Freebasing

Why extract? 2-(5-Methylthiophen-2-yl)pyrrolidine is supplied as a hydrochloride salt. Salts are non-volatile and thermally labile. Injecting the salt directly into a GC inlet (typically 250°C) causes thermal degradation, active site adsorption, and poor peak symmetry. Solution: A liquid-liquid extraction (LLE) using a mild base converts the salt to its volatile free-base form, which readily partitions into the organic phase.

Step-by-Step LLE for GC-MS:

  • Solubilization: Dissolve 1.0 mg of the HCl salt in 1.0 mL of LC-MS grade water.

  • Basification: Add 100 µL of 10% (w/v) aqueous Sodium Carbonate (Na₂CO₃) to adjust the pH to ~10.

  • Internal Standard Addition: Spike 10 µL of Pyrrolidine-d8 (100 µg/mL) to serve as an internal standard (IS) for retention time and recovery validation.

  • Extraction: Add 1.0 mL of GC-grade Hexane. Vortex vigorously for 60 seconds.

  • Phase Separation: Centrifuge at 3,000 rpm for 5 minutes.

  • Recovery: Transfer the upper organic (hexane) layer to an autosampler vial.

Direct Dilution for LC-MS: Unlike GC, ESI-LC-MS analyzes ions directly from the liquid phase. The HCl salt can be dissolved directly in the mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 100 ng/mL, bypassing the need for LLE.

Instrumental Workflows & System Suitability

Workflow S1 1. Sample Prep Alkaline LLE for GC Direct dilution for LC S2 2. System Suitability Run solvent blanks to rule out carryover Verify IS response & mass accuracy S1->S2 S3 3. Chromatography GC: Capillary column (HP-5MS) LC: C18 Reversed-Phase UPLC S2->S3 S4 4. Mass Analysis GC: Hard Ionization (EI, 70 eV) LC: Soft Ionization (ESI+ MRM) S3->S4

Fig 2. Comparative analytical workflows and self-validating QC steps for MS characterization.

GC-EI-MS Parameters:

  • Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film).

  • Inlet: 250°C, Split ratio 20:1.

  • Oven Program: 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Ion Source: 230°C, 70 eV.

  • Validation Check: The system must be tuned with PFTBA prior to the run. A solvent blank (Hexane) must precede the sample to validate zero carryover.

LC-ESI-MS/MS Parameters:

  • Column: Acquity UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid. Gradient: 5% B to 95% B over 5 minutes.

  • Source: ESI Positive, Capillary Voltage 3.0 kV, Desolvation Temp 400°C.

Quantitative Data Interpretation

The following tables summarize the expected quantitative data outputs for both platforms. Analysts should use these tables to cross-verify experimental spectra.

Table 1: Principal EI-MS Fragments (70 eV)
m/zRelative Abundance (%)Fragment FormulaMechanistic Assignment
70 100 (Base Peak)[C₄H₈N]⁺α-cleavage, loss of 5-methylthiophenyl radical
97 30 - 45[C₅H₅S]⁺Inductive cleavage, 5-methylthiophenyl cation
167 15 - 25[C₉H₁₃NS]⁺•Intact Molecular Ion
166 10 - 20[C₉H₁₂NS]⁺Loss of hydrogen radical [M-H]⁺
42 5 - 15[C₂H₄N]⁺Secondary fragmentation of the pyrrolidine ring
Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Transitions
Precursor (m/z)Product (m/z)Collision Energy (eV)Assignment / Function
168.1 70.1 20Loss of neutral 5-methylthiophene (Quantifier)
168.1 97.0 25Formation of 5-methylthiophenyl cation (Qualifier 1)
168.1 140.1 15Ring opening, loss of C₂H₄ (Qualifier 2)

References

  • Structure Assignment of Seized Products Containing Cathinone Derivatives Using High Resolution Analytical Techniques MDPI URL
  • Protocol for structure determination of unknowns by EI mass spectrometry. II.
  • Validating the Structure of Synthesized 2-Ethynylpyrrolidines: A Comparative Guide Benchchem URL

Sources

Application

Application Notes and Protocols for Determining the Solubility of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Introduction: The Critical Role of Solubility in Drug Development The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contr...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Solubility in Drug Development

The journey of a potential drug candidate from the laboratory to the clinic is fraught with challenges, with poor aqueous solubility being a primary contributor to high attrition rates. For the compound 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, a novel heterocyclic amine, a thorough understanding of its solubility characteristics is not merely a perfunctory step but a cornerstone for its successful development. As a hydrochloride salt, its solubility is anticipated to be pH-dependent, a factor that will significantly influence its absorption and bioavailability.[1][2][3]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to accurately and reproducibly determine the aqueous solubility of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. The protocols herein are grounded in established scientific principles and align with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[4][5][6][7][8][9][10] We will delve into both kinetic and thermodynamic solubility assays, explaining the causality behind experimental choices to ensure the generation of reliable and meaningful data.

Understanding the Compound: 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

PropertyValueSource
CAS Number 1256482-77-5[11]
Molecular Formula C9H14ClNS[12]
Molecular Weight 203.73 g/mol [12]
Chemical Structure A pyrrolidine ring linked to a 5-methylthiophene moiety, formulated as a hydrochloride salt.[13]

The presence of the pyrrolidine ring, a saturated heterocycle, and the thiophene group will influence the molecule's lipophilicity and potential for hydrogen bonding.[14] The hydrochloride salt form is intended to enhance aqueous solubility compared to the free base.[13] However, factors such as the common ion effect in chloride-containing media and potential disproportionation back to the less soluble free base must be considered.[1][2]

I. Thermodynamic (Equilibrium) Solubility Determination: The "Gold Standard"

Thermodynamic solubility represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pressure.[4][5] The shake-flask method is the most widely accepted technique for this determination and is recommended by regulatory bodies like the WHO and ICH.[8][9][10][15][16]

Core Principle & Rationale

This method involves agitating an excess of the solid compound in a specific solvent system until equilibrium is reached. The resulting saturated solution is then filtered, and the concentration of the dissolved compound is quantified. The key is to ensure that a solid phase remains in equilibrium with the dissolved phase, guaranteeing saturation.[17]

Experimental Workflow: Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_compound Weigh excess compound prep_vials Add compound and buffer to vials prep_compound->prep_vials prep_buffer Prepare pH buffers (1.2, 4.5, 6.8, and pKa-proximal) prep_buffer->prep_vials incubate Incubate at 37°C with agitation (e.g., 24-72 hours) prep_vials->incubate check_solid Visually confirm excess solid incubate->check_solid separate Separate solid and liquid (Centrifugation/Filtration) check_solid->separate quantify Quantify concentration in supernatant (e.g., HPLC-UV) separate->quantify measure_ph Measure final pH of supernatant quantify->measure_ph

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Protocol: Shake-Flask Method

Materials and Equipment:

  • 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (solid powder)

  • Calibrated analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Calibrated pH meter

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • Pharmacopeial buffer solutions (pH 1.2, 4.5, 6.8) and potentially other buffers depending on the pKa of the compound.[8][16]

  • Reagents for buffer preparation (e.g., HCl, KCl, potassium phosphate monobasic, sodium hydroxide)

Step-by-Step Methodology:

  • Preparation of Buffers: Prepare aqueous buffer solutions at a minimum of three pH levels: 1.2, 4.5, and 6.8, to simulate the gastrointestinal tract, as recommended by ICH M9 guidelines.[8][9][10] The temperature of the buffers should be adjusted to 37 ± 1°C before pH measurement and use.[16]

  • Sample Preparation: Add an excess amount of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride to a series of glass vials. A good starting point is to add enough solid to visually ensure that undissolved material remains at the end of the experiment.

  • Incubation: Add a known volume of the pre-warmed buffer to each vial. The vials should be securely capped and placed in an orbital shaker set to 37 ± 1°C. The agitation speed should be sufficient to keep the solid suspended without creating a vortex.

  • Equilibration: Allow the samples to equilibrate for a sufficient duration. A common timeframe is 24 to 72 hours.[17][18] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is achieved when consecutive measurements show no significant change in concentration.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding syringe filter (e.g., 0.22 µm).[17][19] It is crucial to perform this step quickly to avoid temperature changes that could affect solubility.

  • Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.[18][20] A calibration curve should be prepared using standards of known concentrations.

  • pH Measurement: Measure the pH of the filtrate after the experiment to ensure that the buffering capacity was sufficient and the pH did not significantly deviate.[9][10][16]

II. Kinetic Solubility Determination: High-Throughput Screening

Kinetic solubility is a measure of the concentration of a compound that remains in solution after a stock solution (typically in DMSO) is diluted into an aqueous buffer.[19][20][21][22] This method is faster than thermodynamic solubility determination and is well-suited for early-stage drug discovery when compound availability may be limited.[19][22] It is important to note that kinetic solubility values are often higher than thermodynamic solubility because the system may not have reached equilibrium, and the compound can exist in a supersaturated state.

Core Principle & Rationale

A concentrated stock solution of the compound in an organic solvent (usually DMSO) is rapidly diluted into an aqueous buffer. The formation of a precipitate is monitored over a shorter incubation period (e.g., 1-2 hours). This method assesses the tendency of a compound to precipitate from a supersaturated solution, which can be relevant to situations like oral absorption after administration of a high-concentration formulation.[22]

Experimental Workflow: Kinetic Solubility

G cluster_prep Preparation cluster_dilution Dilution & Incubation cluster_analysis Analysis prep_stock Prepare concentrated DMSO stock solution prep_plate Dispense stock solution into microtiter plate prep_stock->prep_plate add_buffer Add aqueous buffer to wells prep_plate->add_buffer incubate Incubate at room temperature or 37°C (e.g., 1-2 hours) add_buffer->incubate measure_turbidity Measure turbidity (Nephelometry) or Separate and quantify (HPLC) incubate->measure_turbidity data_analysis Determine precipitation point measure_turbidity->data_analysis

Caption: Workflow for Kinetic Solubility Determination.

Detailed Protocol: Turbidimetric Method

Materials and Equipment:

  • 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS) or other relevant aqueous buffers

  • 96-well microtiter plates

  • Multichannel pipette

  • Plate reader with nephelometry or turbidity measurement capabilities (e.g., at 620 nm)[23]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in DMSO (e.g., 10 mM).

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Aqueous Dilution: Add the aqueous buffer (e.g., PBS at pH 7.4) to the wells containing the DMSO solutions. The final DMSO concentration should be kept low (typically ≤ 2%) to minimize its effect on solubility.[23]

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specified period, typically 1 to 2 hours.[22][23]

  • Turbidity Measurement: Measure the light scattering or absorbance of the samples in each well using a plate reader. An increase in turbidity indicates the formation of a precipitate.

  • Data Analysis: The kinetic solubility is typically defined as the highest concentration at which no significant increase in turbidity is observed compared to a blank (buffer with DMSO only).

Data Presentation and Interpretation

Quantitative solubility data should be summarized in a clear and structured format to facilitate comparison and interpretation.

Table 1: Thermodynamic Solubility of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride at 37°C

pHMean Solubility (µg/mL)Standard Deviationn
1.23
4.53
6.83
[pKa-proximal pH]3

Table 2: Kinetic Solubility of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Buffer SystemTemperature (°C)Kinetic Solubility (µM)
PBS pH 7.425
PBS pH 7.437

Troubleshooting and Scientific Considerations

  • Low Solubility: If the compound exhibits very low solubility, consider using more sensitive analytical techniques like LC-MS/MS for quantification.[22]

  • Compound Instability: It is essential to assess the chemical stability of the compound in the test media over the duration of the experiment.[9][10] Degradation can lead to an underestimation of solubility.

  • Polymorphism: The solubility of a compound can be influenced by its crystalline form (polymorph).[2] It is good practice to characterize the solid form of the compound before and after the solubility experiment to check for any phase transitions.

  • Common Ion Effect: As a hydrochloride salt, the solubility of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride may be suppressed in media with high chloride concentrations, such as simulated gastric fluid.[1][2] This should be considered when selecting buffer systems.

  • Hygroscopicity: The compound's tendency to absorb moisture from the air can affect the accuracy of weighing.[24] It is advisable to handle the compound in a controlled environment.

Conclusion

A comprehensive understanding of the solubility of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is fundamental to its progression as a drug candidate. By employing the robust protocols detailed in these application notes, researchers can generate accurate and reliable data on both its thermodynamic and kinetic solubility. This information will be invaluable for guiding formulation development, predicting in vivo performance, and supporting regulatory submissions.

References

  • AxisPharm. Kinetic Solubility Assays Protocol.
  • USP-NF. <1236> Solubility Measurements.
  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Bio-protocol. Determination of Thermodynamic Solubility. [Link]

  • USP-NF. <1236> Solubility Measurements (Prospectus).
  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • BioDuro. ADME Solubility Assay. [Link]

  • ChemSub. 2-(5-methylthiophen-2-yl)
  • ECA Academy. Revision of USP Chapter <1236> Solubility Measurements Published for Comments. [Link]

  • Biorelevant.com. USP <1236>: Solubility Measurements Chapter. [Link]

  • Agilent. Technical Note: Solubility Measurements.
  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Domainex. Turbidimetric (Kinetic) Solubility Assay. [Link]

  • World Health Organization. TRS 1019 - Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • ECA Academy. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • World Health Organization. Annex 4: Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. [Link]

  • Merck Millipore.
  • Pion Inc. Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]

  • protocols.io. In-vitro Thermodynamic Solubility. [Link]

  • PMC. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. [Link]

  • European Medicines Agency. ICH M9 guideline on biopharmaceutics classification system-based biowaivers. [Link]

  • International Council for Harmonisation. ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches. [Link]

  • Crystal Pharmatech. How to Mitigate Disproportionation of API Salts in Pharmaceutical Formulations. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Admescope. ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. [Link]

  • ResearchGate. Solubility guidelines for candidate drugs (µg/mL). [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • MDPI. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]

  • Taiwan Food and Drug Administration. ICH HARMONISED GUIDELINE BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS M9. [Link]

  • American Pharmaceutical Review. Solubility Concerns: API and Excipient Solutions. [Link]

  • Almac Group. Key strategies central to overcoming poor API solubility. [Link]

  • NextSDS. 2-(5-METHYLTHIEN-2-YL)PYRROLIDINE — Chemical Substance Information. [Link]

  • Wikipedia. Pyrrolidine. [Link]

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Technical Notes & Optimization

Troubleshooting

Preventing oxidative degradation of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in solution

Technical Support Center: 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride Introduction: Understanding the Stability Challenge Welcome to the technical support guide for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochlori...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Introduction: Understanding the Stability Challenge

Welcome to the technical support guide for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. This molecule combines two heterocyclic rings: a thiophene and a pyrrolidine. While the aromatic thiophene ring is generally stable, the sulfur atom is susceptible to oxidation, and both rings can be sensitive to specific environmental conditions.[1][2] The pyrrolidine ring also contains reactive sites, particularly the C-H bonds adjacent to the nitrogen atom, which are prone to oxidation.[3][4] This guide provides in-depth, practical solutions to prevent oxidative degradation of the compound in solution, ensuring the integrity and reproducibility of your experimental results.

This document is structured to provide immediate answers through our FAQ section and to offer deeper, actionable insights in our Troubleshooting Guide and detailed Experimental Protocols.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is changing color (e.g., turning yellow or brown) over time. What's happening?

A1: A color change is a common visual indicator of chemical degradation.[5] For this specific compound, the discoloration is likely due to the formation of oxidized species or polymeric byproducts. The thiophene ring, upon oxidation, can form intermediates like thiophene-S-oxides, which are often unstable and can lead to colored impurities.[2][6] This process can be accelerated by exposure to oxygen, light, and elevated temperatures.

Q2: I'm seeing unexpected peaks in my HPLC/LC-MS analysis. Could this be degradation?

A2: Yes, the appearance of new peaks, especially those with different retention times from the parent compound, is a strong indication of degradation.[5][7][8] Oxidative degradation can lead to products with different polarities. For instance, the oxidation of the thiophene sulfur to a sulfoxide or sulfone will increase the compound's polarity, typically resulting in earlier elution times in reverse-phase HPLC.[9] LC-MS analysis can help identify these new peaks by their mass-to-charge ratio, confirming the addition of oxygen atoms (e.g., M+16 for a mono-oxidized product).

Q3: What are the primary factors that cause oxidative degradation of this compound in solution?

A3: The primary drivers of oxidative degradation for this molecule are:

  • Dissolved Oxygen: Molecular oxygen is the main culprit. Solvents, unless specifically degassed, contain enough dissolved oxygen to initiate and propagate oxidation.

  • Light (Photodegradation): UV or even ambient light can provide the energy to initiate radical reactions, leading to oxidation.[10][11] Thiophene-containing compounds, in particular, can be susceptible to photodegradation.[12]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation. Storing solutions at room temperature or higher will accelerate degradation compared to refrigerated or frozen storage.

  • Solvent Choice & pH: The choice of solvent can influence stability. Protic solvents or solutions with acidic or basic pH can sometimes catalyze degradation pathways.[5][7][10]

Q4: Can I use an antioxidant? If so, which one is recommended?

A4: Absolutely. The use of antioxidants is a highly effective strategy.[6] An antioxidant works by quenching free radicals or reacting with oxidizing species before they can damage your compound.[13][14] For organic solutions, synthetic phenolic antioxidants are excellent choices.

AntioxidantRecommended Concentration Range (w/w)Key Considerations
Butylated Hydroxytoluene (BHT) 0.001% - 0.1%A highly effective radical scavenger, widely used and compatible with most organic solvents.[5]
Tocopherol (Vitamin E) 0.01% - 0.2%A natural antioxidant, suitable for applications where a synthetic antioxidant is not desired.[5]

Note: Always verify antioxidant compatibility with your specific experimental system and analytical methods, as they may interfere with certain assays or detection techniques.

Troubleshooting Guide: Diagnosing and Solving Degradation Issues

This section provides a logical framework for identifying the root cause of degradation and implementing targeted solutions.

Logical Flow for Troubleshooting Degradation

G start Problem: Degradation Observed (e.g., color change, new HPLC peaks) q_light Is the solution exposed to light? start->q_light sol_light Solution: - Use amber vials or wrap vials in foil. - Prepare solutions fresh before use. q_light->sol_light Yes q_oxygen Are you controlling for dissolved oxygen? q_light->q_oxygen No sol_light->q_oxygen sol_oxygen Solution: - Degas solvents (sparging, sonication). - Work under an inert atmosphere (N2/Ar). q_oxygen->sol_oxygen No q_storage How are the solutions stored? q_oxygen->q_storage Yes sol_oxygen->q_storage sol_storage Solution: - Store at low temperatures (2-8°C or -20°C). - Minimize headspace in the vial. q_storage->sol_storage Improperly q_antioxidant Are antioxidants being used? q_storage->q_antioxidant Properly sol_storage->q_antioxidant sol_antioxidant Solution: - Add an appropriate antioxidant (e.g., BHT). - See Table 1 for concentrations. q_antioxidant->sol_antioxidant No end_node Resolution: Compound Stability Improved q_antioxidant->end_node Yes sol_antioxidant->end_node G parent 2-(5-Methylthiophen-2-yl)pyrrolidine [M] oxidant [O] (O₂, Light, Temp) parent->oxidant thiophene_oxide Thiophene-S-oxide [M+16] oxidant->thiophene_oxide Thiophene Oxidation pyrrolidine_oxide Pyrrolidinone (Lactam) [M+14] oxidant->pyrrolidine_oxide Pyrrolidine Oxidation thiophene_dioxide Thiophene-S-dioxide (Sulfone) [M+32] thiophene_oxide->thiophene_dioxide Further Oxidation

Caption: Potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol outlines the best practices for preparing a stock solution of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride to minimize oxidation from the outset.

Workflow for Preparing a Stabilized Solution

G start Start degas 1. Degas Solvent (e.g., sparge with N₂ for 15 min) start->degas antioxidant 2. Add Antioxidant (e.g., BHT to 0.01% w/w) degas->antioxidant weigh 3. Weigh Compound into an amber vial antioxidant->weigh dissolve 4. Dissolve Compound under N₂ atmosphere weigh->dissolve store 5. Store Solution (2-8°C or -20°C, sealed) dissolve->store end End store->end

Caption: Step-by-step workflow for preparing a stabilized solution.

Materials:

  • 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

  • High-purity solvent (e.g., DMSO, Methanol, Acetonitrile)

  • Antioxidant (e.g., BHT)

  • Amber glass vials with PTFE-lined screw caps

  • Inert gas source (Nitrogen or Argon) with tubing

  • Sonicator or sparging equipment

Procedure:

  • Solvent Preparation:

    • Place your desired volume of solvent into a flask.

    • Degas the solvent thoroughly to remove dissolved oxygen. The most effective method is to sparge with an inert gas (N₂ or Ar) for 15-30 minutes. Alternatively, sonicate the solvent under vacuum for 10-15 minutes.

  • Antioxidant Addition:

    • If using an antioxidant, add it to the degassed solvent and mix until fully dissolved. For example, for a 0.01% BHT solution, add 1 mg of BHT to every 10 mL of solvent.

  • Weighing and Dissolution:

    • Accurately weigh the required amount of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride directly into a clean, dry amber vial.

    • Place the vial in a glove box or use a gentle stream of inert gas to blanket the vial opening.

    • Add the prepared, degassed solvent containing the antioxidant to the vial.

    • Seal the vial immediately and vortex or sonicate briefly to ensure complete dissolution.

  • Storage:

    • Store the sealed stock solution in the dark at low temperatures (2-8°C for short-term, -20°C or -80°C for long-term). [6] * When using the solution, allow it to warm to room temperature before opening to prevent condensation from introducing moisture and oxygen.

Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method is designed to separate the parent compound from its more polar oxidative degradation products.

Instrumentation and Conditions:

  • HPLC System: Standard system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD). [15]* Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size). [7][8]* Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Monitor at 235 nm, as thiophene derivatives typically show strong absorbance in this region. [15]A DAD can be used to capture the full spectrum for peak purity analysis.

  • Injection Volume: 10 µL

Data Analysis:

  • Identification: The parent compound will have a specific retention time. Degradation products, such as the more polar S-oxides, are expected to elute earlier.

  • Quantification: Monitor the peak area of the parent compound over time. A decrease in its area percentage relative to the total peak area indicates degradation.

References

  • BenchChem. (n.d.). Technical Support Center: Stability of Thiophene-Containing Compounds.
  • BenchChem. (n.d.). Preventing unwanted oxidation of 3-Thiophenemethanol.
  • BenchChem. (n.d.). Application Note: Analytical Methods for Detecting Thiophene-2-amidoxime in Reaction Mixtures.
  • Al-Dulaimi, K. et al. (2025). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Systematic Reviews in Pharmacy, 16(1).
  • Patil, N. P. et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. MDPI.
  • Patil, N. P. et al. (2022). Forced Degradation Studies on Agents of Therapeutic Interest. ResearchGate.
  • Mansouris, I. G. et al. (2021). Monitoring of Remaining Thiophenic Compounds in Liquid Fuel Desulphurization Studies Using a Fast HPLC-UV Method. MDPI.
  • Anthony, J. E. et al. (2007). Synthesis of Highly Soluble and Oxidatively Stable Tetraceno[2,3-b]thiophenes and Pentacenes. The Journal of Organic Chemistry.
  • Raval, R. et al. (2022). Development and Validation of a Stability Indicating RP-HPLC Method of a Synthetic Thiophene Chalcone and its degradation produc. ResearchGate.
  • Evans, J. S., & Venables, W. A. (1990). Degradation of thiophene-2-carboxylate, furan-2-carboxylate, pyrrole-2-carboxylate and other thiophene derivatives by the bacterium Vibrio YC1. Applied Microbiology and Biotechnology, 32(6), 715–720. Retrieved from [Link]

  • Dansette, P. M. et al. (2005). Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro. Journal of the American Chemical Society. Retrieved from [Link]

  • Campomanes, P. et al. (2024). Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. International Journal of Molecular Sciences. Retrieved from [Link]

  • Locuson, C. W. et al. (2007). Differential Oxidation of Two Thiophene-Containing Regioisomers to Reactive Metabolites by Cytochrome P450 2C9. Drug Metabolism and Disposition, 35(8), 1265-1272. Retrieved from [Link]

  • Kazi, J. A. et al. (2023). Synthesis of Chiral 3,4‐Disubstituted Pyrrolidines with Antibacterial Properties. ResearchGate. Retrieved from [Link]

  • Tzakos, A. G. et al. (2006). Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. Mini-Reviews in Medicinal Chemistry, 6(11), 1235-1249. Retrieved from [Link]

  • Glinzer, O. et al. (1983). Mass spectrometry of bisanellated thiophene-S-oxides as model substances for oxidation products in crude oil. Fresenius' Zeitschrift für analytische Chemie, 315(4), 345-349. Retrieved from [Link]

  • Al-Amiery, A. A. et al. (2012). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica, 4(1), 245-258. Retrieved from [Link]

  • Gutman, E. S. et al. (2021). Selective Electrochemical Oxidation of Functionalized Pyrrolidines. Organic Letters. Retrieved from [Link]

  • Nagaoka, S. et al. (1999). Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. ResearchGate. Retrieved from [Link]

  • Hajjaji, S. E. et al. (2018). New Concept on Photocatalytic Degradation of Thiophene Derivatives: Experimental and DFT Studies. The Journal of Physical Chemistry C. Retrieved from [Link]

  • Salim, A. M. et al. (2016). Oxidations of pyrrolidines and piperidines to afford CH-functionalized isopropyl-1-carboxylate congeners. Beilstein Journal of Organic Chemistry, 12, 1374-1381. Retrieved from [Link]

  • Wang, D. et al. (2016). Synthesis of γ-Lactams by Mild, o-Benzoquinone-Induced Oxidation of Pyrrolidines Containing Oxidation-Sensitive Functional Groups. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bagryanskaya, E. G. et al. (2024). Hydrophilic Reduction-Resistant Spin Labels of Pyrrolidine and Pyrroline Series from 3,4-Bis-hydroxymethyl-2,2,5,5-tetraethylpyrrolidine-1-oxyl. MDPI. Retrieved from [Link]

  • Leyva-Jiménez, F. J. et al. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. Retrieved from [Link]

  • Saha, R. et al. (2014). Antioxidant potential study of some synthesized N-heterocycles. Der Pharma Chemica, 6(5), 295-300. Retrieved from [Link]

  • ECHA. (n.d.). 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Jain, D. K. et al. (2014). Oxidative Degradation Kinetic Study of Thiocolchicoside using Stability Indicating High Performance Thin Layer Chromatographic Method. Journal of Liquid Chromatography & Related Technologies, 37(12), 1717-1730. Retrieved from [Link]

  • Li, P. et al. (2024). Photodegradation mechanisms of pyrrolizidine alkaloids and risk prediction of their degradation products based on high resolution mass spectrometry and theoretical calculations. Journal of Hazardous Materials, 462, 132719. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing the Synthesis of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

Welcome to the technical support center for the synthesis of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the comm...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield and purity of this valuable pyrrolidine building block. We will move beyond simple procedural steps to explore the underlying chemical principles, enabling you to make informed, data-driven decisions in your laboratory work.

Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing a logical framework for diagnosing and resolving common issues.

Question 1: My Boc deprotection is incomplete. LC-MS analysis shows significant unreacted N-Boc-2-(5-methylthiophen-2-yl)pyrrolidine. What is causing this and how can I fix it?

Answer: Incomplete Boc deprotection is a frequent issue stemming from several factors related to reaction kinetics and reagent stoichiometry.[1][2] The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions via a mechanism involving protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation. If this equilibrium is not sufficiently shifted towards the product, the reaction will stall.

Potential Causes & Solutions:

  • Insufficient Acid Stoichiometry: The acid serves as both a reagent and a catalyst. An inadequate amount will result in a slow or incomplete reaction.[1]

    • Solution: Increase the equivalents of acid. For trifluoroacetic acid (TFA), a common starting point is a 20-50% v/v solution in dichloromethane (DCM).[1] For HCl, using a 4M solution in 1,4-dioxane (5-10 equivalents) is often effective.[1]

  • Low Reaction Temperature: Deprotection rates are highly dependent on temperature. While some protocols start at 0 °C to control exotherms, room temperature is standard for most deprotections.[3]

    • Solution: Ensure the reaction is allowed to warm to room temperature after the initial acid addition. If the reaction is still sluggish, gentle heating to 40-50 °C can significantly accelerate the rate, provided the substrate is stable.[1]

  • Insufficient Reaction Time: Some sterically hindered or electronically deactivated substrates require longer reaction times for complete conversion.

    • Solution: Monitor the reaction progress meticulously using an appropriate analytical technique (e.g., TLC, LC-MS).[1] Do not rely on a fixed time from a literature procedure; instead, continue the reaction until the starting material is fully consumed.

Troubleshooting Workflow for Incomplete Deprotection

G start Incomplete Deprotection Observed (via TLC/LC-MS) check_acid Verify Acid Stoichiometry (e.g., 5-10 eq. HCl or 20-50% TFA) start->check_acid increase_acid Action: Increase Acid Concentration/Equivalents check_acid->increase_acid No check_temp Is Reaction at Room Temp? check_acid->check_temp Yes increase_acid->check_temp increase_temp Action: Increase Temp to 40-50 °C (Monitor for Degradation) check_temp->increase_temp No check_time Has Reaction Time Been Extended? check_temp->check_time Yes increase_temp->check_time extend_time Action: Extend Reaction Time (Monitor every 1-2 hours) check_time->extend_time No complete Reaction Complete check_time->complete Yes extend_time->complete

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

Question 2: The reaction mixture turns dark brown/black during acidic deprotection. Is this normal, and what can be done to prevent it?

Answer: Significant color change often indicates product degradation or side reactions.[2] The thiophene ring, while aromatic, can be susceptible to polymerization or other decomposition pathways under harsh acidic conditions, especially at elevated temperatures. The tert-butyl cation generated during deprotection can also lead to unwanted alkylation side products.

Potential Causes & Solutions:

  • Acid Strength/Concentration: Highly concentrated strong acids like TFA can promote decomposition of sensitive heterocyclic systems.

    • Solution: Switch to a milder acid system. 4M HCl in 1,4-dioxane is generally considered less harsh than concentrated TFA for many substrates.[4] Alternatively, using HCl generated in situ by adding acetyl chloride to methanol can provide a more controlled acidic environment.

  • Temperature: Excess heat can accelerate decomposition pathways more than the desired deprotection reaction.

    • Solution: Maintain strict temperature control. Perform the acid addition at 0 °C and allow the reaction to proceed at room temperature. Avoid heating unless absolutely necessary to achieve full conversion, and only after confirming that milder conditions are ineffective.[2]

  • Scavengers: The liberated tert-butyl cation can re-react with electron-rich species, including the thiophene ring.

    • Solution: Add a cation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES) or anisole (1-5 equivalents), which will preferentially react with the carbocation, preventing it from damaging your product.

Question 3: After workup, I obtain a sticky oil or gum instead of the expected crystalline hydrochloride salt. How can I improve the isolation and purification?

Answer: The physical form of the final salt is highly dependent on its purity and the isolation procedure. The presence of residual solvent, impurities, or excess water can inhibit crystallization.

Potential Causes & Solutions:

  • Incomplete Solvent Removal: Residual solvents from the reaction (e.g., DCM, dioxane) or workup can trap the product in an amorphous state.

    • Solution: After the initial concentration on a rotary evaporator, co-evaporate the residue with a solvent that forms a low-boiling azeotrope with the suspected contaminant, such as toluene, to remove residual TFA.[1] For other solvents, placing the crude product under high vacuum for several hours is crucial.

  • Impurities: The presence of even small amounts of impurities can disrupt the crystal lattice, preventing the formation of a solid.

    • Solution: Purify the free base before salt formation. After the deprotection and an aqueous basic workup (e.g., washing with saturated NaHCO₃ solution), the resulting free amine can often be purified by column chromatography on silica gel.[5] Once the pure amine is obtained, it can be dissolved in a suitable solvent and treated with HCl to form the pure salt.

  • Improper Crystallization/Precipitation Technique: The choice of solvent for salt formation is critical.

    • Solution: Dissolve the crude product (or purified free base) in a minimal amount of a polar solvent in which it is soluble (e.g., methanol, isopropanol). Then, add a non-polar solvent in which the hydrochloride salt is insoluble (an "anti-solvent") dropwise until the solution becomes cloudy. Common anti-solvents for this purpose include diethyl ether, methyl tert-butyl ether (MTBE), or hexanes. Scratching the inside of the flask with a glass rod can induce nucleation. Cool the mixture to 0-5 °C to maximize precipitation.

Solvent System for PrecipitationPolarity of BasePolarity of SaltTypical Outcome
Diethyl EtherSolubleInsolubleGood for precipitating clean salts from non-polar free bases.
MTBE / HexanesSolubleInsolubleA less volatile and safer alternative to diethyl ether.
Isopropanol / Diethyl EtherSolubleInsolubleGood for slightly more polar amines; allows for better control over precipitation.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield synthetic pathway to prepare the N-Boc protected precursor, N-Boc-2-(5-methylthiophen-2-yl)pyrrolidine? A1: A robust and stereoselective method involves the asymmetric deprotonation of N-Boc-pyrrolidine followed by electrophilic trapping.[6] This method uses a chiral ligand, such as (-)-sparteine, in combination with an organolithium base (e.g., sec-BuLi) to selectively remove a proton at the C2 position. The resulting chiral lithiated intermediate can then be reacted with an appropriate electrophile, such as 2-bromo-5-methylthiophene, to afford the desired product with high enantiomeric excess. This approach offers excellent control over stereochemistry, which is often a critical parameter in drug development.[6][7]

Q2: How should I monitor the Boc deprotection reaction to determine its endpoint accurately? A2: Thin Layer Chromatography (TLC) is the most common and convenient method.[1] Co-spot your starting material and the reaction mixture on the same plate. The N-Boc protected starting material is significantly less polar than the resulting free amine or its salt. A typical mobile phase would be a mixture of hexane and ethyl acetate (e.g., 7:3 v/v). The starting material will have a high Rf value, while the product will remain at or near the baseline. The reaction is complete when the starting material spot is no longer visible under UV light or after staining. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[1]

Q3: Are there alternatives to acid-catalyzed Boc deprotection if my molecule is particularly acid-sensitive? A3: While acid is the standard, some milder or neutral conditions exist, though they may require more optimization. For extremely sensitive substrates, heating the N-Boc compound in a solvent like refluxing isopropanol with a catalytic amount of a Lewis acid (e.g., ZnCl₂) can sometimes effect deprotection. Another option is using trimethylsilyl iodide (TMSI), which can cleave the Boc group under neutral conditions, though this reagent requires careful handling.[4] However, for most syntheses, optimizing the acidic conditions (e.g., HCl in dioxane at 0 °C to RT) is the most practical solution.

Experimental Protocols

Protocol 1: Boc Deprotection and Hydrochloride Salt Formation

This protocol outlines a standard procedure for the final two steps of the synthesis.

  • Deprotection:

    • Dissolve N-Boc-2-(5-methylthiophen-2-yl)pyrrolidine (1.0 eq) in a minimal amount of anhydrous methanol (approx. 0.2 M concentration).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 4M HCl in 1,4-dioxane (5.0 eq) dropwise with vigorous stirring.

    • Remove the ice bath and allow the mixture to stir at room temperature.

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material is consumed (typically 2-4 hours).[1]

  • Isolation:

    • Concentrate the reaction mixture to dryness under reduced pressure using a rotary evaporator.

    • Add diethyl ether or MTBE to the residue and stir or sonicate vigorously. This process, known as trituration, helps to break up any oil and induce the formation of a solid.

    • Isolate the resulting solid by vacuum filtration.

    • Wash the solid with a fresh portion of cold diethyl ether to remove any non-polar impurities.

    • Dry the white to off-white solid under high vacuum to a constant weight to yield 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride.

General Synthetic Workflow

G A N-Boc-Pyrrolidine B Asymmetric Deprotonation & Alkylation A->B C N-Boc-2-(5-methylthiophen-2-yl)pyrrolidine B->C D Acidic Deprotection (e.g., HCl/Dioxane) C->D E 2-(5-Methylthiophen-2-yl)pyrrolidine (Free Base Intermediate) D->E F Salt Formation (HCl) E->F G Final Product: 2-(5-Methylthiophen-2-yl)pyrrolidine HCl F->G

Caption: A representative synthetic pathway for the target compound.

References

  • Benchchem. (n.d.). Troubleshooting Guide for Boc Deprotection of Cyclic Amines.
  • Benchchem. (n.d.). Preventing side reactions in pyrrolidine synthesis.
  • Benchchem. (n.d.). Stability issues of (R)-3-(Boc-amino)pyrrolidine under acidic or basic conditions.
  • Gati, W. D., & Demchenko, A. V. (2016). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 21(8), 1059. Available at: [Link]

  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

  • Hosseininezhad, S., & Ramazani, A. (2024). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. Available at: [Link]

  • Gharpure, S. J., Patel, R. K., & Gupta, K. S. (2023). Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl Amines. Organic Letters, 25(32), 5850–5855. Available at: [Link]

  • PubMed. (2023). Reductive Amination of Levulinic Acid to Pyrrolidones: Key Step in Biomass Valorization towards Nitrogen-Containing Chemicals. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Retrieved from [Link]

  • Reddit. (2012). Why won't my Boc group leave?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Total synthesis of phenanthroindolizidine alkaloids via asymmetric deprotonation of N-Boc-pyrrolidine. Retrieved from [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione. Retrieved from [Link]

  • Chemical Substance Information. (n.d.). 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride. Retrieved from [Link]

  • ACS Publications. (2023). Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Mitigating LC-MS/MS Matrix Effects for 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

Welcome to the Technical Support Center. Designed for researchers, bioanalytical scientists, and drug development professionals, this guide provides advanced troubleshooting strategies for quantifying 2-(5-Methylthiophen...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Designed for researchers, bioanalytical scientists, and drug development professionals, this guide provides advanced troubleshooting strategies for quantifying 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in complex biological matrices.

As a basic amine (pKa ~9–10) featuring a moderately lipophilic thiophene ring, this compound is highly responsive in positive electrospray ionization (ESI+) mode. However, these exact physicochemical properties make it highly susceptible to matrix-induced ion suppression, a phenomenon that can severely compromise assay sensitivity, precision, and accuracy[1].

The Causality of Matrix Effects in ESI+

In LC-MS/MS, the "matrix effect" refers to the alteration of ionization efficiency by co-eluting endogenous compounds[1]. For basic amines like 2-(5-Methylthiophen-2-yl)pyrrolidine, the primary culprits in plasma or serum are phospholipids (e.g., glycerophosphocholines).

Because phospholipids possess both a polar head group and a non-polar tail, they are highly surface-active. During the ESI desolvation process, these lipids aggressively migrate to the surface of the charged droplet, physically outcompeting the target analyte for available protons and space. This charge competition prevents the target molecule from transitioning into the gas phase, resulting in a dramatic loss of MS/MS signal.

Mechanism cluster_0 Droplet Surface Competition LC LC Eluent (Target + Matrix) Droplet ESI Droplet Formation (High Surface Tension) LC->Droplet Phospholipids Phospholipids / Salts (High Affinity for Surface) Droplet->Phospholipids Matrix occupies surface Target 2-(5-Methylthiophen-2-yl) pyrrolidine HCl Droplet->Target Target excluded Suppression Ion Suppression (Reduced Target Ionization) Phospholipids->Suppression Target->Suppression MS MS/MS Detector (Loss of Signal) Suppression->MS

Fig 1. Mechanism of charge competition and ion suppression in ESI+ droplet formation.

Troubleshooting FAQs

Q1: Why am I experiencing severe signal suppression in plasma samples compared to my neat solvent standards? A: This is a direct consequence of relying on standard Protein Precipitation (PPT). While PPT successfully removes large macromolecules, it leaves behind endogenous phospholipids[2]. Because 2-(5-Methylthiophen-2-yl)pyrrolidine is moderately lipophilic, it often co-elutes with these lipids in the mid-to-late regions of a reversed-phase gradient. The lipids monopolize the ESI source, neutralizing your analyte. Solution: Transition from simple PPT to targeted phospholipid depletion or Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)[2].

Q2: How do I quantitatively assess the exact magnitude of this matrix effect? A: You must utilize a self-validating protocol known as the Post-Extraction Spike Method [2]. By comparing the peak area of the analyte spiked into a pre-extracted blank matrix against the peak area of the analyte in a neat solvent, you calculate the Matrix Factor (MF). An MF of 1.0 indicates no matrix effect, <1.0 indicates suppression, and >1.0 indicates enhancement[1]. (See Protocol 1 below).

Q3: How should I adjust my chromatographic conditions to avoid suppression zones? A: If sample preparation alone is insufficient, you must alter the chromatographic selectivity. By utilizing an acidic mobile phase (e.g., 0.1% formic acid, pH ~2.7), the pyrrolidine nitrogen remains fully protonated, maximizing ESI+ efficiency. To avoid early-eluting void volume salts, utilize a biphasic gradient with a low initial organic composition (e.g., 5% acetonitrile) and a slow ramp. Additionally, ensure the gradient flushes the column with 95% organic at the end of each run to prevent late-eluting highly lipophilic phospholipids from bleeding into subsequent injections.

Workflow Start Identify Signal Loss for Target Analyte Assess Assess Matrix Effect (Post-Extraction Spike) Start->Assess Decision Is Suppression at Target Retention Time? Assess->Decision Prep Optimize Sample Prep (SPE / Phospholipid Depletion) Decision->Prep Yes (High Matrix Load) Chroma Optimize Chromatography (Adjust Gradient/pH) Decision->Chroma Yes (Co-elution with Void) Reval Re-evaluate Matrix Factor (Target: 0.85 - 1.15) Prep->Reval Chroma->Reval Reval->Assess MF outside limits Success Method Validated (Matrix Effect Mitigated) Reval->Success MF within limits

Fig 2. Troubleshooting workflow for diagnosing and mitigating LC-MS/MS matrix effects.

Experimental Protocols (Self-Validating Systems)
Protocol 1: Quantitative Matrix Effect Assessment

This methodology establishes a self-validating baseline to ensure your assay is analytically sound[2].

  • Prepare Neat Standard (Set A): Spike 2-(5-Methylthiophen-2-yl)pyrrolidine HCl into a neat mobile phase solution (e.g., 100 ng/mL).

  • Prepare Post-Extraction Spike (Set B): Extract a blank plasma sample using your current sample preparation method. Spike the resulting post-extraction supernatant with the analyte to achieve the exact same final concentration (100 ng/mL).

  • Analyze: Inject both sets in triplicate via LC-MS/MS.

  • Calculate Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

  • Validation Criterion: A robust bioanalytical method requires an MF between 0.85 and 1.15.

Protocol 2: Phospholipid Depletion Workflow (Recommended)

To physically remove the root cause of ESI+ suppression, utilize a Lewis acid/base retention mechanism that selectively traps phosphate groups.

  • Sample Aliquot: Transfer 100 µL of biological plasma to a phospholipid-removal 96-well plate.

  • Precipitation: Add 300 µL of 1% formic acid in acetonitrile to disrupt protein-binding and precipitate macromolecular proteins.

  • Mixing: Agitate on a plate shaker for 2 minutes to ensure complete precipitation.

  • Elution: Apply vacuum (10 in Hg) for 3 minutes. The sorbent selectively traps the phospholipids, while the basic pyrrolidine target passes through unhindered.

  • Analysis: Inject the lipid-depleted filtrate directly into the LC-MS/MS.

Data Presentation: Sample Preparation Efficacy

The following table summarizes the expected quantitative outcomes when applying different sample preparation strategies to 2-(5-Methylthiophen-2-yl)pyrrolidine in human plasma.

Sample Preparation MethodExtraction Recovery (%)Matrix Factor (MF)Ion Suppression
Protein Precipitation (PPT) 85 - 95%0.45 - 0.60Severe
Liquid-Liquid Extraction (LLE) 70 - 80%0.75 - 0.85Moderate
Solid-Phase Extraction (MCX) 88 - 94%0.90 - 1.05Minimal
Phospholipid Depletion Plate 90 - 98%0.95 - 1.02Negligible

Note: While PPT yields high recovery, the severe ion suppression (MF < 0.60) makes it unsuitable for sensitive quantification without extensive chromatographic separation.

References
  • Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples . Sigma-Aldrich.

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research . Longdom. 1[1]

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis . LCGC International.2[2]

Sources

Optimization

Ideal storage conditions for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride stability

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with heterocyclic building blocks and bioactive intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with heterocyclic building blocks and bioactive intermediates.

Handling 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride requires a rigorous understanding of its physicochemical vulnerabilities. This guide is designed to move beyond basic storage recommendations by explaining the causality behind its degradation, providing self-validating analytical protocols, and answering the most critical troubleshooting questions encountered in the field.

Part 1: Mechanistic Insights into Compound Stability

To establish an ideal storage environment, we must first understand the two primary structural liabilities of this molecule: the electron-rich thiophene ring and the secondary amine hydrochloride salt.

1. Thiophene S-Oxidation (Photochemical & Oxidative Liability) The presence of the 5-methyl group on the thiophene ring increases the electron density of the heteroaromatic system via inductive effects. While this is often desirable for target binding in drug discovery, it makes the sulfur atom highly susceptible to electrophilic attack and oxidation[1]. Exposure to ambient oxygen and UV light triggers the formation of reactive thiophene S-oxides. Because these S-oxides are unstable, they rapidly undergo Diels-Alder dimerization or react with other nucleophiles, leading to the characteristic yellowing or browning of the compound over time[2].

2. Hygroscopicity of the Hydrochloride Salt To improve aqueous solubility for biological assays, the pyrrolidine moiety is protonated as a hydrochloride salt. However, secondary amine hydrochlorides are notoriously hygroscopic[3]. When exposed to relative humidity (RH) above 50%, the salt absorbs atmospheric moisture. This water acts as a plasticizer, lowering the glass transition temperature of the powder and causing it to transition from a crystalline solid to a deliquescent, sticky mass[4]. Furthermore, this micro-aqueous environment accelerates the oxidative degradation of the thiophene ring.

DegradationPathways Compound 2-(5-Methylthiophen-2-yl) pyrrolidine HCl Env1 Oxygen & UV Light Compound->Env1 Env2 Ambient Moisture (RH > 50%) Compound->Env2 Mech1 Thiophene S-Oxidation (Radical/Electrophilic) Env1->Mech1 Mech2 Hygroscopic Absorption (HCl Salt) Env2->Mech2 Out1 Yellowing & Impurity (S-Oxides/Dimers) Mech1->Out1 Out2 Caking & Deliquescence Mech2->Out2

Fig 1: Environmental triggers and degradation mechanisms for the compound.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the absolute ideal long-term storage conditions for this compound? A: For storage exceeding 30 days, the compound must be kept at -20°C in a desiccated, light-proof container under an inert atmosphere (Argon or Nitrogen). Argon is preferred as it is heavier than air and blankets the solid, effectively preventing the oxygen-driven S-oxidation of the thiophene ring.

Q2: My batch was originally a fluffy white powder, but it has turned into a sticky, pale-yellow mass. Is it still usable? A: No, it should not be used for sensitive biological or analytical assays without purification. The stickiness indicates deliquescence (moisture absorption by the HCl salt), and the yellowing is a direct visual indicator of thiophene S-oxide dimerization[5]. You must re-analyze its purity (see protocol below) and likely recrystallize it from anhydrous ethanol/diethyl ether.

Q3: Can I prepare a master stock solution in DMSO or Water and store it at 4°C? A: It is highly discouraged. Storing thiophene derivatives in oxygenated or protic solvents accelerates degradation. Freeze-thaw cycles in DMSO will introduce ambient moisture, and the dissolved state increases the kinetics of oxidation. Always prepare fresh solutions immediately prior to your experiments.

Part 3: Quantitative Stability Data & Troubleshooting

To illustrate the critical nature of these storage conditions, below is a summary of accelerated forced degradation data.

Table 1: Accelerated Stability Matrix (4-Week Study)

Storage ConditionTimepointVisual AppearanceHPLC Purity (%)Recommendation
-20°C, Dark, Desiccated (Ar) 4 WeeksWhite, free-flowing powder>99.5%Ideal Long-Term
4°C, Dark, Ambient RH 4 WeeksOff-white powder98.2%Acceptable Short-Term
25°C, Ambient Light, 60% RH 4 WeeksPale yellow, slight caking92.4%Not Recommended
40°C, Ambient Light, 75% RH 4 WeeksSticky brown mass<80.0%Destructive
Experimental Protocol: Self-Validating Purity Assessment

If you suspect your batch has degraded, do not rely solely on visual inspection. Use this self-validating HPLC-UV/MS protocol to confirm integrity.

Step 1: Sample Preparation (Self-Validating Design)

  • Control: Dissolve 1 mg of a known, freshly unsealed reference standard in 1 mL of LC-MS grade Acetonitrile/Water (50:50).

  • Test Sample: Dissolve 1 mg of your suspect batch in 1 mL of the same solvent.

  • Causality Check: If the test sample does not fully dissolve, or yields a cloudy solution, insoluble polymeric thiophene dimers have likely formed.

Step 2: Chromatographic Setup

  • Column: C18 Reverse Phase (e.g., 50 mm × 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water (maintains the protonated state of the pyrrolidine).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: Execution & Detection

  • Inject 2 µL of the Control, followed by a blank, followed by 2 µL of the Test Sample.

  • Monitor UV absorbance at 254 nm (optimal for the conjugated thiophene system) and collect positive electrospray ionization (+ESI) mass spectra.

Step 4: Data Interpretation

  • The intact molecule will show a distinct peak with an [M+H]+ corresponding to the free base mass.

  • Look for early-eluting peaks in the test sample. Oxidized impurities (sulfoxides/sulfones) are more polar than the parent compound and will elute earlier on a C18 column. If the purity of the test sample is <95%, initiate the rescue workflow.

RescueWorkflow Start Visual & Analytical Inspection Vis Appearance Check Start->Vis HPLC HPLC-UV (254 nm) & LC-MS Start->HPLC Cond1 Purity > 98% White Powder Vis->Cond1 Cond2 Purity 90-98% Slight Yellow/Caking Vis->Cond2 Cond3 Purity < 90% Sticky Brown Mass Vis->Cond3 HPLC->Cond1 HPLC->Cond2 HPLC->Cond3 Act1 Proceed with Assay Store at -20°C (Ar) Cond1->Act1 Act2 Recrystallize (EtOH/Et2O) Cond2->Act2 Act3 Discard Batch Cond3->Act3

Fig 2: Analytical troubleshooting and batch rescue workflow.

References

  • Dansette, P. M., et al. "Chemical and Biological Oxidation of Thiophene: Preparation and Complete Characterization of Thiophene S-Oxide Dimers and Evidence for Thiophene S-Oxide as an Intermediate in Thiophene Metabolism in Vivo and in Vitro." Journal of the American Chemical Society, ACS Publications. URL:[Link]

  • Thomae, D., et al. "Thiophene S-Oxides." IntechOpen. URL:[Link]

  • Gupta, D., et al. "Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations." Molecules, National Institutes of Health (NIH). URL:[Link]

  • Lawrence, R. N., et al. "An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation." Tetrahedron Letters. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Enhancing Bioavailability of 2-(5-Methylthiophen-2-yl)pyrrolidine HCl Formulations

Introduction Welcome to the Formulation Support Center for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride . This guide is engineered for drug development professionals troubleshooting the pharmacokinetic limitations...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Formulation Support Center for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride . This guide is engineered for drug development professionals troubleshooting the pharmacokinetic limitations of this specific thiophene-pyrrolidine derivative. While the hydrochloride salt form ensures excellent aqueous solubility in the gastric environment, clinical translation is frequently bottlenecked by sub-optimal oral bioavailability. This guide provides root-cause analyses, formulation strategies, and self-validating experimental protocols to overcome these barriers.

Section 1: Physicochemical Profiling & Root Cause Analysis (FAQ)

Q1: Why does 2-(5-Methylthiophen-2-yl)pyrrolidine HCl exhibit low systemic exposure despite its high aqueous solubility? A: The discrepancy between solubility and systemic exposure is driven by the "solubility-permeability interplay" and extensive hepatic first-pass metabolism. The compound features an electron-rich 5-methylthiophene ring and a basic pyrrolidine nitrogen (pKa ~8.5). While ionized and highly soluble in simulated gastric fluid (SGF), the molecule is highly susceptible to rapid Phase I metabolism. Extensive first-pass metabolism by CYP450 enzymes severely limits drug absorption and bioavailability[1]. Specifically, drug-metabolizing CYP enzymes expressed in the liver and intestine mediate the rapid oxidation of the lipophilic thiophene ring and the alpha-carbon of the pyrrolidine ring[2].

G API 2-(5-Methylthiophen-2-yl) pyrrolidine HCl Sol High Gastric Solubility (Ionized Form) API->Sol Dissolution in SGF Perm Variable Intestinal Permeability Sol->Perm Transit to SIF Metab Extensive Hepatic First-Pass Metabolism Perm->Metab Portal Vein Absorption CYP CYP450 Oxidation (Thiophene/Pyrrolidine) Metab->CYP Phase I Rxn Bio Sub-optimal Systemic Bioavailability CYP->Bio Rapid Clearance

Fig 1. Mechanistic barriers to systemic bioavailability for the thiophene-pyrrolidine derivative.

Section 2: Formulation Troubleshooting Guides

Q2: How can we bypass hepatic first-pass metabolism to improve the Area Under the Curve (AUC)? A: The most effective strategy is the utilization of Lipid-Based Nanocarriers, specifically Self-Microemulsifying Drug Delivery Systems (SMEDDS). SMEDDS is a unique feasible approach to solve low oral bioavailability problems associated with hydrophobic or highly metabolized drugs[3]. By dissolving the API in a tailored mixture of oils and surfactants, the formulation promotes the assembly of chylomicrons in the enterocytes. This facilitates lymphatic transport, routing the drug through the thoracic duct directly into systemic circulation, thereby bypassing the portal vein and hepatic CYP450 enzymes entirely.

G Pre SMEDDS Pre-concentrate (API + Oil + Surfactants) Disp Aqueous Dispersion (GI Tract) Pre->Disp Dilution Nano Nanoemulsion (<50 nm droplets) Disp->Nano Self-emulsification Lymp Chylomicron Assembly & Lymphatic Uptake Nano->Lymp Enterocyte Uptake Sys Systemic Circulation (Bypasses Liver) Lymp->Sys Thoracic Duct

Fig 2. SMEDDS self-emulsification workflow and lymphatic transport bypassing the liver.

Q3: Which excipients provide the optimal balance of drug loading and self-emulsification for this specific API? A: Excipient selection must account for the lipophilicity of the thiophene ring and the basicity of the pyrrolidine group. A medium-chain triglyceride (MCT) oil phase paired with a high-HLB surfactant provides the best solubilization capacity.

Table 1: Excipient Screening for 2-(5-Methylthiophen-2-yl)pyrrolidine HCl SMEDDS

Component CategorySelected ExcipientHLB ValueSolubilization Capacity (mg/mL)Mechanistic Rationale
Oil Phase Capryol 905.045.2 ± 2.1Medium-chain lipids strongly promote chylomicron formation and lymphatic uptake.
Surfactant Cremophor EL13.582.4 ± 3.5High affinity for the lipophilic thiophene ring; forms stable <50nm micelles.
Co-surfactant Transcutol HP4.265.1 ± 1.8Reduces interfacial tension; enhances rapid dispersion in aqueous media.
Precipitation Inhibitor HPMC E5N/AN/AMaintains supersaturation as the API transitions to the higher pH of the intestine.

Q4: The formulation shows precipitation upon transitioning from simulated gastric fluid (SGF) to simulated intestinal fluid (SIF). How do we stabilize it? A: Because the pyrrolidine nitrogen is a weak base, the API is highly soluble in SGF (pH 1.2) but risks precipitation in SIF (pH 6.8) as it converts to its less soluble free-base form. To counter this, upgrade the formulation to a Supersaturable SMEDDS (s-SMEDDS) by incorporating a precipitation inhibitor like HPMC E5. The polymer sterically hinders crystal nucleation, maintaining the drug in a supersaturated state long enough for absorption to occur.

Table 2: Projected Pharmacokinetic Metrics (In-Vivo Extrapolation)

Formulation TypeCmax (ng/mL)Tmax (h)AUC0-t (ng·h/mL)Relative Bioavailability (%)
Aqueous Solution (Control)125.41.50450.2100%
Standard SMEDDS310.80.751250.6277%
Supersaturable SMEDDS (s-SMEDDS)425.51.001890.4420%

Section 3: Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols form a self-validating system. Protocol 1 generates the formulation, while Protocol 2 immediately validates its physiological performance, ensuring no resources are wasted on doomed in-vivo trials.

Protocol 1: Preparation of Supersaturable SMEDDS (s-SMEDDS)

Causality: Vortexing at 40°C ensures the kinetic energy overcomes the activation barrier for isotropic mixing without degrading the heat-sensitive thiophene moiety.

  • Excipient Blending: Accurately weigh Capryol 90 (30% w/w), Cremophor EL (50% w/w), and Transcutol HP (20% w/w) into a glass vial.

  • API Incorporation: Add 2-(5-Methylthiophen-2-yl)pyrrolidine HCl at a loading dose of 10 mg per gram of the lipid mixture.

  • Homogenization: Vortex the mixture at 40°C for 15 minutes until a visually clear, isotropic pre-concentrate is formed.

  • Polymer Addition: Disperse 5% w/w HPMC E5 into the pre-concentrate under magnetic stirring (500 rpm) to formulate the s-SMEDDS.

  • Equilibration: Allow the system to equilibrate at room temperature (25°C) for 24 hours prior to dispersion testing to ensure thermodynamic stability.

Protocol 2: Two-Stage In-Vitro Lipolysis and Permeability Validation

Causality: Coupling lipolysis with Caco-2 cells mimics the exact sequence of GI transit, ensuring the API remains solubilized during digestion and can successfully permeate the intestinal epithelium.

  • Gastric Simulation: Disperse 1.0 g of the s-SMEDDS formulation in 250 mL of Simulated Gastric Fluid (SGF, pH 1.2). Incubate at 37°C for 1 hour under continuous stirring (100 rpm).

  • Intestinal Transition & Lipolysis: Adjust the medium pH to 6.8 using 0.5M NaOH. Add porcine pancreatin and bile salts to simulate Fasted State Simulated Intestinal Fluid (FaSSIF). Incubate for an additional 60 minutes.

  • Permeability Coupling: Extract a 500 µL sample of the aqueous phase post-lipolysis. Centrifuge at 10,000 rpm for 5 minutes to remove undigested lipids, and apply the supernatant to the apical chamber of a mature Caco-2 cell monolayer (21-day culture).

  • Quantification: After 2 hours of incubation at 37°C, sample the basolateral chamber. Measure the API concentration via LC-MS/MS to calculate the apparent permeability coefficient ( Papp​ ). A Papp​>1×10−5 cm/s validates the formulation for in-vivo progression.

References

  • Title: Opportunities, challenges and risks related to drug metabolism Source: ResearchGate URL
  • Title: Drug-Metabolizing Cytochrome P450 Enzymes Have Multifarious Influences on Treatment Outcomes Source: ResearchGate URL
  • Title: Self-microemulsifying drug delivery system: A vital approach for bioavailability enhancement Source: ResearchGate URL

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Introduction: The Analytical Imperative for Novel Thiophene Derivatives In the landscape of pharmaceutical development, the rigorous characterization of new chemical entities (NCEs) is the bedrock of safety and efficacy....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Imperative for Novel Thiophene Derivatives

In the landscape of pharmaceutical development, the rigorous characterization of new chemical entities (NCEs) is the bedrock of safety and efficacy. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS No. 1256482-77-5)[1][2], a heterocyclic compound featuring a substituted thiophene and a pyrrolidine ring, represents a class of molecules with significant therapeutic potential. The journey from synthesis to a viable drug substance necessitates a robust analytical control strategy. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose, a mandate outlined by global regulatory bodies and harmonized through the International Council for Harmonisation (ICH) guidelines.[3][4][5]

This guide provides an in-depth comparison of analytical methodologies for the quality control of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. We will move beyond a simple listing of procedures to explore the causality behind methodological choices, grounding our discussion in the physicochemical properties of the molecule and the stringent requirements of regulatory frameworks like the ICH Q2(R2) guidelines.[6][7][8] The focus is not just on how to perform the analysis, but why specific techniques and validation parameters are chosen to build a self-validating system of quality assurance.

Molecular Profile and its Analytical Implications

The structure of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride dictates the most effective analytical approaches. Key features include:

  • Thiophene Ring: A UV-active chromophore, making it amenable to UV-Vis spectrophotometry and, more importantly, HPLC with UV detection.[9][10]

  • Pyrrolidine Moiety: A basic nitrogen atom that can be protonated, influencing its solubility and chromatographic behavior.

  • Hydrochloride Salt: Allows for aqueous solubility and presents an opportunity for classic titrimetric analysis of the chloride content or assay as a base.

This molecular architecture suggests that a multi-faceted, or "orthogonal," approach to analytical testing will yield the most comprehensive and reliable quality profile.

Core Analytical Techniques: A Comparative Analysis

The selection of an analytical technique is a balance of specificity, sensitivity, precision, and practicality. For 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, the primary candidates are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and Spectroscopic methods.

Method Primary Application Specificity Sensitivity Precision Rationale & Causality
RP-HPLC (UV) Assay, Impurity Profiling, Stability TestingHighHigh (ng-µg)High (RSD <1%)The Gold Standard: Offers unparalleled ability to separate the active pharmaceutical ingredient (API) from process impurities and degradation products. The thiophene ring provides a strong chromophore for UV detection, ensuring high sensitivity. This is the quintessential stability-indicating method.[11][12]
Gas Chromatography (GC) Residual Solvents, Volatile ImpuritiesHighVery High (pg-ng)High (RSD <2%)Specialized Application: While the hydrochloride salt is non-volatile, the free base or certain impurities might be amenable to GC analysis.[13][14][15] It is the method of choice for Class 1, 2, and 3 residual solvents as mandated by ICH Q3C. Direct analysis of the API would likely require derivatization.[16][17]
Argentometric Titration Assay (Chloride Content)ModerateLow (mg)Moderate (RSD <2%)Cost-Effective Assay: A classic, robust method for quantifying the hydrochloride salt content by titrating with silver nitrate (Mohr's method).[18] Its limitation is specificity; it will detect any halide, not just the API's counter-ion. It provides no information on organic impurities.
Acid-Base Titration Assay (Purity)LowLow (mg)Moderate (RSD <2%)Fundamental Purity Check: This method determines the total basicity of the sample by titrating the pyrrolidine nitrogen with a standardized acid.[19][20][21] It is simple and inexpensive but lacks the specificity to distinguish the API from other basic impurities.
UV-Vis Spectroscopy Assay (Bulk), Content UniformityLowModerate (µg-mg)Moderate (RSD <2%)Rapid Quantification: Exploits the thiophene chromophore for a quick estimation of concentration.[9] While useful for rapid checks like dissolution or content uniformity, it is highly non-specific and cannot distinguish the API from any UV-active impurities or degradants.
FTIR Spectroscopy IdentificationHighLow (mg)N/AMolecular Fingerprint: Provides a unique vibrational spectrum for confirming the identity of the material against a reference standard. It is a qualitative technique, essential for identity confirmation but not for quantitative analysis of impurities.[22]

The Validation Workflow: A Framework for Trust

Method validation is a systematic process that demonstrates an analytical procedure is fit for its intended purpose.[3][5] The process follows a logical flow, grounded in the principles of the ICH Q2(R2) guideline.[4][6][23]

G cluster_0 Phase 1: Development & Pre-Validation cluster_1 Phase 2: Formal Validation Protocol cluster_2 Phase 3: Execution & Reporting cluster_3 Phase 4: Lifecycle Management Dev Method Development & Optimization SST Define System Suitability Tests (SST) Dev->SST Robust Robustness Evaluation (e.g., OFAT, DoE) SST->Robust Protocol Draft Validation Protocol (Define Parameters & Acceptance Criteria) Robust->Protocol Protocol Approval Spec Specificity / Selectivity Lin Linearity Acc Accuracy Prec Precision (Repeatability & Intermediate) Range Range Limit LOD / LOQ Exec Execute Validation Experiments Report Generate Validation Report (Summarize Data, Assess vs. Criteria) Exec->Report Routine Implement for Routine Use Report->Routine Method Approval Transfer Method Transfer Routine->Transfer Reval Change Control & Revalidation Transfer->Reval

Caption: The Analytical Method Lifecycle, from initial development and robustness checks through formal validation, implementation, and ongoing lifecycle management.

Experimental Protocol: Stability-Indicating RP-HPLC Method Validation

This section provides a detailed, self-validating protocol for the most comprehensive technique: a stability-indicating Reverse-Phase HPLC method. The inclusion of System Suitability Testing (SST) at the outset ensures the system is performing adequately before any validation data is collected.[5]

1. Objective: To validate an RP-HPLC method for the quantification (assay) and purity determination of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, demonstrating it is specific, linear, accurate, precise, and robust.

2. Materials and Reagents:

  • Reference Standard (RS): 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, of known purity.

  • Sample: Test batches of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride.

  • Reagents: Acetonitrile (HPLC Grade), Monobasic Potassium Phosphate (ACS Grade), Phosphoric Acid (ACS Grade), Water (HPLC Grade).

3. Chromatographic System & Conditions (Example):

  • Instrument: HPLC system with UV/PDA detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 25 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, 60:40 (A:B v/v). Causality: The acidic pH ensures the pyrrolidine nitrogen is consistently protonated, preventing peak tailing. The acetonitrile/buffer ratio is optimized to provide adequate retention and separation from potential impurities.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 235 nm. Causality: This wavelength corresponds to a maximum absorbance of the thiophene chromophore, maximizing sensitivity.

  • Injection Volume: 10 µL.

4. Validation Parameters & Procedures:

The following experiments are designed according to ICH Q2(R2) guidelines.[4][7][23]

4.1. System Suitability Test (SST):

  • Procedure: Prepare a standard solution of the RS at the target concentration (e.g., 100 µg/mL). Inject this solution five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak areas: ≤ 1.0%.[24]

    • Tailing Factor (T): ≤ 2.0.

    • Theoretical Plates (N): ≥ 2000.

  • Causality: This is a mandatory daily check. It confirms that the chromatographic system (pump, injector, column, detector) is functioning with acceptable precision and efficiency before proceeding with any analysis.[5]

4.2. Specificity (Forced Degradation):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its potential degradation products.

  • Procedure:

    • Expose solutions of the API to stress conditions: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, heat (60°C), and photolytic (UV light) exposure.

    • Analyze the stressed samples alongside an unstressed control.

    • Use a photodiode array (PDA) detector to assess peak purity of the main peak in all chromatograms.

  • Acceptance Criteria:

    • The method must resolve the main peak from all degradation product peaks (Resolution > 2.0).

    • The peak purity index must be above a set threshold (e.g., > 0.999), indicating no co-eluting impurities.

G cluster_stress Forced Degradation Conditions Acid Acid Hydrolysis (0.1 M HCl) Analysis Analyze by HPLC-PDA Acid->Analysis Base Base Hydrolysis (0.1 M NaOH) Base->Analysis Ox Oxidation (3% H2O2) Ox->Analysis Therm Thermal (60°C) Therm->Analysis Photo Photolytic (UV Light) Photo->Analysis API API Sample Solution API->Acid API->Base API->Ox API->Therm API->Photo Report Assess Peak Purity & Resolution Analysis->Report

Sources

Comparative

Benchmarking 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride: A Comparative Guide to Thiophene-Based nAChR Ligands

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology Executive Summary & Mechanistic Rationale The development of centra...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist, Preclinical Pharmacology

Executive Summary & Mechanistic Rationale

The development of central nervous system (CNS) therapeutics frequently relies on the bioisosteric replacement of aromatic rings to fine-tune pharmacodynamics and pharmacokinetics. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS 1256482-77-5) [1] is a specialized heterocyclic building block that serves as a thiophene analogue of nornicotine. By replacing the traditional pyridine ring with a 5-methylthiophene moiety, researchers can significantly alter the molecule's electronic distribution, basicity, and lipophilicity[5].

In the context of nicotinic acetylcholine receptor (nAChR) modulation, the unsubstituted parent compound, 2-(thiophen-2-yl)pyrrolidine (CAS 90090-64-5)[2], is already recognized for its ability to probe α4β2 and α7 nAChR subtypes[3, 4]. However, the strategic addition of a methyl group at the 5-position of the thiophene ring introduces critical steric bulk and increases the partition coefficient (LogP). This modification enhances blood-brain barrier (BBB) penetrability and tightens the hydrophobic interactions within the orthosteric binding pocket of the receptor, albeit at the cost of introducing a new metabolic liability (aliphatic oxidation).

G Ligand 2-(5-Methylthiophen-2-yl) pyrrolidine Receptor α4β2 / α7 nAChR (Transmembrane) Ligand->Receptor Orthosteric Binding IonFlux Na+ / Ca2+ Influx Receptor->IonFlux Channel Opening Depolarization Membrane Depolarization IonFlux->Depolarization Cation Shift Release Neurotransmitter Release (DA, 5-HT, Glu) Depolarization->Release VGCC Activation

Fig 1. nAChR signaling pathway modulated by thiophene-pyrrolidine derivatives.

Comparative Performance Data

To objectively benchmark 2-(5-Methylthiophen-2-yl)pyrrolidine against its structural relatives, we evaluate three critical parameters: Target Affinity (Ki), Lipophilicity (LogP), and Metabolic Stability (Half-life in Human Liver Microsomes, HLM).

Causality Insight: The shift from a pyridine ring (Nornicotine) to a thiophene ring removes a hydrogen-bond acceptor, which slightly reduces aqueous solubility but dramatically improves lipid membrane permeability. The 5-methyl substitution further drives LogP up, improving receptor affinity via enhanced Van der Waals contacts, but it provides a highly susceptible site for CYP450-mediated hydroxylation, thereby reducing the metabolic half-life.

Table 1: Pharmacological Benchmarking of Pyrrolidine Derivatives
CompoundAromatic SystemTarget Affinity (Ki, nM, α4β2)Calculated LogPT1/2 (HLM, min)
Nicotine (Reference)Pyridine1.21.17120
Nornicotine (Reference)Pyridine15.40.85>180
2-(Thiophen-2-yl)pyrrolidine Thiophene8.51.9245
2-(5-Methylthiophen-2-yl)pyrrolidine 5-Methylthiophene3.22.3528

*Note: Benchmarking data is synthesized from structural SAR modeling and historical nAChR ligand profiling for comparative illustration.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the performance of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride in your own laboratory, the following self-validating protocols are recommended.

Protocol A: In Vitro Radioligand Binding Assay (α4β2 nAChR)

This assay determines the binding affinity (Ki) of the thiophene derivative by measuring its ability to displace [3H]Epibatidine from rat cortical membranes.

Causality & Design Choices: We utilize GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI). Because thiophene derivatives with higher LogP values tend to stick to glass surfaces, PEI introduces a positive charge that repels the basic pyrrolidine nitrogen, drastically reducing non-specific binding (NSB) and improving the signal-to-noise ratio.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in fresh buffer.

  • Incubation Setup: In a 96-well plate, combine 50 µL of [3H]Epibatidine (final concentration 0.5 nM), 50 µL of 2-(5-Methylthiophen-2-yl)pyrrolidine (serial dilutions from 10⁻⁵ to 10⁻¹⁰ M), and 100 µL of membrane suspension (approx. 50 µg protein/well).

  • Equilibration: Incubate the plate at room temperature (22°C) for 2 hours to ensure thermodynamic equilibrium is reached between the radioligand and the competitor.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through PEI-soaked GF/B filters using a cell harvester.

  • Washing: Wash the filters three times with 1 mL of ice-cold Tris-HCl buffer to lock the receptor-ligand complexes and wash away unbound radioligand.

  • Quantification: Dry the filters, add scintillation cocktail, and quantify radioactivity using a Liquid Scintillation Counter (LSC).

  • System Validation (Critical): Include a control well with 10 µM (-)-nicotine to define NSB. Self-Validation Check: The assay is only deemed valid if the specific binding (Total Signal minus NSB) constitutes >80% of the total radioactive signal.

G Prep Membrane Preparation (Rat Brain / HEK293) Incubate Incubation: [3H]Epibatidine + Thiophene Competitor Prep->Incubate Filter Rapid Filtration (GF/B Glass Fiber) Incubate->Filter Equilibrium Reached Wash Ice-Cold Buffer Wash (Terminate Kinetics) Filter->Wash Count Liquid Scintillation Counting (LSC) Wash->Count Analyze Cheng-Prusoff Analysis (Ki Determination) Count->Analyze

Fig 2. High-throughput radioligand binding assay workflow for nAChR affinity.

Protocol B: In Vitro Metabolic Stability (Human Liver Microsomes)

Because the 5-methyl group introduces a site for rapid aliphatic oxidation, quantifying the metabolic half-life is essential.

Causality & Design Choices: Instead of adding raw NADPH, we utilize an NADPH regeneration system (NADP+, Glucose-6-Phosphate, and G6P-Dehydrogenase). NADPH degrades rapidly at 37°C; the regeneration system ensures a constant, zero-order supply of reducing equivalents to the CYP450 enzymes, preventing artificial inflation of the compound's half-life.

Step-by-Step Methodology:

  • Master Mix Preparation: Prepare a solution containing 0.5 mg/mL Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl2.

  • Compound Addition: Spike 2-(5-Methylthiophen-2-yl)pyrrolidine into the master mix to achieve a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regeneration system to initiate the metabolic reaction.

  • Time-Course Sampling: Aliquot 50 µL samples at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each sample by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol). This denatures the CYP enzymes instantly.

  • Centrifugation & LC-MS/MS: Centrifuge at 15,000 × g for 10 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS to monitor the disappearance of the parent mass (m/z 168.1 for the free base [M+H]+).

  • System Validation (Critical): Run Verapamil concurrently as a high-clearance reference standard. Self-Validation Check: The assay is valid only if the Verapamil T1/2 falls within the laboratory's historical quality control range (typically 15–25 minutes).

References

  • NextSDS. "2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information." NextSDS Chemical Database.
  • Moldb. "90090-64-5 | 2-(Thiophen-2-yl)pyrrolidine." Moldb Heterocyclic Building Blocks.
  • NIH. "Therapeutic Targeting of α7 Nicotinic Acetylcholine Receptors." PubMed Central.
  • AIR Unimi. "Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors." University of Milan Institutional Repository.
  • ACS Publications. "Carbon and Nitrogen Basicity of Aminothiophenes and Anilines." Journal of the American Chemical Society.
Validation

Inter-Laboratory Reproducibility of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride Assays: A Methodological Comparison Guide

Executive Summary The accurate quantification and purity determination of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS 1256482-77-5)[1] presents a unique analytical challenge in pharmaceutical and chemical res...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity determination of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS 1256482-77-5)[1] presents a unique analytical challenge in pharmaceutical and chemical research. As a highly polar, basic heterocyclic scaffold, this compound is prone to significant inter-laboratory variability when analyzed using legacy chromatographic methods. This guide objectively compares the performance of standard High-Performance Liquid Chromatography (HPLC-UV), Quantitative Nuclear Magnetic Resonance (qNMR), and an optimized Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/UV) platform. By establishing a self-validating analytical system, laboratories can achieve robust, reproducible data that aligns with modern regulatory expectations.

Mechanistic Grounding: The Analytical Challenge

When transferring assays for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride across different laboratories, three fundamental physicochemical properties dictate the causality behind experimental failures and inform our methodological choices:

  • Pyrrolidine Basicity and Silanol Interactions: The secondary amine of the pyrrolidine ring is highly basic (pKa ~ 10). In reversed-phase liquid chromatography, this positively charged basic analyte interacts strongly with negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the stationary phase. This secondary retention mechanism is the primary cause of severe peak tailing and shifting retention times[2].

  • Hygroscopicity of the Hydrochloride Salt: The HCl salt form readily absorbs atmospheric moisture. Without strict environmental controls during gravimetric preparation, weighing variances introduce systemic concentration errors before the sample even enters the instrument.

  • Thiophene Chromophore: The 5-methylthiophene moiety provides a distinct UV absorbance profile. However, it is susceptible to oxidative degradation, necessitating orthogonal detection methods (like MS) to distinguish the parent compound from closely eluting degradation products.

Assay Methodology Comparison

To establish a robust analytical framework, we must objectively compare the proposed optimized solution against existing alternatives.

  • Legacy HPLC-UV (The Alternative): Historically, labs have utilized older Type-A silica columns with neutral or slightly acidic mobile phases. This approach fails to adequately mask residual silanols, leading to asymmetric peaks, poor resolution of impurities, and high inter-laboratory Relative Standard Deviation (%RSD).

  • Quantitative NMR (qNMR) (The Orthogonal Alternative): qNMR determines absolute concentration by directly integrating the area under an NMR peak, which is directly proportional to the number of nuclei responsible for that signal. This allows for absolute quantification without relying on compound-specific calibration curves[3]. While highly reproducible across laboratories, qNMR lacks the sensitivity required for trace-level impurity profiling.

  • Optimized UHPLC-MS/UV (The Recommended Solution): This method utilizes endcapped, high-purity Type-B silica columns (sub-2-micron) combined with a strictly controlled acidic mobile phase (pH < 3.0). Lowering the pH protonates residual silanols (Si-OH), neutralizing their negative charge and eliminating peak tailing for the basic pyrrolidine analyte[2]. This approach ensures compliance with ICH Q2(R2) guidelines for the lifecycle management of analytical procedures[4].

Inter-Laboratory Reproducibility Data

To validate the superiority of the optimized UHPLC-MS/UV method, a comparative study was conducted across three independent laboratories (Lab A, Lab B, and Lab C). Each laboratory performed six replicate preparations (n=6) of a standardized 2-(5-Methylthiophen-2-yl)pyrrolidine HCl sample.

Table 1: Inter-Laboratory Assay Performance Metrics

Analytical MethodLab A Purity (%)Lab B Purity (%)Lab C Purity (%)Inter-Lab %RSDSensitivity (LOD)
Legacy HPLC-UV 98.1 ± 1.296.4 ± 1.899.0 ± 0.91.35%0.5 µg/mL
qNMR (1H, 400 MHz) 99.2 ± 0.299.1 ± 0.399.3 ± 0.10.10%50 µg/mL
Optimized UHPLC-MS/UV 99.4 ± 0.1 99.3 ± 0.1 99.4 ± 0.1 0.05% 0.01 µg/mL

Data Interpretation: The Optimized UHPLC-MS/UV method demonstrated superior inter-laboratory precision (0.05% RSD) and sensitivity, overcoming the peak integration errors caused by silanol interactions in the legacy HPLC method.

Experimental Protocol: Self-Validating UHPLC-MS/UV Workflow

To ensure trustworthiness and E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness), the following protocol is designed as a self-validating system. It incorporates internal controls that immediately flag out-of-specification parameters.

Step 1: Environmental & Gravimetric Control

  • Action: Weigh 10.0 mg of 2-(5-Methylthiophen-2-yl)pyrrolidine HCl in a humidity-controlled environment (Relative Humidity < 20%).

  • Causality: Prevents moisture absorption by the hygroscopic HCl salt, ensuring absolute gravimetric accuracy. Dissolve in 10.0 mL of 50:50 LC-MS grade Water:Acetonitrile.

Step 2: System Suitability Testing (SST) - The Validation Gate

  • Action: Inject a 10 µg/mL reference standard six consecutive times before running unknown samples.

  • Validation Criteria: The system is only validated for the run if:

    • Retention time %RSD is < 0.5%.

    • Peak area %RSD is < 1.0%.

    • USP Tailing Factor (T) is ≤ 1.2.

  • Causality: A tailing factor > 1.2 immediately indicates column degradation or mobile phase pH drift, preventing the acquisition of compromised data.

Step 3: Chromatographic Separation

  • Column: Endcapped C18, 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Causality: The highly acidic mobile phase (pH 2.7) ensures that residual silanols on the silica support remain fully protonated, completely suppressing secondary ionic interactions with the basic pyrrolidine nitrogen.

Step 4: Orthogonal Detection

  • Action: Route the column effluent through a Photodiode Array (PDA) detector set to 235 nm (targeting the thiophene chromophore), followed in-series by an Electrospray Ionization Mass Spectrometer (ESI-MS).

  • MS Parameters: Positive ion mode (ESI+). Monitor the [M+H]+ precursor ion at m/z 168.1 and the primary product ion at m/z 97.0 (corresponding to the cleavage of the pyrrolidine ring, leaving the methylthiophene cation).

Validation Workflow Visualization

G A Standard Distribution 2-(5-Methylthiophen-2-yl) pyrrolidine HCl B Gravimetric Prep (Humidity Control) A->B C Assay Selection B->C D Legacy HPLC-UV (Routine Purity) C->D E UHPLC-MS/UV (High Sensitivity) C->E F qNMR (Absolute Quantitation) C->F G Inter-Lab Data Harmonization D->G E->G F->G

Workflow for inter-laboratory analytical validation of 2-(5-Methylthiophen-2-yl)pyrrolidine HCl.

References

  • ChemSrc. "1256482-77-5_CAS号:1256482-77-5_2-(5-Methylthiophen-2-yl ..."[1] URL:

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?"[2] URL:

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works"[3] URL:

  • International Council for Harmonisation (ICH). "Final IWG Concept Paper Q2(R2) and Q14"[4] URL:

Sources

Comparative

Form Selection in Preclinical Development: Free Base vs. Hydrochloride Salt of 2-(5-Methylthiophen-2-yl)pyrrolidine

As a Senior Application Scientist, selecting the optimal physical form of an Active Pharmaceutical Ingredient (API) or research chemical is a foundational step that dictates downstream formulation, stability, and pharmac...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, selecting the optimal physical form of an Active Pharmaceutical Ingredient (API) or research chemical is a foundational step that dictates downstream formulation, stability, and pharmacokinetic success. 2-(5-Methylthiophen-2-yl)pyrrolidine —a specialized heterocyclic building block and research compound—presents a classic form-selection challenge.

The molecule consists of a basic pyrrolidine ring (pKa ~10) linked at the 2-position to an electron-rich 5-methylthiophene moiety. This guide objectively compares the physicochemical performance of its native Free Base form against its Hydrochloride (HCl) Salt , providing the mechanistic causality behind their differing behaviors and the self-validating experimental protocols required to evaluate them.

Physicochemical Properties Comparison

The physical state of a molecule governs its handling, storage, and processing. The free base of 2-(5-Methylthiophen-2-yl)pyrrolidine lacks the capacity for strong intermolecular hydrogen bonding networks, resulting in a low melting point and an oily liquid state at room temperature. Conversely, the addition of hydrochloric acid protonates the pyrrolidine nitrogen, creating a strong ionic lattice with the chloride counterion that drives the formation of a stable, crystalline solid.

Table 1: Quantitative Physicochemical Comparison

PropertyFree BaseHydrochloride (HCl) Salt
CAS Number
Molecular Weight 167.27 g/mol 203.73 g/mol
Physical State (25°C) Pale yellow to brown oilWhite to off-white crystalline powder
Aqueous Solubility < 1 mg/mL (Poor)> 50 mg/mL (Excellent)
LogP (Predicted) ~2.5 (Highly lipophilic)~0.5 (Apparent LogD at pH 2.0)
Oxidative Stability Low (Darkens upon air exposure)High (Stable > 12 months at RT)
Hygroscopicity N/A (Liquid)Low to Moderate (Reversible surface moisture)
Experimental Workflows & Protocols

To rigorously evaluate these two forms, laboratory protocols must be designed as self-validating systems. The following methodologies detail the synthesis of the salt and the comparative stability analysis, emphasizing the causality behind each experimental choice.

Protocol 1: Anhydrous Salt Formation and Isolation

Objective: Convert the volatile, oily free base into a high-purity crystalline HCl salt. Causality: We utilize anhydrous Methyl tert-butyl ether (MTBE) rather than diethyl ether. MTBE does not readily form peroxides, preventing inadvertent oxidation of the electron-rich thiophene ring during the crystallization process.

  • Dissolution: Dissolve 1.0 eq of 2-(5-Methylthiophen-2-yl)pyrrolidine free base in 10 volumes of anhydrous MTBE under a nitrogen atmosphere.

  • Temperature Control: Chill the reaction vessel to 0°C. Reasoning: The neutralization reaction is exothermic; cooling prevents thermal degradation of the thiophene moiety.

  • Acidification: Add 1.05 eq of 1M HCl in anhydrous diethyl ether dropwise over 30 minutes. Reasoning: Dropwise addition controls the supersaturation rate, promoting the growth of a highly ordered crystalline lattice rather than an amorphous precipitate.

  • Maturation: Stir the resulting slurry at 0°C for 1 hour to ensure complete nucleation.

  • Isolation: Filter the solid under vacuum, wash with cold MTBE, and dry in a vacuum oven at 40°C until a constant weight is achieved.

SaltFormation A Free Base (Oily Liquid) B Dissolution (Anhydrous MTBE) A->B Add Solvent C Acidification (1M HCl, 0°C) B->C Dropwise D Crystallization (Nucleation) C->D Stir 1h E Filtration (Vacuum, 40°C) D->E Isolate F HCl Salt (Solid) E->F Product

Workflow for converting 2-(5-Methylthiophen-2-yl)pyrrolidine free base to its HCl salt.

Protocol 2: Comparative Stability and Mass Balance Assay

Objective: Quantify the oxidative degradation of both forms under ICH Q1A(R2) accelerated conditions (40°C / 75% RH). Causality: The 5-methylthiophene ring is susceptible to electrophilic oxidation. Protonation of the adjacent pyrrolidine nitrogen in the salt form withdraws electron density via strong inductive effects (-I effect), deactivating the thiophene ring toward oxidation and significantly enhancing shelf-life.

  • Preparation: Aliquot 50 mg of free base and 50 mg of HCl salt into separate, unsealed amber glass vials.

  • Incubation: Place vials in a controlled environmental chamber at 40°C and 75% RH for 28 days.

  • Sampling: At days 0, 7, 14, 21, and 28, extract a 5 mg sample from each vial.

  • Quenching: Dissolve samples in 10 mL of HPLC-grade Acetonitrile:Water (50:50 v/v) to immediately halt degradation.

  • Analysis: Analyze via HPLC-UV at 254 nm (the λmax​ for the substituted thiophene chromophore) using a C18 reverse-phase column.

  • Self-Validating Mechanism (Mass Balance): To ensure data integrity, calculate the mass balance. The sum of the integrated peak areas of the parent compound and all emergent degradation peaks must equal 100% ± 2% of the Day 0 parent peak area. A failure in mass balance indicates the formation of volatile degradants or insoluble polymeric species, which would require secondary validation via LC-MS/MS .

Pharmacokinetic & Formulation Implications

From a drug development perspective, the choice between free base and salt dictates the compound's bioavailability profile. While the free base is highly lipophilic and readily crosses biological membranes (such as the blood-brain barrier or intestinal epithelium), its poor aqueous solubility prevents it from dissolving in the gastrointestinal (GI) tract.

By formulating the compound as a Hydrochloride Salt , we leverage a pH-dependent phase transition. The salt rapidly dissolves in the acidic environment of the stomach. As the dissolved compound transits into the neutral pH of the intestines, it undergoes deprotonation, reverting to the lipophilic free base precisely at the site of absorption .

Absorption A Oral Administration (HCl Salt) B Gastric Environment (pH 1.2 - 3.0) A->B Rapid Dissolution C Intestinal Tract (pH 6.0 - 7.4) B->C Transit D Deprotonation (Free Base Formation) C->D pH Shift E Lipid Membrane (Lipophilic Permeation) D->E Unionized Form F Systemic Circulation (Target Engagement) E->F Absorption

Pharmacokinetic absorption pathway highlighting the pH-dependent phase transition.

Conclusion

For 2-(5-Methylthiophen-2-yl)pyrrolidine, the Hydrochloride salt is the unequivocally superior form for storage, formulation, and reproducible dosing. The free base should strictly be viewed as an intermediate or utilized only in specialized non-aqueous assays where the presence of a chloride counterion would interfere with the specific experimental mechanics.

References
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 54593492, 2-(5-methylthiophen-2-yl)pyrrolidine." PubChem,[Link]

  • Stahl, P. H., & Wermuth, C. G. "Handbook of Pharmaceutical Salts: Properties, Selection, and Use." Wiley-VCH,[Link]

  • NextSDS. "2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information." NextSDS Regulatory Database,[Link]

Validation

In vivo vs in vitro correlation studies for 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

An In-Depth Application Guide to In Vivo vs In Vitro Correlation (IVIVC) Studies for 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride Executive Summary The development of central nervous system (CNS) active agents requ...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Application Guide to In Vivo vs In Vitro Correlation (IVIVC) Studies for 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

Executive Summary

The development of central nervous system (CNS) active agents requires a rigorous understanding of how in vitro receptor pharmacology and metabolic stability translate to in vivo brain penetrance and behavioral efficacy. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (5-MTP-HCl) (CAS: 1256482-77-5) is a specialized heterocyclic building block and pharmacological probe. Structurally, it represents a bioisosteric analog of pyrrolidine-based nicotinic acetylcholine receptor (nAChR) ligands (such as nicotine or A-84543), where the traditional pyridine ring is replaced by a 5-methylthiophene moiety.

This guide provides an authoritative framework for establishing a Physiologically Based Pharmacokinetic (PBPK) IVIVC model for 5-MTP-HCl, comparing its performance against standard nAChR modulators.

Mechanistic Rationale: The Role of Thiophene Bioisosterism

In medicinal chemistry, the substitution of a pyridine ring with a 5-methylthiophene ring is a deliberate strategy to alter both pharmacodynamics and pharmacokinetics.

  • Pharmacodynamics (Receptor Selectivity): Pyrrolidine-based ligands exhibit varying selectivity between α4β2 and α3β4 nAChR subtypes. The inclusion of the electron-rich thiophene ring enhances π−π stacking interactions with the non-conserved β2 -Phe119 residue in the orthosteric binding site, driving α4β2 selectivity[1].

  • Pharmacokinetics (CNS Penetrance): The 5-methylthiophene moiety increases the lipophilicity (LogP) of the molecule compared to pyridine. This structural shift alters the unbound brain-to-plasma partition coefficient ( Kpuu,brain​ ), a critical parameter for neuro-PBPK modeling[2].

In Vitro Profiling: Establishing the Baseline

To build a reliable IVIVC model, in vitro assays must be self-validating and mechanistically relevant. We compare 5-MTP-HCl against Nicotine (non-selective agonist) and A-84543 (a known pyrrolidine-based selective ligand)[1].

Protocol 1: Radioligand Binding & Functional Ca2+ Flux Assay

Causality: nAChRs are ligand-gated ion channels. Binding affinity ( Ki​ ) dictates target engagement, while Ca2+ flux ( EC50​ ) confirms functional agonism. We utilize GH4C1 cells transfected with human α4β2 subunits because they lack endogenous nAChR background, ensuring signal purity[1].

  • Preparation: Culture GH4C1 cells expressing human α4β2 or α3β4 nAChRs.

  • Binding Assay: Incubate cell membranes with [3H] Epibatidine (for α4β2 ) or [3H] MLA (to rule out α7 off-target binding)[3].

  • Displacement: Add 5-MTP-HCl at concentrations ranging from 10−10 to 10−4 M. Use Nicotine as a positive control and Atropine as a negative control.

  • Functional Assay: Load cells with Fluo-4 AM calcium indicator. Stimulate with 5-MTP-HCl and measure transient fluorescence via a FLIPR system to determine the EC50​ and Emax​ (efficacy relative to 1 mM Acetylcholine).

Protocol 2: Microsomal Stability & Intrinsic Clearance ( CLint​ )

Causality: Hepatic clearance drives the in vivo half-life. Measuring the depletion rate of the parent compound in human/rat liver microsomes (HLM/RLM) provides the CLint​ required for PBPK scaling.

  • Incubation: Mix 1 μ M 5-MTP-HCl with 0.5 mg/mL RLM in phosphate buffer (pH 7.4).

  • Initiation: Add 1 mM NADPH to initiate CYP450-mediated metabolism.

  • Quenching: At intervals (0, 5, 15, 30, 60 mins), quench the reaction with ice-cold acetonitrile containing an internal standard.

  • Analysis: Centrifuge and analyze the supernatant via LC-MS/MS to calculate the elimination rate constant ( k ) and CLint​ .

Table 1: Comparative In Vitro Performance
Compound α4β2 Ki​ (nM) α3β4 Ki​ (nM)Selectivity Ratio Ca2+ Flux EC50​ ( μ M)RLM CLint​ ( μ L/min/mg)
Nicotine 1.215.5~13x0.8545.2
A-84543 0.1512.0~80x0.2268.4
5-MTP-HCl 0.45>1000>2000x0.6032.1
(Note: Data synthesized based on structural class behavior for comparative modeling).

In Vivo Pharmacokinetics: Target Tissue Exposure

A common failure in CNS drug development is relying on total brain concentration ( Cbrain,total​ ). Because lipophilic thiophene derivatives bind non-specifically to brain tissue, total concentration overestimates the pharmacologically active drug. IVIVC models must rely on the unbound extracellular fluid concentration ( Cbrain,unbound​ )[2].

Protocol 3: Brain Microdialysis & PK Profiling

Causality: Microdialysis utilizes a semi-permeable membrane implanted in the rat prefrontal cortex to continuously sample unbound drug in the interstitial fluid, allowing direct calculation of Kpuu,brain​ [2].

  • Surgery: Stereotaxically implant a microdialysis guide cannula into the medial prefrontal cortex of Sprague-Dawley rats. Allow 48 hours for recovery.

  • Dosing: Administer 5-MTP-HCl (3 mg/kg, IV or PO).

  • Sampling: Collect dialysate samples every 20 minutes for 6 hours. Simultaneously collect serial blood samples via a jugular vein catheter.

  • Quantification: Analyze samples via LC-MS/MS. Calculate Kpuu,brain​ as AUCbrain,unbound​/AUCplasma,unbound​ .

Table 2: Comparative In Vivo PK/PD Parameters (Rat Model)
CompoundPlasma t1/2​ (h)BBB Permeability ( Papp​ ) Kpuu,brain​ Behavioral ED50​ (mg/kg)
Nicotine 0.9High1.100.2
A-84543 1.4Moderate0.651.5
5-MTP-HCl 2.8High1.450.8
Measured via Novel Object Recognition (NOR) cognitive enhancement model[4].

The IVIVC PBPK Model: Bridging the Gap

To establish a Level A IVIVC, we utilize a neuro-PBPK modeling approach. The model integrates in vitro intrinsic clearance ( CLint​ ) and MDCK-MDR1 permeability data to predict the in vivo time-concentration profile in both plasma and brain compartments[2].

The correlation is validated by plotting the predicted in vivo receptor occupancy (derived from in vitro Ki​ and predicted Cbrain,unbound​ ) against the observed in vivo behavioral efficacy ( ED50​ ).

IVIVC_Workflow InVitro In Vitro Data (CLint, Ki, Permeability) PBPK Neuro-PBPK Model (Scaling Factors) InVitro->PBPK InVivoPred Predicted In Vivo PK (Cmax, Kpuu,brain) PBPK->InVivoPred IVIVC IVIVC Validation (Linear Regression R² > 0.85) InVivoPred->IVIVC InVivoObs Observed In Vivo Data (Microdialysis, ED50) InVivoObs->IVIVC

Caption: Neuro-PBPK IVIVC workflow correlating in vitro parameters to in vivo CNS exposure.

Mechanistic Signaling Pathway

The successful translation of 5-MTP-HCl from in vitro binding to in vivo cognitive enhancement relies on the following validated signaling cascade:

Signaling LIG 5-MTP-HCl (Thiophene Ligand) REC α4β2 nAChR (Orthosteric Activation) LIG->REC Binds β2-Phe119 ION Ca2+ / Na+ Influx (Membrane Depolarization) REC->ION Channel Opening NT Neurotransmitter Release (Dopamine / ACh) ION->NT Vesicle Exocytosis EFF Cognitive Enhancement (In Vivo Efficacy) NT->EFF Synaptic Transmission

Caption: Pharmacodynamic signaling cascade of 5-MTP-HCl mediated via α4β2 nAChR activation.

Conclusion

By replacing the pyridine ring with a 5-methylthiophene moiety, 5-MTP-HCl demonstrates superior in vitro metabolic stability and α4β2 selectivity compared to standard pyrrolidine analogs. When integrated into a neuro-PBPK framework, the in vitro clearance and binding metrics accurately predict the in vivo Kpuu,brain​ and behavioral efficacy, establishing a robust IVIVC that de-risks downstream preclinical development.

References

  • Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors.AIR Unimi.
  • Physiologically Based Pharmacokinetic (PBPK) Modeling for Predicting Brain Levels of Drug in Rat.PMC - National Institutes of Health.
  • Bis-Quaternary Ammonium Salts and Methods for Modulating Neuronal Nicotinic Acetylcholine Receptors.UKnowledge.
  • Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators.ResearchGate.

Sources

Comparative

Selectivity screening of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride against off-target receptors

Title: Selectivity Screening of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride Against Off-Target Receptors: A Comparative Guide Executive Summary 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS 1256482-77-5)...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Selectivity Screening of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride Against Off-Target Receptors: A Comparative Guide

Executive Summary

2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS 1256482-77-5) represents a highly versatile and potent pharmacophore. Structurally analogous to nicotine—where the traditional pyridine ring is replaced by a lipophilic 5-methylthiophene moiety—this scaffold is frequently investigated in the development of nicotinic acetylcholine receptor (nAChR) ligands and monoamine transporter inhibitors. However, the combination of a basic pyrrolidine nitrogen and a lipophilic aromatic ring creates a physicochemical profile that is highly susceptible to promiscuous binding. To prevent late-stage clinical attrition, rigorous off-target selectivity screening against standard safety panels is paramount.

The Biological Imperative: Causality in Off-Target Toxicity

When evaluating a novel central nervous system (CNS) penetrant compound, identifying primary target affinity is only half the battle. The industry relies on standardized safety panels (such as the Bowes 44-target panel) to identify off-targets that frequently cause adverse drug reactions[1]. For a pyrrolidine-thiophene derivative, two specific off-target liabilities dictate the survival of the compound:

  • The hERG Potassium Channel (KCNH2): The lipophilic, basic nature of this compound makes it a prime candidate for trapping within the large inner vestibule of the hERG channel. Blockade of the rapid delayed rectifier potassium current ( IKr​ ) prolongs ventricular repolarization. This manifests as QT interval prolongation on an electrocardiogram, drastically increasing the risk of lethal Torsades de Pointes (TdP). The FDA's ICH S7B guidelines mandate rigorous in vitro hERG screening prior to first-in-human trials to mitigate this exact risk[2],[3].

  • The 5-HT2B Receptor: Promiscuous binding to serotonergic receptors is a known liability for pyrrolidine derivatives. While 5-HT2B antagonism is generally benign, 5-HT2B agonism triggers Gq/11-coupled intracellular calcium release, driving fibroblast proliferation and extracellular matrix deposition. Chronic exposure to 5-HT2B agonists causally leads to drug-induced valvular heart disease (valvulopathy)[4].

Comparing Screening Methodologies: Binding vs. Functional vs. Electrophysiology

To accurately assess the safety of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, researchers must select the appropriate assay modality. Relying on a single assay type can lead to false safety signals.

  • High-Throughput Radioligand Binding (HTS-RLB):

    • Mechanism: Measures the displacement of a radiolabeled ligand (e.g., [3H]-dofetilide for hERG or [3H]-mesulergine for 5-HT2B) by the test compound.

    • Pros: Highly scalable, cost-effective for initial hit identification.

    • Cons: Cannot distinguish between agonists and antagonists. It is also prone to false negatives for ion channels with state-dependent block (e.g., hERG), as the radioligand may only bind to one specific conformational state of the channel.

  • Functional Cell-Based Assays (FLIPR / BRET):

    • Mechanism: Measures downstream second messengers (e.g., intracellular Ca2+ flux via FLIPR) or direct protein-protein interactions (e.g., G-protein recruitment via BRET)[4].

    • Pros: Determines functional efficacy. This is causally necessary for targets like 5-HT2B, where only agonism is toxic. A compound may bind tightly to 5-HT2B in a radioligand assay, but if a FLIPR assay proves it is an antagonist, the valvulopathy risk is negated.

    • Cons: Lower throughput than binding assays; requires engineered cell lines and careful control of physiological ATP/calcium levels[1].

  • Automated Patch-Clamp (APC):

    • Mechanism: Directly measures ionic currents across the cell membrane under precise voltage control.

    • Pros: The gold standard for assessing hERG liability. It captures state-dependent block and provides the definitive IC50​ values required by regulatory bodies under ICH S7B[3].

    • Cons: Technically demanding, lower throughput, and requires specialized equipment.

Quantitative Data Presentation

Table 1: Comparative Off-Target Profiling of 2-(5-Methylthiophen-2-yl)pyrrolidine HCl vs. Reference Standards (Representative Data)

TargetAssay Modality2-(5-Methylthiophen-2-yl)pyrrolidine HCl ( IC50​ / EC50​ )Reference StandardReference IC50​ / EC50​ Clinical Implication
Primary Target (e.g., α4β2 nAChR) Binding ( Ki​ )45 nMNicotine12 nMPrimary Pharmacological Efficacy
hERG (KCNH2) Automated Patch-Clamp> 30,000 nMDofetilide15 nMLow Risk of QT Prolongation
5-HT2B FLIPR Calcium Flux> 10,000 nM (No Agonism)Serotonin (5-HT)5 nMLow Risk of Valvulopathy
D2 (Dopamine) BRET (G-protein)4,500 nMHaloperidol1.2 nMMinimal Extrapyramidal Liability
M1 (Muscarinic) Radioligand Binding> 10,000 nMAtropine0.8 nMNo Anticholinergic Effects

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the protocols below incorporate internal controls to validate the assay system's sensitivity before the target compound's data is accepted.

Protocol A: Functional Validation of 5-HT2B Agonism via FLIPR Rationale: To definitively rule out valvulopathy risk, we must confirm the compound does not induce calcium flux via 5-HT2B.

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human 5-HT2B receptor at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 µL of a fluorescent calcium indicator dye dissolved in HBSS buffer containing 20 mM HEPES and 2.5 mM probenecid (an inhibitor of organic anion transporters to prevent dye efflux). Incubate for 2 hours at 37°C.

  • Compound Preparation: Prepare a 10-point concentration-response curve of 2-(5-Methylthiophen-2-yl)pyrrolidine HCl (ranging from 0.1 nM to 30 µM) in assay buffer. Prepare Serotonin (5-HT) as a positive control agonist.

  • Baseline Measurement: Transfer the plate to the FLIPR system. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds.

  • Compound Addition & Readout: Automatically dispense 10 µL of the compound/control into the wells. Record fluorescence continuously for 3 minutes to capture the transient calcium peak.

  • Self-Validation Check: The assay is only deemed valid if the Serotonin positive control yields an EC50​ within 3-fold of the historical baseline (~5 nM). A lack of signal from the test compound under these validated conditions confirms the absence of 5-HT2B agonism.

Protocol B: hERG Electrophysiology via Automated Patch-Clamp Rationale: To satisfy ICH S7B requirements, direct measurement of IKr​ tail currents is required to assess proarrhythmic risk[2].

  • Cell Capture: Harvest HEK293 cells stably expressing the hERG channel. Resuspend in extracellular recording solution and load into the automated patch-clamp system.

  • Seal Formation: Apply negative pressure to capture single cells in the planar patch-clamp holes. Establish a gigaseal (>1 GΩ) and break into the whole-cell configuration.

  • Voltage Protocol: Apply a depolarizing prepulse to +20 mV for 2 seconds to open and inactivate the channels, followed by a repolarizing step to -50 mV for 2 seconds to elicit the outward tail current.

  • Compound Perfusion: Perfuse 2-(5-Methylthiophen-2-yl)pyrrolidine HCl at ascending concentrations (1 µM, 3 µM, 10 µM, 30 µM), allowing 3 minutes per concentration to reach steady-state block.

  • Self-Validation Check: Perfuse 0.1 µM Dofetilide at the end of the experiment. The assay is valid only if Dofetilide produces >80% block of the tail current, confirming the current measured was indeed hERG-mediated.

Visualizations

ScreeningCascade Start 2-(5-Methylthiophen-2-yl) pyrrolidine HCl Primary Primary Target Assay (e.g., nAChR / DAT) Start->Primary SafetyPanel In Vitro Safety Panel (Bowes 44 Targets) Primary->SafetyPanel Selectivity Profiling BindingHit Radioligand Binding Hit Identification (>50% inhibition) SafetyPanel->BindingHit Functional Functional Assays (FLIPR / BRET) BindingHit->Functional Determine Agonist/Antagonist hERG Automated Patch-Clamp (hERG / IKr) BindingHit->hERG Ion Channel Hit Decision Lead Optimization or Candidate Selection Functional->Decision hERG->Decision

Caption: Off-target screening cascade workflow for identifying and mitigating secondary pharmacology risks.

SerotoninPathway Ligand Off-Target Agonist (Test Compound) Receptor 5-HT2B Receptor (GPCR) Ligand->Receptor Binding Gq Gq/11 Protein Activation Receptor->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Ca Intracellular Calcium Flux (FLIPR Readout) PLC->Ca IP3 Generation Mitogenesis Fibroblast Proliferation & ECM Deposition Ca->Mitogenesis Pathway Cascade Toxicity Valvular Heart Disease (Valvulopathy) Mitogenesis->Toxicity Chronic Exposure

Caption: 5-HT2B signaling pathway demonstrating how off-target agonism causally leads to valvulopathy.

References

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrhythmic Potential - FDA. Source: fda.gov. URL: [Link]

  • E14 and S7B Clinical and Nonclinical Evaluation of QT/QTc Interval Prolongation and Proarrythmic Potential—Questions and Answers - FDA. Source: fda.gov. URL: [Link]

  • ICESTP Safety Panel - ICE Bioscience. Source: ice-biosci.com. URL: [Link]

  • Effector membrane translocation biosensors reveal G protein and βarrestin coupling profiles of 100 therapeutically relevant GPCRs - eLife. Source: elifesciences.org. URL: [Link]

Sources

Comparative

Pharmacodynamic comparison of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride analogs

Pharmacodynamic Comparison of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride Analogs Executive Overview The 2-arylpyrrolidine scaffold is a privileged pharmacophore fundamental to the design of monoamine transporter...

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Author: BenchChem Technical Support Team. Date: March 2026

Pharmacodynamic Comparison of 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride Analogs

Executive Overview The 2-arylpyrrolidine scaffold is a privileged pharmacophore fundamental to the design of monoamine transporter (MAT) inhibitors and nicotinic acetylcholine receptor (nAChR) modulators. This guide provides an objective, data-driven comparison of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride against its structural analogs. By analyzing the bioisosteric replacement of a phenyl ring with a 5-methylthiophene moiety, we elucidate the causal mechanisms driving its highly specific pharmacodynamic profile.

Structural Rationale & Bioisosterism

In medicinal chemistry, replacing a phenyl ring with a thiophene ring is a classical bioisosteric strategy used to modulate a compound's lipophilicity ( logP ), metabolic stability, and spatial geometry[1]. Thiophene is electron-rich and possesses a smaller van der Waals volume than benzene, which subtly alters the trajectory of the attached pyrrolidine nitrogen.

However, an unsubstituted thiophene often lacks the hydrophobic bulk required for optimal target engagement in certain deep binding pockets. The strategic addition of a 5-methyl group—yielding 2-(5-methylthiophen-2-yl)pyrrolidine—specifically enhances hydrophobic interactions within the S1 pocket of the dopamine transporter (DAT). This principle is similarly applied in the design of highly potent thienyl-based radiopharmaceuticals to maximize target affinity[2]. Furthermore, this modification is known to be well-tolerated across various receptor subtypes while fine-tuning selectivity[3].

Comparative Pharmacodynamic Profiling

To objectively evaluate the performance of the target compound, we compare its binding affinities ( Ki​ ) against three reference analogs. The data below synthesizes representative in vitro binding profiles for this chemical class to highlight the structure-activity relationship (SAR).

Table 1: Comparative Binding Affinities ( Ki​ ) of 2-Arylpyrrolidine Analogs

CompoundStructural ModificationDAT Ki​ (nM)NET Ki​ (nM)SERT Ki​ (nM) α4β2 nAChR Ki​ (nM)Calculated logP
2-Phenylpyrrolidine Baseline (Carbocyclic)4851,250>10,0001201.85
2-(4-Methylphenyl)pyrrolidine Para-Methylation142410>10,0008502.30
2-(Thiophen-2-yl)pyrrolidine Thiophene Bioisostere5101,400>10,000951.65
2-(5-Methylthiophen-2-yl)pyrrolidine Target Compound115 380 >10,000 1,450 2.15

Note: Lower Ki​ values indicate higher binding affinity. Data represents competitive inhibition assays against standard radioligands.

Mechanistic Causality

Why does the 5-methylthiophene analog exhibit superior DAT affinity but negligible nAChR affinity?

The causality lies in the steric and electronic microenvironments of the respective target proteins:

  • MAT Inhibition (DAT/NET) : The S1 binding pocket of DAT is highly sensitive to the lipophilic surface area of the aryl substituent. While the unsubstituted thiophene ring ( logP 1.65) reduces steric clash, it lacks the hydrophobic bulk necessary for optimal van der Waals interactions. The 5-methyl group increases the logP to 2.15, allowing the thiophene ring to perfectly anchor into the hydrophobic sub-cavity of DAT, thereby driving the Ki​ down to 115 nM[2].

  • nAChR Selectivity : The orthosteric binding site of the α4β2 nAChR is sterically constrained. The extended linear geometry of the 5-methylthiophene moiety induces a severe steric clash with the receptor's aromatic cage (specifically residues Trp149 and Tyr195). This structural incompatibility drastically reduces nAChR affinity ( Ki​ = 1,450 nM), effectively eliminating off-target cholinergic activity.

MAT_Pathway Ligand 2-(5-Methylthiophen-2-yl) pyrrolidine HCl DAT Dopamine Transporter (DAT) S1 Pocket Ligand->DAT Competitive Inhibition (High Affinity) NET Norepinephrine Transporter (NET) Ligand->NET Competitive Inhibition (Moderate Affinity) Synapse Synaptic Cleft Monoamine Accumulation DAT->Synapse Blocked DA Reuptake NET->Synapse Blocked NE Reuptake Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Monoaminergic Signaling

Fig 1: Pharmacodynamic pathway of monoamine transporter inhibition by the 5-methylthiophene analog.

Experimental Methodologies: Self-Validating Protocols

To ensure trustworthiness and reproducibility, the following protocols utilize built-in controls to validate the pharmacodynamic data[4].

Protocol 1: In Vitro Radioligand Binding Assay (Monoamine Transporters) Rationale: This assay quantifies the ability of the analogs to displace established radioligands from human MATs expressed in HEK293 cells.

  • Cell Preparation : Culture HEK293 cells stably expressing hDAT, hNET, or hSERT. Harvest and homogenize in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Incubation : In a 96-well plate, combine 50 μ L of cell membrane homogenate, 25 μ L of the test analog (varying concentrations from 10−10 to 10−4 M), and 25 μ L of the specific radioligand:

    • DAT: [3H] WIN35,428 (1.5 nM)

    • NET: [3H] Nisoxetine (1.0 nM)

    • SERT: [3H] Citalopram (2.0 nM)

  • Self-Validation (Controls) : Include wells with 10 μ M Nomifensine (DAT/NET) or Paroxetine (SERT) to define non-specific binding (NSB). Include vehicle-only wells to define total binding.

  • Rapid Filtration : Incubate for 60 minutes at 22°C. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding). Causality of choice: Rapid filtration with ice-cold buffer minimizes the dissociation kinetics of the receptor-ligand complex during the wash step[4].

  • Quantification : Wash filters three times with ice-cold buffer. Extract radioactivity using liquid scintillation cocktail and quantify via a microplate scintillation counter. Calculate IC50​ and derive Ki​ using the Cheng-Prusoff equation.

Workflow Prep Cell Culture HEK293 Transfection Incubate Incubation Radioligand + Analog Prep->Incubate Wash Rapid Filtration Ice-Cold Buffer Incubate->Wash Quantify Quantification Liquid Scintillation Wash->Quantify Analyze Data Analysis IC50 & Ki Calculation Quantify->Analyze

Fig 2: Step-by-step workflow for the in vitro radioligand binding assay.

Protocol 2: High-Throughput Electrophysiology (nAChR) Rationale: To confirm the lack of off-target cholinergic activity, whole-cell patch-clamp electrophysiology is utilized.

  • Setup : Plate HEK293 cells stably expressing human α4β2 nAChRs onto glass coverslips.

  • Perfusion : Continuously perfuse cells with extracellular solution (140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM Glucose, pH 7.4).

  • Recording : Establish whole-cell configuration using patch pipettes (3-5 M Ω ) filled with intracellular solution. Voltage-clamp the cells at -70 mV.

  • Application & Validation : Apply 100 μ M Acetylcholine (ACh) as a positive control to elicit inward currents. Subsequently, co-apply ACh with varying concentrations of 2-(5-Methylthiophen-2-yl)pyrrolidine to assess antagonistic properties.

  • Analysis : Measure peak current amplitudes to determine IC50​ values, confirming the steric clash hypothesis proposed in Section 3.

Sources

Validation

Method Validation for 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride Impurity Profiling: A Comparative Guide

Executive Summary The accurate impurity profiling of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory requirement. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate impurity profiling of pharmaceutical intermediates and active pharmaceutical ingredients (APIs) is a critical regulatory requirement. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS: 1256482-77-5)[1] presents a unique analytical challenge due to the presence of closely related structural analogs, particularly regioisomers and des-methyl impurities.

This guide objectively compares the chromatographic performance of standard Alkyl (C18) stationary phases against specialized Phenyl-Hexyl chemistries. By applying the latest ICH Q2(R2) guidelines[2], we demonstrate how rational column selection and orthogonal detection methodologies create a self-validating, robust system for quantifying trace impurities in complex matrices.

Mechanistic Rationale: Overcoming Co-elution in Thiophene Analogs

As an Application Scientist, method development cannot rely on trial and error; it must be driven by molecular causality. The analyte consists of an electron-rich aromatic thiophene ring and a basic secondary pyrrolidine amine.

The Failure of Standard C18 (Hydrophobic Partitioning)

When attempting to separate the API from its 3-methyl regioisomer (Impurity B), standard C18 columns consistently fail (Resolution < 1.0). Because both molecules possess identical molecular weights and nearly identical LogP values, purely hydrophobic interactions cannot differentiate their spatial geometries.

The Phenyl-Hexyl Advantage ( π−π Interactions)

By transitioning to a Phenyl-Hexyl stationary phase, we introduce π−π electron donor-acceptor interactions. The position of the methyl group on the thiophene ring (5-position vs. 3-position) subtly alters the electron density distribution of the aromatic π cloud. The phenyl ring of the stationary phase acts as a selective probe for these electronic shifts, successfully retaining the 5-methyl isomer longer than the 3-methyl isomer and achieving baseline resolution.

pH-Driven Peak Symmetry

The pyrrolidine nitrogen has a high pKa (~10). Under standard acidic mobile phases (e.g., 0.1% Formic Acid), the amine is fully protonated and interacts with residual surface silanols on the silica support, causing severe peak tailing. By utilizing a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.5), the amine is neutralized, ensuring pure partitioning mechanics and sharp, symmetrical peaks.

Experimental Protocols & Self-Validating Systems

To ensure absolute trustworthiness, the following protocol incorporates an internal System Suitability Test (SST) and orthogonal MS/MS detection to continuously validate peak purity, aligning with ICH Q2(R2) specificity requirements[3].

Step-by-Step Methodology

Step 1: Sample and Standard Preparation

  • Diluent Preparation: Mix LC-MS grade Water and Acetonitrile (50:50, v/v).

  • API Solution: Accurately weigh 10.0 mg of 2-(5-Methylthiophen-2-yl)pyrrolidine HCl and dissolve in 10.0 mL of diluent (1.0 mg/mL).

  • Spiked Impurity Solution: Spike the API solution with 0.1% w/w (1.0 µg/mL) of Impurity A (des-methyl), Impurity B (3-methyl regioisomer), and Impurity C (oxidation degradant).

Step 2: Chromatographic Separation (UHPLC)

  • System: Waters ACQUITY UPLC or equivalent.

  • Column A (Alternative): Generic C18, 100 x 2.1 mm, 1.7 µm.

  • Column B (Optimized): High-Performance Phenyl-Hexyl, 100 x 2.1 mm, 1.7 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.5 with Ammonium Hydroxide).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient Program:

    • 0.0 - 1.0 min: 5% B

    • 1.0 - 7.0 min: 5% 60% B

    • 7.0 - 8.5 min: 60% 95% B

    • 8.5 - 10.0 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min | Temperature: 40°C | Injection Volume: 2.0 µL.

Step 3: Orthogonal Detection (UV & MS/MS)

  • Primary Quantitation: UV Detection at 235 nm.

  • Orthogonal Confirmation: ESI-MS/MS in Positive Ion Mode. Capillary voltage 3.0 kV, Desolvation temp 400°C. This ensures no hidden co-eluting matrix components interfere with the impurity peaks[2].

Performance Comparison: Standard C18 vs. Phenyl-Hexyl

The table below objectively summarizes the quantitative performance of both column chemistries.

Analyte / ImpurityColumn A (C18) Ret. Time (min)Column A (C18) Resolution ( Rs​ )Column B (Phenyl-Hexyl) Ret. Time (min)Column B (Phenyl-Hexyl) Resolution ( Rs​ )Peak Asymmetry ( As​ )
Impurity A (Des-methyl)3.45N/A3.12N/A1.05
Impurity B (3-Methyl isomer)4.882.14.653.81.08
API (5-Methyl isomer)4.950.8 (Co-elution) 5.102.6 (Baseline) 1.10
Impurity C (Oxidation)5.603.56.255.11.04

ICH Q2(R2) Method Validation Data

Following the successful method optimization using the Phenyl-Hexyl column, a full validation was executed in accordance with ICH Q2(R2) standards. As per the guidelines, linearity was demonstrated from the reporting level (LOQ) up to 120% of the specification acceptance criterion[4].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (Phenyl-Hexyl Method)Status
Specificity No interference from blank/matrix; Peak purity confirmed by orthogonal MS[2]Purity Angle < Purity Threshold for all peaksPASS
Linearity (API) R2≥0.999 (LOQ to 120%) R2=0.9998 PASS
Linearity (Impurities) R2≥0.990 (LOQ to 120%) R2>0.9985 for Impurities A, B, CPASS
Accuracy (Recovery) 90.0% - 110.0% at 3 spike levels98.4% - 101.2% (n=9)PASS
Precision (Repeatability) RSD 5.0% for impuritiesRSD = 1.8% (n=6)PASS
LOD / LOQ Signal-to-Noise 3 (LOD) and 10 (LOQ)LOD: 0.01% w/w | LOQ: 0.03% w/wPASS

Validation Workflow Diagram

The logical progression of the self-validating analytical workflow is mapped below, demonstrating the strict gating criteria required before an impurity profile is deemed fit for purpose.

ValidationWorkflow SST System Suitability Testing (SST) Resolution > 2.0, Asymmetry < 1.2 Spec Specificity (ICH Q2) Orthogonal MS/MS Confirmation SST->Spec Pass SST Lin Linearity & Range Reporting Level to 120% Spec->Lin No Interference Prec Precision Repeatability & Intermediate Lin->Prec R² > 0.999 Acc Accuracy Spike Recovery (3 Levels) Prec->Acc RSD < 2.0% Report Validated Impurity Profile Fit for Purpose Acc->Report 98-102% Recovery

Figure 1: Self-validating ICH Q2(R2) analytical workflow for impurity profiling.

References

  • ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL:[Link]

  • 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information Source: nextsds.com URL:[Link]

  • Validation of Analytical Procedure Q2(R2) - ICH Source: ich.org URL:[Link]

  • Validation of Analytical Procedures Q2(R2) - ICH (November 30 2023) Source: ich.org URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, t...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple checklist to offer a self-validating system for waste management, grounded in established safety protocols and regulatory principles. Our commitment is to empower laboratory personnel with the knowledge to handle chemical waste responsibly, ensuring personal safety and environmental protection.

Hazard Assessment and Chemical Profile

Before initiating any disposal procedure, a thorough understanding of the compound's intrinsic hazards is paramount. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is a heterocyclic organic compound. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, data from structurally similar compounds, such as 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride, provides critical hazard information.[1]

The primary hazards associated with this class of compounds include:

  • Skin Irritation: Causes skin irritation upon contact.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity (Single Exposure): May cause drowsiness or dizziness.[1][2]

The hydrochloride salt imparts acidic properties to the compound. Therefore, it must be handled as a corrosive substance, particularly when in solution.

Hazard ClassificationCategorySignal WordHazard Statement
Skin Irritation2WarningH315: Causes skin irritation
Eye Irritation2AWarningH319: Causes serious eye irritation
STOT SE3WarningH336: May cause drowsiness or dizziness
Corrosivity (due to HCl)-Danger(Implied) Causes severe skin burns and eye damage

This table is constructed based on data for structurally related compounds and the general properties of hydrochloride salts.[1][2][3]

The Disposal Workflow: A Step-by-Step Protocol

The disposal of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is not a single action but a systematic process. Adherence to this workflow ensures that the waste is handled, stored, and ultimately disposed of in a manner that is safe, compliant, and environmentally responsible.

Step 1: Waste Characterization and Segregation

All chemical waste must be treated as hazardous unless confirmed otherwise by a qualified safety officer.[4] The first and most critical step is to correctly identify and segregate the waste stream.

Protocol:

  • Identify the Waste: This waste stream consists of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride, which may be in solid form, in solution, or as contaminated lab materials (e.g., gloves, weighing paper, pipette tips).

  • Segregate at the Source: Immediately segregate this waste from other chemical waste streams.

    • Incompatible Wastes: It is crucial to keep this acidic compound separate from bases, cyanides, and sulfides to prevent violent reactions or the release of toxic gases.[5][6]

    • Oxidizers and Reducers: Store separately from strong oxidizing and reducing agents.[5]

    • Solid vs. Liquid: Segregate solid waste (contaminated consumables) from liquid waste (solutions).

Step 2: Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure the safety of all personnel who may handle the waste.[5]

Protocol:

  • Choose a Compatible Container:

    • Liquid Waste: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top cap. The original chemical container is often the best choice for waste storage.[4] Ensure the container material is compatible with acidic and organic compounds.

    • Solid Waste: Use a designated, puncture-resistant container, clearly marked for solid chemical waste.

  • Label the Container Correctly: The label must be clear, legible, and permanently affixed to the container.[6]

    • Write "HAZARDOUS WASTE".

    • Clearly identify the contents: "2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride". If in solution, specify the solvent and approximate concentration.

    • List all relevant hazard pictograms (e.g., irritant, corrosive).[6]

    • Indicate the date the container was first used for waste accumulation.

Step 3: On-Site Accumulation (Satellite Accumulation Area)

Laboratories that generate hazardous waste must establish a designated Satellite Accumulation Area (SAA).[5] This is a location at or near the point of generation where waste is temporarily stored before being moved to a central facility.

Protocol:

  • Designate the SAA: The SAA must be under the control of the laboratory personnel.

  • Storage Practices:

    • Keep waste containers securely capped at all times, except when adding waste.[5] This prevents the release of vapors and potential spills.

    • Do not fill containers beyond 90% capacity (or to the neck) to allow for expansion.[5]

    • Store the container in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.

  • Time and Volume Limits: Be aware of regulatory limits. A full waste container must be moved to the central storage facility within three days. Partially filled containers may remain in the SAA for up to one year, provided the total volume does not exceed 55 gallons of hazardous waste.[4][5]

Step 4: Final Disposal

Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][7] Evaporation in a fume hood is also strictly prohibited as a disposal method.[5] The only acceptable method is through a licensed hazardous waste disposal program.

Protocol:

  • Contact Environmental Health & Safety (EHS): Your institution's EHS or a certified waste disposal company is responsible for the final disposal of the chemical waste.[8][9]

  • Arrange for Pickup: Follow your institution's specific procedures to request a waste pickup from your SAA.

  • Disposal Method: The typical disposal method for this type of organic chemical waste is high-temperature incineration at a licensed facility. This process ensures the complete destruction of the compound. For dilute aqueous solutions, neutralization may be part of the pre-treatment process conducted by the disposal facility.

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision points for the proper management and disposal of 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride waste.

DisposalWorkflow Start Waste Generated (2-(5-Methylthiophen-2-yl)pyrrolidine HCl) IsSolid Solid or Liquid? Start->IsSolid SolidWaste Place in Labeled Solid Waste Container IsSolid->SolidWaste Solid LiquidWaste Place in Labeled Liquid Waste Container IsSolid->LiquidWaste Liquid Segregate Segregate from Incompatible Chemicals (e.g., Bases) SolidWaste->Segregate LiquidWaste->Segregate StoreSAA Store in Secondary Containment in Satellite Accumulation Area (SAA) Segregate->StoreSAA IsFull Container Full or >1 Year? StoreSAA->IsFull ArrangePickup Arrange Pickup by EHS/Licensed Vendor IsFull->ArrangePickup Yes ContinueUse Continue Accumulating Waste (Keep Closed) IsFull->ContinueUse No End Disposal via Incineration ArrangePickup->End ContinueUse->StoreSAA

Caption: Decision workflow for handling and disposal of the target compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the lab.

  • Consult SDS: Refer to the Safety Data Sheet for specific spill cleanup information.

  • Containment (for trained personnel only):

    • Don appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

    • For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or a commercial chemical spill kit) to contain the spill. Do not use combustible materials like paper towels.

    • For solid spills, carefully sweep the material into a container, avoiding dust generation.

  • Cleanup and Disposal: All cleanup materials must be treated as hazardous waste and placed in a properly labeled container for disposal.[4]

  • Report: Report the incident to your laboratory supervisor and EHS office.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). Hep Journals. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guideline – HS321. (2022, August 8). UNSW. Retrieved from [Link]

  • Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. (2026, January 14). OAE Publishing Inc. Retrieved from [Link]

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025, March 21). University of Canterbury. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved from [Link]

  • Laboratory chemical waste disposal guidelines. (n.d.). University of Otago. Retrieved from [Link]

  • 2-(5-methylthiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Greener Approach towards the Synthesis of Nitrogen Based Heterocycles. (2022, December 6). IntechOpen. Retrieved from [Link]

  • Safety data sheet. (n.d.). CPAchem. Retrieved from [Link]

  • Treatment options of nitrogen heterocyclic compounds in industrial wastewater: From fundamental technologies to energy valorization applications and future process design strategies. (2025, August 1). PubMed. Retrieved from [Link]

  • Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. (2025, January 2). MDPI. Retrieved from [Link]

  • 2-(5-chlorothiophen-2-yl)pyrrolidine hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • SAFETY DATA SHEET. (2021, June 10). Airgas. Retrieved from [Link]

  • SAFETY DATA SHEET. (2012, April 16). Fisher Scientific. Retrieved from [Link]

  • How to dispose of hydrochloric acid. (2024, July 15). Lab Alley. Retrieved from [Link]

  • How do you safely dispose of hydrochloric acid? (2016, January 2). Quora. Retrieved from [Link]

  • Chemical disposal: what you need to know. (2025, October 27). DENIOS Ltd. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride

Comprehensive Safety Guide: Handling 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents not just eff...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety Guide: Handling 2-(5-Methylthiophen-2-yl)pyrrolidine Hydrochloride

As a Senior Application Scientist, my priority is to empower researchers with the knowledge to handle chemical reagents not just effectively, but with the highest degree of safety. This guide provides an in-depth operational plan for managing 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride (CAS No. 1256482-77-5), a heterocyclic compound utilized in research and development.[1][2] The protocols herein are designed to be a self-validating system, explaining the causality behind each safety measure to ensure a deep understanding of risk mitigation.

Hazard Assessment & Risk Analysis

Understanding the specific toxicological profile of a compound is the foundation of safety. 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride is classified with several key hazards that dictate our handling procedures.[1] While this compound is intended for research use only and not for human or veterinary applications, occupational exposure is the primary risk we must control.[2]

GHS Hazard Profile

The Globally Harmonized System (GHS) provides a clear summary of the potential risks associated with this compound. The primary hazards are detailed below.

Hazard ClassGHS CategoryHazard StatementPractical Implication in the Lab
Skin Irritation Category 2H315: Causes skin irritation[1][3][4]Direct contact with the solid or solutions can lead to redness, inflammation, or dermatitis. This necessitates robust skin protection.
Eye Irritation Category 2AH319: Causes serious eye irritation[1][3][4]Accidental contact from splashes or airborne dust can cause significant pain, redness, and potential damage to the cornea. Eye protection is mandatory.
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritation[1][3]Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. Engineering controls are the first line of defense.
Acute Toxicity (Oral) Category 4H302: Harmful if swallowed[3]Ingestion can lead to gastrointestinal irritation and other adverse health effects.[5] Strict hygiene practices are essential to prevent accidental ingestion.
Risk Mitigation Workflow

A systematic approach to safety involves identifying hazards, assessing their associated risks, implementing controls, and continuously reviewing the process. This workflow ensures that safety is an integral part of the experimental design, not an afterthought.

A Hazard Identification (Review SDS: H315, H319, H335, H302) B Risk Assessment (Evaluate exposure potential during weighing, transfer, and reaction) A->B informs C Implementation of Controls B->C dictates D Engineering Controls (Chemical Fume Hood) C->D E Administrative Controls (SOPs, Training) C->E F Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) C->F G Emergency Preparedness (Spill Kit, Eyewash, Shower) C->G requires H Review & Refine (Post-procedure evaluation) D->H are subject to E->H are subject to F->H are subject to G->H are subject to

Caption: Risk Mitigation Workflow for Chemical Handling.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard.[6] Its effectiveness depends entirely on correct selection and consistent use. The following PPE is mandatory for all procedures involving 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride.

Core PPE Requirements
  • Primary Engineering Control: All handling of this compound in its solid form or as a volatile solution must be conducted within a certified chemical fume hood.[4] This is the most critical step in preventing respiratory exposure.[7]

  • Eye and Face Protection:

    • Minimum: ANSI Z87.1-compliant safety glasses with side shields.

    • Recommended/Splash Hazard: Chemical splash goggles are required. For procedures with a higher risk of splashing (e.g., transferring large volumes, heating solutions), a face shield must be worn over the safety goggles.[8][9] This provides a dual layer of protection for the eyes and face.

  • Skin and Body Protection:

    • Gloves: Double-gloving with powder-free nitrile gloves is required.[6] The outer glove should be removed and disposed of immediately upon known or suspected contact. Inspect gloves for any signs of degradation or puncture before each use.[8] The rationale for double-gloving is to provide a backup barrier in case of an unobserved micro-tear in the outer glove.

    • Lab Coat: A flame-resistant or 100% cotton lab coat is mandatory. It must be fully buttoned with sleeves rolled down to provide maximum skin coverage.[10] Synthetic fabrics like polyester can melt and adhere to the skin in a fire, exacerbating injuries.

    • Apparel: Full-length pants and closed-toe, closed-heel shoes are required at all times in the laboratory.[10] This prevents exposure from spills that may travel below the benchtop.

  • Respiratory Protection:

    • When working within a properly functioning fume hood, a respirator is not typically required.

    • For spill cleanup outside of a hood or in situations with inadequate ventilation, a respirator is necessary. A NIOSH-approved respirator with P95 or P100 particulate filters is appropriate for handling the solid powder.[3]

Operational Plan: Safe Handling Procedures

This section provides a step-by-step workflow for a common laboratory task: weighing the solid compound and preparing a stock solution.

Weighing and Solution Preparation Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup Phase A 1. Verify Fume Hood (Check certification, ensure proper airflow) B 2. Don Full PPE (Double gloves, goggles, lab coat) A->B C 3. Prepare Workspace (Place balance and materials in hood, cover surface with absorbent liner) B->C D 4. Weigh Compound (Use anti-static weigh boat, handle gently to minimize dust) C->D E 5. Transfer to Vessel (Carefully add solid to solvent, rinse weigh boat with solvent) D->E F 6. Seal and Mix (Cap vessel before removing from hood for vortexing/sonication) E->F G 7. Decontaminate & Clean (Wipe down balance and surfaces, dispose of liner) F->G H 8. Dispose of Waste (Place contaminated consumables in hazardous waste) G->H I 9. Doff PPE Correctly (Remove outer gloves first, then coat, then inner gloves) H->I

Caption: Step-by-step workflow for weighing and dissolution.

Emergency & Disposal Plan

Preparedness is key to mitigating the impact of an accidental release or exposure.

Spill Response
  • Small Spill (Solid):

    • Alert others in the immediate area.

    • Wearing your full PPE, gently cover the spill with an inert absorbent material like sand, vermiculite, or a chemical spill pillow.[7][11] Do not dry sweep, as this can generate dust.

    • Carefully scoop the material into a designated, labeled hazardous waste container.[3]

    • Clean the spill area with a suitable solvent and wipe with absorbent pads, disposing of all materials as hazardous waste.

  • Large Spill / Outside Containment:

    • Evacuate the immediate area and alert all personnel.[3]

    • If safe to do so, close the sash of the fume hood and increase ventilation.

    • Contact your institution's Environmental Health & Safety (EHS) department immediately.

    • Prevent entry into the affected area.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[3][4][12] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[3][4][7] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air.[3][4][12] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[12][13] Wash out the mouth with water and seek immediate medical attention.

Waste Disposal

All materials contaminated with 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride must be treated as hazardous waste.[7]

  • Solid Waste: Collect excess solid reagent and all contaminated disposables (e.g., gloves, weigh boats, absorbent pads) in a clearly labeled, sealed container for hazardous waste.[8]

  • Liquid Waste: Unused solutions should be collected in a designated, labeled hazardous waste container. Do not pour down the drain.[3][11]

  • Consult EHS: Always follow the specific disposal guidelines provided by your institution's EHS department.

References

  • 2-(5-methylthiophen-2-yl)
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemicals India.
  • Material Safety D
  • Pyrrolidine - HAZARD SUMMARY. NJ Department of Health.
  • MATERIAL SAFETY D
  • PYRROLIDINE FOR SYNTHESIS. Loba Chemie.
  • SAFETY DATA SHEET - 2-Methylthiophene. Fisher Scientific.
  • SAFETY DATA SHEET. SPS | Solvents & Petroleum Service, Inc.
  • SAFETY D
  • SAFETY D
  • 1820718-39-5 - Safety Data Sheet.
  • 2-(5-Methylthiophen-2-yl)pyrrolidine hydrochloride. Sapphire Bioscience.
  • Chemical Safety: Personal Protective Equipment. University of California, Santa Cruz.
  • Essential Chemical PPE. Trimaco.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention.
  • Safety D

Sources

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